molecular formula C6H15Cl2FN2 B1444584 1-(2-Fluoroethyl)piperazine dihydrochloride CAS No. 1089279-64-0

1-(2-Fluoroethyl)piperazine dihydrochloride

Cat. No.: B1444584
CAS No.: 1089279-64-0
M. Wt: 205.1 g/mol
InChI Key: XOKDQVTYEGBKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C6H15Cl2FN2 and its molecular weight is 205.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-fluoroethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2.2ClH/c7-1-4-9-5-2-8-3-6-9;;/h8H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKDQVTYEGBKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCF.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735188
Record name 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089279-64-0
Record name 1-(2-Fluoroethyl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-fluoroethyl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Fluoroethyl)piperazine Dihydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Fluoroethyl)piperazine dihydrochloride, a versatile heterocyclic building block crucial for the synthesis of advanced pharmaceutical agents. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer insights into its synthesis, reactivity, and strategic application in medicinal chemistry, grounded in established scientific principles.

Core Compound Identification and Properties

This compound is a disubstituted piperazine derivative presented as a stable salt. The introduction of a fluoroethyl group onto the piperazine scaffold offers a unique combination of physicochemical properties that are highly sought after in drug design.

CAS Number: 1089279-64-0[1][2]

Physicochemical Characteristics

Quantitative data for some physical properties of this specific dihydrochloride salt are not widely published. However, based on data for related piperazine salts and the compound's structure, we can summarize its key characteristics in Table 1.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₆H₁₅Cl₂FN₂[1][2][3]
Molecular Weight 205.10 g/mol [1][2][3]
Appearance White to colorless solid[3]
Melting Point Not definitively published. Expected to be a high-melting solid, likely with decomposition, similar to other piperazine dihydrochloride salts which melt above 300°C.[4]
Boiling Point Not applicable (decomposes)Inferred from salt structure
Solubility Highly soluble in water. Soluble in polar protic solvents like methanol and ethanol. Insoluble in nonpolar organic solvents.Based on the properties of piperazine dihydrochloride.[4][5][6]
Storage Store at room temperature under an inert atmosphere.[1][3] The compound is likely hygroscopic.

The Strategic Role in Medicinal Chemistry: Causality and Application

The utility of 1-(2-fluoroethyl)piperazine extends from its dual-functionality: the piperazine core and the fluoroethyl side chain. Each imparts distinct, advantageous properties to a parent molecule.

The Piperazine Moiety: A Privileged Scaffold

The piperazine ring is a "privileged scaffold" in medicinal chemistry for several reasons:

  • Pharmacokinetic Modulation : The two nitrogen atoms provide a high polar surface area and can act as hydrogen bond acceptors, which often improves aqueous solubility and oral bioavailability.[7]

  • Basicity and Targeting : The basic nature of the piperazine nitrogens allows for salt formation, enhancing stability and formulation options. Furthermore, a protonated nitrogen can form critical ionic interactions with acidic residues in biological targets, such as G-protein coupled receptors (GPCRs) and kinases.[8]

  • Structural Rigidity : The chair conformation of the piperazine ring provides a degree of structural rigidity, which can help in optimizing the spatial orientation of other pharmacophoric groups to maximize target binding.

The 2-Fluoroethyl Group: Enhancing Metabolic Stability and Potency

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The 2-fluoroethyl group, specifically, offers:

  • Metabolic Blocking : The carbon-fluorine bond is exceptionally strong. Introducing fluorine at the ethyl group's terminal position can block metabolic oxidation at that site, thereby increasing the drug's half-life.

  • Tuning Basicity (pKa) : The electron-withdrawing nature of the fluorine atom can subtly lower the pKa of the distal piperazine nitrogen. This can be crucial for optimizing a drug's binding affinity or its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Lipophilicity and Permeability : Fluorination can increase the lipophilicity of the molecule, which may enhance its ability to cross cellular membranes, including the blood-brain barrier. This is particularly relevant for drugs targeting the central nervous system (CNS).

This strategic combination makes this compound a valuable synthon, particularly in the development of CNS-active agents like antipsychotics and for the creation of PET tracers.[7][9][10]

Synthesis and Reactivity: A Self-Validating Protocol Approach

The synthesis of this compound typically proceeds via N-alkylation of a piperazine starting material. The key challenge is achieving mono-substitution rather than di-substitution. Two common, reliable strategies are outlined below.

Method 1: N-Alkylation of Piperazine Monohydrochloride

This is a direct and cost-effective method that leverages the differential reactivity of the free base versus the protonated amine.

Experimental Protocol: N-Alkylation of Piperazine

  • In Situ Protection : In a reaction vessel, combine equimolar amounts of anhydrous piperazine and piperazine dihydrochloride in a suitable solvent like methanol. This establishes an equilibrium that generates piperazine monohydrochloride, effectively protecting one nitrogen atom through protonation.[11]

  • Alkylation : To the solution from Step 1, add 1.0 equivalent of an alkylating agent such as 1-bromo-2-fluoroethane or 1-fluoro-2-iodoethane. Add a base, such as 1.5-2.0 equivalents of potassium carbonate, to neutralize the acid formed during the reaction.

  • Reaction : Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification (Free Base) : The resulting crude product can be purified by column chromatography on silica gel.

  • Salt Formation : Dissolve the purified 1-(2-fluoroethyl)piperazine free base in a suitable solvent (e.g., isopropanol or diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of HCl in a solvent, to precipitate the dihydrochloride salt.

  • Isolation : Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Method 2: Synthesis via N-Boc-Piperazine

This method offers greater control and often higher yields of the mono-substituted product, making it suitable for larger-scale synthesis where cost of the protecting group is justified.[12]

Experimental Protocol: N-Boc Protected Synthesis

  • Alkylation : Dissolve N-Boc-piperazine (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF. Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq.) and the alkylating agent (e.g., 1-bromo-2-fluoroethane, 1.1 eq.).

  • Reaction : Heat the mixture (e.g., to 80 °C) and monitor by TLC or LC-MS. The reaction is typically complete within several hours.

  • Work-up : After cooling, filter off the inorganic salts and concentrate the solvent. The crude product can be purified by column chromatography if necessary, though it is often clean enough for the next step.

  • Deprotection and Salt Formation : Dissolve the crude N-Boc-1-(2-fluoroethyl)piperazine in a solvent like methanol or dioxane. Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature. The deprotection and precipitation of the dihydrochloride salt occur simultaneously.

  • Isolation : Collect the solid product by filtration, wash with a non-polar solvent, and dry under vacuum.

Synthesis_Workflows cluster_0 Method 1: Direct Alkylation cluster_1 Method 2: Boc-Protected Route PZ Piperazine PZ_HCl Piperazine Monohydrochloride (in situ) PZ->PZ_HCl Equilibration PZ_2HCl Piperazine Dihydrochloride PZ_2HCl->PZ_HCl Equilibration Freebase1 1-(2-Fluoroethyl)piperazine (Crude Free Base) PZ_HCl->Freebase1 1. Alkylating Agent 2. Base (K2CO3) 3. Reflux Alk_Agent1 1-Bromo-2-fluoroethane Product1 1-(2-Fluoroethyl)piperazine Dihydrochloride Freebase1->Product1 HCl gas BocPZ N-Boc-Piperazine Boc_Protected N-Boc-1-(2-fluoroethyl)piperazine BocPZ->Boc_Protected 1. Alkylating Agent 2. Base (K2CO3) Alk_Agent2 1-Bromo-2-fluoroethane Product2 1-(2-Fluoroethyl)piperazine Dihydrochloride Boc_Protected->Product2 Excess HCl (Deprotection)

Caption: Comparative workflows for the synthesis of this compound.

Analytical Characterization

Ensuring the purity and confirming the identity of this compound is critical. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing purity. Due to the lack of a strong UV chromophore, detection can be challenging.

  • Method : Reversed-phase HPLC with a C18 column.

  • Mobile Phase : A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid is common.

  • Detection : UV detection at low wavelengths (~200-210 nm) can be used, but for higher sensitivity, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferable. Derivatization with agents like dansyl chloride can also be employed to introduce a UV-active moiety for trace analysis.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically after converting the salt to the more volatile free base.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR : The spectrum in D₂O is expected to show a complex set of multiplets for the eight piperazine ring protons, likely between δ 3.0-3.8 ppm. The fluoroethyl group would exhibit two characteristic triplets: one for the methylene group attached to the nitrogen (~δ 3.0 ppm, -N-CH₂-) and another further downfield for the methylene group attached to fluorine (~δ 4.6 ppm, -CH₂-F). The latter signal would be split by both the adjacent protons and the fluorine atom (a triplet of triplets).

  • ¹³C NMR : The spectrum would show two distinct signals for the piperazine ring carbons around δ 45-55 ppm. The fluoroethyl group carbons would appear as a signal for the carbon adjacent to nitrogen (~δ 55-60 ppm) and a signal for the carbon bonded to fluorine, which would be split by the fluorine atom (a doublet, ¹JCF ≈ 170-180 Hz) and shifted downfield (~δ 80-85 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum (as a KBr pellet) would be dominated by characteristic absorbances:

  • N-H Stretching : A broad band in the 2400-3000 cm⁻¹ region, characteristic of the ammonium hydrochloride salt.

  • C-H Stretching : Peaks between 2850-3000 cm⁻¹.

  • N-H Bending : Absorptions around 1500-1600 cm⁻¹.

  • C-F Stretching : A strong, characteristic band in the 1000-1100 cm⁻¹ region.

Applications in Drug Development

This building block is primarily utilized in two key areas of pharmaceutical research:

Synthesis of Antipsychotic Agents

Many atypical antipsychotic drugs, such as those targeting dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, feature a piperazine core.[7][10][15] The 1-(2-fluoroethyl)piperazine moiety can be introduced into a larger scaffold to create novel drug candidates. The fluoroethyl group can enhance CNS penetration and improve metabolic stability, which are critical parameters for antipsychotic efficacy.

Antipsychotic_Synthesis FE_Pip 1-(2-Fluoroethyl)piperazine Drug Novel Antipsychotic Candidate FE_Pip->Drug Nucleophilic Substitution Scaffold Pharmacophore Scaffold (e.g., with a leaving group) Scaffold->Drug

Caption: General scheme for incorporating the fluoroethylpiperazine moiety.

Development of PET Tracers

Positron Emission Tomography (PET) is a powerful imaging technique that requires radiotracers labeled with a positron-emitting isotope, most commonly Fluorine-18 (¹⁸F). The synthesis of ¹⁸F-labeled PET tracers often involves the use of prosthetic groups or building blocks that already contain the radioisotope.[16][17]

[¹⁸F]-1-(2-Fluoroethyl)piperazine can be synthesized from a suitable precursor (e.g., a tosyl- or bromo-ethyl derivative) and [¹⁸F]fluoride. This radiolabeled building block can then be rapidly coupled to a larger targeting molecule in the final step of the radiosynthesis, allowing for the efficient production of PET tracers for imaging various biological targets in the brain and other organs.[18][19][20]

Safety and Handling

This compound should be handled with appropriate precautions in a laboratory setting.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[21]

  • Personal Protective Equipment (PPE) : Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

1-(2-Fluoroethyl)piperazine dihydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Fluoroethyl)piperazine Dihydrochloride: Structure, Synthesis, and Application

Abstract

This compound is a pivotal chemical intermediate that serves as a versatile building block in contemporary drug discovery and development. The presence of the piperazine scaffold, a motif frequently found in centrally active agents, combined with a fluoroethyl group, makes this compound a valuable synthon for introducing desirable pharmacokinetic and pharmacodynamic properties into novel therapeutic candidates. This technical guide provides a comprehensive exploration of its molecular structure, physicochemical properties, synthetic pathways, and analytical characterization. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is widely regarded as a "privileged scaffold" in medicinal chemistry due to its unique combination of properties.[1][2] The piperazine moiety can modulate aqueous solubility, basicity, and conformational flexibility, which are critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Its ability to engage in hydrogen bonding and its typical chair conformation allow it to present substituents in well-defined spatial orientations for optimal interaction with biological targets.[3]

The incorporation of a fluoroethyl group further enhances the utility of this building block. Fluorine substitution is a common strategy in drug design to improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and modulate lipophilicity.[3] this compound, therefore, represents a convergence of these strategic design elements, offering a ready-to-use component for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its unique molecular architecture. The structure consists of a central piperazine ring N-substituted with a 2-fluoroethyl chain. The dihydrochloride salt form arises from the protonation of both nitrogen atoms of the piperazine ring by hydrochloric acid. This salt formation significantly enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Key Identifiers:

  • Chemical Name: this compound

  • CAS Number: 1089279-64-0[4]

  • Molecular Formula: C₆H₁₅Cl₂FN₂[5]

  • Molecular Weight: 205.10 g/mol [4][5]

  • SMILES: FCCN1CCNCC1.Cl.Cl[6]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of the compound, essential for planning experimental work and ensuring safe handling.

PropertyValueSource
Purity ≥95%[4]
Appearance White Crystalline Solid[7]
Storage Condition Room temperature, stored under inert atmosphere[8]

Synthesis and Mechanistic Considerations

The synthesis of N-monosubstituted piperazines is a well-established field in organic chemistry.[2][9] A common and effective method involves the direct N-alkylation of piperazine with a suitable electrophile. For the preparation of 1-(2-Fluoroethyl)piperazine, this typically involves the reaction of piperazine with a 2-fluoroethyl halide.

The causality behind this experimental design lies in the nucleophilicity of the secondary amine groups of the piperazine ring. To favor mono-alkylation over di-alkylation, a large excess of piperazine is often employed. This statistical approach ensures that the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one. The final step involves the addition of hydrochloric acid to precipitate the desired dihydrochloride salt, which also aids in purification.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on general methods for piperazine alkylation.[9]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (5 equivalents) in a suitable solvent such as acetonitrile (200 mL).

  • Reagent Addition: To the stirred solution, add 1-bromo-2-fluoroethane (1 equivalent) dropwise at room temperature. The use of a bromo- or chloro- leaving group on the ethyl chain provides the necessary electrophilic carbon for nucleophilic attack by the piperazine nitrogen.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After cooling to room temperature, filter the reaction mixture to remove any piperazine dihydrobromide salt that has precipitated. Concentrate the filtrate under reduced pressure to yield the crude 1-(2-fluoroethyl)piperazine free base.

  • Salt Formation and Purification: Dissolve the crude product in isopropanol. Cool the solution in an ice bath and slowly add a stoichiometric amount (2.2 equivalents) of concentrated hydrochloric acid with vigorous stirring. The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Synthetic Workflow Diagram

workflow start Start: Piperazine & 1-Bromo-2-fluoroethane dissolve Dissolve piperazine in Acetonitrile start->dissolve add_reagent Add 1-bromo-2-fluoroethane dropwise at RT dissolve->add_reagent reflux Heat to reflux for 4-6 hours add_reagent->reflux workup Cool, filter, and concentrate filtrate reflux->workup salt_formation Dissolve in IPA, add HCl (aq) workup->salt_formation isolate Filter, wash with ether, and dry under vacuum salt_formation->isolate end_product Product: 1-(2-Fluoroethyl)piperazine dihydrochloride isolate->end_product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization for Structural Elucidation

Confirming the molecular structure of the synthesized compound is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural verification.[10]

Predicted Spectroscopic Data

The protonation of the piperazine nitrogens significantly influences the chemical shifts observed in NMR spectroscopy, typically causing a downfield shift for adjacent protons and carbons.[11]

TechniquePredicted DataInterpretation
¹H NMR (D₂O)δ ~4.6-4.8 (t, 2H, -CH₂-F)δ ~3.6-3.8 (t, 2H, -N-CH₂-)δ ~3.5 (s, 8H, piperazine ring)The triplet for the fluoroethyl protons arises from coupling with adjacent methylene and fluorine. The broad singlet for the piperazine protons is due to the symmetrical nature of the dication in D₂O.[11]
¹³C NMR (D₂O)δ ~80-82 (d, J≈170 Hz, -CH₂-F)δ ~55-57 (-N-CH₂-)δ ~45-47 (piperazine ring carbons)The large coupling constant (J) for the carbon attached to fluorine is characteristic. Two distinct signals are expected for the carbons of the piperazine ring.[11]
IR (KBr) ~2400-2800 cm⁻¹ (broad)~1580 cm⁻¹~1050-1150 cm⁻¹Broad absorption due to N-H⁺ stretching in the amine salt. N-H bending vibrations. Strong C-F stretching vibration.[12]
Mass Spec (ESI+) m/z = 133.11 [M+H]⁺The molecular ion peak corresponds to the mass of the free base (C₆H₁₄FN₂) plus a proton.

Analytical Workflow for Structural Confirmation

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation synthesis Synthesized Product nmr ¹H and ¹³C NMR synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure_confirm Structure Confirmed nmr->structure_confirm ir->structure_confirm ms->structure_confirm

Caption: Workflow for the analytical confirmation of the molecular structure.

Applications in Drug Discovery and Development

This compound is not an end product but a crucial starting material for building more complex molecules. The piperazine core is present in a vast number of FDA-approved drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[1][13]

This building block provides a direct route to introduce the fluoroethyl-piperazine moiety via nucleophilic substitution or reductive amination reactions.[2] This is particularly valuable in the synthesis of positron emission tomography (PET) ligands, where a fluorine-18 radiolabel can be incorporated for in vivo imaging, or in developing drug candidates where the fluorine atom enhances metabolic stability and target binding. Its role as an intermediate is foundational for creating novel compounds with potential therapeutic benefits in areas like neurological disorders and oncology.[3][14]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. Based on data for similar piperazine hydrochloride salts, the compound should be treated as hazardous.

  • Health Hazards: Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4][7] Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Precautionary Measures: Use only in a well-ventilated area or under a chemical fume hood.[7][15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid breathing dust.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store under an inert atmosphere.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a high-value chemical intermediate that provides a strategic advantage in medicinal chemistry and drug development. Its molecular structure, combining the privileged piperazine scaffold with the benefits of fluorination, makes it an ideal building block for synthesizing novel compounds with potentially enhanced pharmacological profiles. This guide has provided a detailed overview of its structure, properties, synthesis, and characterization, offering a solid technical foundation for scientists and researchers aiming to incorporate this versatile synthon into their research and development pipelines.

References

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoroethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(2-fluoroethyl)piperazine dihydrochloride, a key building block in contemporary medicinal chemistry. The document details two primary synthetic strategies, offering in-depth explanations of the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization. This guide is intended to serve as a practical resource for researchers and professionals engaged in the design and synthesis of novel pharmaceutical agents.

Introduction

The piperazine moiety is a ubiquitous structural motif in a vast array of clinically significant pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability. The introduction of a fluoroethyl group onto the piperazine scaffold can further modulate a molecule's metabolic stability and binding affinity to its biological target. Consequently, 1-(2-fluoroethyl)piperazine serves as a critical intermediate in the synthesis of numerous drug candidates. This guide focuses on the preparation of its dihydrochloride salt, a stable, crystalline solid that is amenable to storage and handling in a laboratory setting.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic routes. The most common and practical methods involve the direct N-alkylation of piperazine. Key to a successful synthesis is the control of selectivity to favor mono-alkylation over the undesired di-alkylation product. This can be achieved through two primary strategies: the use of a large excess of piperazine or the in situ formation of a mono-protected piperazine equivalent.

Strategy 1: N-Alkylation using a Piperazine Excess

This straightforward approach relies on statistical control to favor the mono-alkylated product. By using a significant excess of piperazine, the probability of the alkylating agent reacting with an already mono-substituted piperazine is greatly reduced.

digraph "Alkylation_with_Excess_Piperazine" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [color="#4285F4"];

Piperazine [label="Piperazine (large excess)"]; Alkylating_Agent [label="Alkylating Agent\n(e.g., 1-bromo-2-fluoroethane)", shape=ellipse, fillcolor="#FFFFFF"]; Mono_Product [label="1-(2-Fluoroethyl)piperazine"]; Di_Product [label="1,4-bis(2-Fluoroethyl)piperazine\n(minor byproduct)"];

Piperazine -> Mono_Product [label="Reaction"]; Alkylating_Agent -> Mono_Product; Mono_Product -> Di_Product [label="Further Reaction\n(suppressed by excess piperazine)", style=dashed, color="#EA4335"]; }

Caption: In situ mono-protection strategy.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis via In Situ Monohydrochloride Formation

This method is adapted from a well-established procedure for the mono-benzylation of piperazine and is recommended for its high selectivity and yield[1].

Materials:

  • Piperazine (anhydrous)

  • Piperazine dihydrochloride

  • 1-Bromo-2-fluoroethane

  • Methanol

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Formation of Piperazine Monohydrochloride: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine piperazine (1 equivalent) and piperazine dihydrochloride (1 equivalent) in methanol. Heat the mixture with stirring until a clear solution is obtained. This solution contains piperazine monohydrochloride formed in situ[2].

  • Alkylation: Cool the solution to room temperature. To the stirred solution, add 1-bromo-2-fluoroethane (1 equivalent) dropwise over 30 minutes. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to precipitate unreacted piperazine dihydrochloride. Filter the solid and wash with a small amount of cold methanol.

  • Isolation of the Free Base: Concentrate the filtrate under reduced pressure to obtain a crude oil. Dissolve the oil in water and basify to a pH > 12 with a 5 M sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(2-fluoroethyl)piperazine as an oil.

  • Formation of the Dihydrochloride Salt: Dissolve the crude oily free base in a minimal amount of absolute ethanol. While stirring, add a solution of hydrochloric acid in ethanol (prepared by carefully bubbling HCl gas through cold ethanol or by adding acetyl chloride to ethanol) dropwise until the solution is acidic (test with pH paper). The dihydrochloride salt will precipitate as a white solid.

  • Purification: Cool the suspension in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white crystalline solid. Recrystallization from an ethanol/ether mixture can be performed for further purification[3].

Protocol 2: Synthesis using Excess Piperazine

Materials:

  • Piperazine (anhydrous, 5-10 equivalents)

  • 1-Bromo-2-fluoroethane (1 equivalent)

  • Toluene

  • Sodium hydroxide

  • Dichloromethane

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Alkylation: In a round-bottom flask, dissolve a large excess of piperazine (5-10 equivalents) in toluene. Add 1-bromo-2-fluoroethane (1 equivalent) and heat the mixture to reflux for 12-18 hours.

  • Work-up: Cool the reaction mixture and filter to remove the piperazine hydrobromide salt that has formed. Wash the filtered solid with toluene.

  • Isolation of the Free Base: Concentrate the filtrate under reduced pressure. The residue will contain the desired product and excess piperazine. The excess piperazine can be removed by vacuum distillation. Alternatively, dissolve the residue in water, basify with sodium hydroxide, and extract with dichloromethane.

  • Formation and Purification of the Dihydrochloride Salt: Follow steps 5 and 6 from Protocol 1 to convert the free base to the dihydrochloride salt and purify it.

Purification and Characterization

The purity of the final product is crucial for its application in drug development. The following methods are recommended for the purification and characterization of this compound.

Purification
  • Recrystallization: This is the most common and effective method for purifying the solid dihydrochloride salt. A solvent system such as ethanol/ether or methanol/ether is typically employed[3]. The crude salt is dissolved in a minimal amount of the hot alcohol, and the ether is added until turbidity is observed. Upon cooling, the purified crystals will form.

Characterization
Property Value Source(s)
Molecular Formula C₆H₁₅Cl₂FN₂[4]
Molecular Weight 205.10 g/mol [4]
Appearance White to off-white solid[4]
Melting Point Not available
Storage Temperature Inert atmosphere, Room Temperature[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is essential for confirming the structure. For the dihydrochloride salt in D₂O, one would expect to see signals corresponding to the fluoroethyl group and the piperazine ring protons. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear as broad multiplets. The fluoroethyl group will show characteristic splitting patterns due to fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbons of the piperazine ring and the fluoroethyl group. The carbon bearing the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant. The chemical shifts will be influenced by the protonation of the nitrogen atoms.

Infrared (IR) Spectroscopy:

The IR spectrum of the dihydrochloride salt will be characterized by broad absorptions in the 2400-2800 cm⁻¹ region, which are indicative of the N-H stretching vibrations of the ammonium salts. A C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the free base (m/z = 133.1 for [M+H]⁺).

Safety Considerations

  • Piperazine: Piperazine and its derivatives can be corrosive and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1-Bromo-2-fluoroethane: This is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.

  • Hydrochloric Acid: Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a key process for accessing a valuable building block in pharmaceutical research. By carefully selecting the synthetic strategy and controlling the reaction conditions, high yields of the desired mono-alkylated product can be achieved. The protocols and characterization data provided in this guide offer a solid foundation for researchers to successfully synthesize and validate this important compound in their laboratories.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(2-Fluoroethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluoroethyl)piperazine dihydrochloride is a key heterocyclic building block utilized in modern medicinal chemistry. Its structure, featuring a piperazine ring—a privileged scaffold in drug discovery—and a fluoroethyl moiety, makes it a valuable synthon for introducing these groups into potential therapeutic agents, particularly those targeting the central nervous system (CNS) and for the development of Positron Emission Tomography (PET) imaging agents. This guide provides an in-depth analysis of its core physicochemical properties, analytical methodologies for its characterization, and its stability profile. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as a vital resource for researchers aiming to leverage this compound in their drug development pipelines.

Chemical Identity and Core Properties

This compound is the salt form of the parent compound, 1-(2-fluoroethyl)piperazine. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation development.

PropertyValueSource(s)
Chemical Name This compound[1][2]
CAS Number 1089279-64-0[1]
Molecular Formula C₆H₁₅Cl₂FN₂[1][2]
Molecular Weight 205.10 g/mol [1][2]
Appearance Colorless to white crystalline solid[3]
Storage Room temperature, under an inert atmosphere[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction kinetics to bioavailability.

Melting Point
Solubility

The dihydrochloride salt form significantly enhances the aqueous solubility of the parent piperazine derivative.

SolventPredicted SolubilityRationale / Comparative Data
Water Highly SolublePiperazine dihydrochloride is freely soluble in water[6][7]. The fluoroethyl group is unlikely to drastically reduce the high polarity conferred by the two protonated amine centers.
Methanol SolublePiperazine dihydrochloride is slightly soluble in methanol[7]. The organic salt nature of the title compound suggests it will be soluble in polar protic solvents.
Ethanol Slightly SolubleSimilar to methanol, slight solubility is expected[7].
DMSO SolubleDimethyl sulfoxide is a powerful polar aprotic solvent capable of dissolving a wide range of organic salts.
Acetonitrile Sparingly SolubleAs a less polar solvent compared to water and DMSO, lower solubility is anticipated.
DCM / Chloroform InsolubleNon-polar organic solvents are not expected to solubilize this highly polar salt.

Expert Insight: The high water solubility is advantageous for aqueous-based reactions and for the preparation of stock solutions for biological screening. However, for organic synthesis in non-polar solvents, conversion to the free base may be necessary.

pKa and Lipophilicity (LogP)

The basicity of the piperazine nitrogens is a critical parameter influencing the compound's behavior in physiological environments and its reactivity.

  • pKa: The pKa values for piperazine itself are approximately 5.35 and 9.73[8]. The electron-withdrawing effect of the fluoroethyl group is expected to slightly decrease the basicity of the adjacent nitrogen (N1), thus lowering its corresponding pKa value. The pKa of the distal nitrogen (N4) should be less affected. A reasonable estimation would place the pKa values for 1-(2-fluoroethyl)piperazine slightly lower than those of piperazine.

  • LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. For the free base, 1-(2-fluoroethyl)piperazine, a calculated LogP of -0.1389 has been reported, indicating its hydrophilic nature. The dihydrochloride salt will be significantly more hydrophilic and will have a much lower, negative LogP value.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluoroethyl group and the piperazine ring protons. Due to the asymmetry of the molecule, the piperazine protons will likely appear as complex multiplets. The protonation of the nitrogens will cause a significant downfield shift of the adjacent protons.

    • Predicted Chemical Shifts (in D₂O):

      • -CH₂-F: ~4.7 ppm (triplet of doublets, J(H,F) ≈ 47 Hz, J(H,H) ≈ 4 Hz)

      • -N-CH₂-CH₂-F: ~3.8 ppm (triplet of doublets, J(H,F) ≈ 25 Hz, J(H,H) ≈ 4 Hz)

      • Piperazine ring protons: ~3.4-3.6 ppm (broad multiplets)

  • ¹³C NMR: The carbon spectrum will show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹J(C,F)).

    • Predicted Chemical Shifts (in D₂O):

      • -CH₂-F: ~80-82 ppm (doublet, ¹J(C,F) ≈ 170 Hz)

      • -N-CH₂-: ~55-57 ppm (doublet, ²J(C,F) ≈ 20 Hz)

      • Piperazine ring carbons: ~40-50 ppm

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a triplet of triplets, due to coupling with the adjacent methylene protons. The chemical shift will be characteristic of an aliphatic fluorine.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected ion would correspond to the free base with a proton, [M+H]⁺, at an m/z of approximately 133.11.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

  • Expected Key Absorptions:

    • N-H stretch (salt): Broad absorption in the 2400-2800 cm⁻¹ region.

    • C-H stretch: 2850-3000 cm⁻¹.

    • N-H bend: ~1580-1650 cm⁻¹.

    • C-F stretch: Strong absorption in the 1000-1100 cm⁻¹ region.

Synthesis and Potential Impurities

A reliable synthetic route is crucial for obtaining high-purity material. A common and efficient method for the synthesis of monosubstituted piperazines is the one-pot reaction of piperazine monohydrochloride with an alkylating agent[2].

G cluster_0 In-situ Formation of Monohydrochloride cluster_1 N-Alkylation cluster_2 Salt Formation piperazine Piperazine pip_hcl Piperazine Monohydrochloride piperazine->pip_hcl Equimolar pip_2hcl Piperazine Dihydrochloride pip_2hcl->pip_hcl product_freebase 1-(2-Fluoroethyl)piperazine pip_hcl->product_freebase Base, Solvent alkylating_agent 1-Bromo-2-fluoroethane alkylating_agent->product_freebase final_product 1-(2-Fluoroethyl)piperazine Dihydrochloride product_freebase->final_product hcl_solution HCl in solvent hcl_solution->final_product

Caption: General synthetic workflow for this compound.

Potential Impurities:

  • Unreacted Piperazine: Can be removed by aqueous washes during workup.

  • 1,4-bis(2-fluoroethyl)piperazine: This di-substituted byproduct is a common impurity in such reactions[9]. Its formation can be minimized by using the monohydrochloride salt of piperazine, which effectively protects one of the nitrogen atoms.

  • Residual Solvents: Dependent on the solvents used in the synthesis and purification steps.

Stability Profile

The stability of a compound is critical for its storage and use in pharmaceutical formulations. While specific forced degradation studies on this compound are not publicly available, a profile can be predicted based on the chemistry of the piperazine ring and alkyl halides.

Predicted Degradation Pathways:

  • Hydrolytic: Stable under neutral and acidic conditions. Under strongly basic conditions, there is a potential for elimination of HF to form a vinylpiperazine derivative, although this is less likely than with chloro or bromo analogs.

  • Oxidative: The piperazine ring, particularly the tertiary amine, is susceptible to oxidation, which could lead to N-oxide formation or ring-opening under harsh oxidative stress (e.g., strong hydrogen peroxide)[10].

  • Thermal: The compound is expected to be thermally stable at typical storage and processing temperatures. Decomposition is likely at its melting point.

  • Photolytic: As with many amine-containing compounds, prolonged exposure to high-intensity UV light may cause degradation. It should be stored in a light-resistant container[10].

Recommended Storage: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture, under an inert atmosphere if possible[3][10].

Experimental Protocols

Protocol: ¹H NMR Characterization
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.7 mL of deuterium oxide (D₂O) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum.

  • Data Processing: Process the FID with an appropriate line broadening factor and reference the residual water peak to 4.79 ppm.

  • Interpretation: Analyze the chemical shifts, coupling patterns, and integrations to confirm the structure.

Protocol: Stability-Indicating HPLC Method Development
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Rationale: This reverse-phase method is a standard starting point for polar, non-chromophoric compounds. The low wavelength UV detection is necessary due to the lack of a strong chromophore. This method should be able to separate the polar parent compound from less polar degradation products and the non-polar di-substituted impurity.

Protocol: Forced Degradation Study
  • Sample Preparation: Prepare solutions of the compound at approximately 1 mg/mL in:

    • 0.1 N HCl (Acidic Hydrolysis)

    • 0.1 N NaOH (Basic Hydrolysis)

    • Water (Neutral Hydrolysis)

    • 3% H₂O₂ (Oxidative)

  • Stress Conditions:

    • Heat the solutions at 60°C for 24 hours.

    • Expose a solution in water to UV light (254 nm) for 24 hours.

    • Store a solid sample at 105°C for 48 hours.

  • Analysis: At appropriate time points, quench the reactions (e.g., neutralize acid/base) and dilute the samples to a suitable concentration for analysis by the stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Conclusion

This compound is a versatile building block with physicochemical properties that make it well-suited for applications in pharmaceutical research and development. Its high polarity and water solubility, conferred by the dihydrochloride salt form, are advantageous for handling and formulation. This guide provides a comprehensive foundation for its characterization, synthesis, and stability assessment, empowering researchers to confidently incorporate this valuable synthon into their discovery programs. The provided protocols offer a robust starting point for ensuring the quality and integrity of this important chemical intermediate.

References

The Strategic Incorporation of Fluorine in Piperazine Scaffolds: A Technical Guide to Unlocking Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Power of Synergistic Design in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is a complex interplay of rational design and empirical discovery. Among the myriad of molecular scaffolds available to the drug hunter, the piperazine ring has consistently emerged as a "privileged structure."[1][2][3][4] Its unique physicochemical properties, including its basicity, conformational rigidity, and synthetic tractability, have cemented its role as a cornerstone in the development of a wide array of approved drugs.[2][3][5] This guide delves into the strategic enhancement of this already potent scaffold through the incorporation of fluorine, an element that has single-handedly revolutionized modern drug design.[6][7][8][9] The judicious placement of fluorine atoms within a piperazine-containing molecule can profoundly influence its metabolic stability, target affinity, and pharmacokinetic profile, unlocking a diverse spectrum of biological activities.[8][10][11][12] This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the biological activities of fluorinated piperazine derivatives, supported by field-proven insights, detailed experimental protocols, and a comprehensive analysis of their therapeutic potential.

The Rationale Behind Fluorination: A Medicinal Chemist's Perspective

The introduction of fluorine into a drug candidate is a deliberate and strategic decision, driven by the element's unique properties.[6][7][8] Unlike other halogens, fluorine is the most electronegative element, yet it has a van der Waals radius similar to that of a hydrogen atom.[6] This allows it to act as a bioisostere for hydrogen, but with profoundly different electronic effects.

Key advantages of fluorination in drug design include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[11][13][14] This can significantly increase a drug's half-life and oral bioavailability.

  • Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen atoms in a piperazine ring.[8][15] This can influence a molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and target binding.

  • Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[6][11]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for target engagement.[8][11]

The piperazine scaffold, with its two nitrogen atoms, offers multiple sites for derivatization, making it an ideal platform for exploring the effects of fluorination.[1][2][3] By strategically placing fluorine atoms on the piperazine ring itself, or on appended aromatic or aliphatic moieties, medicinal chemists can fine-tune the pharmacological properties of a molecule to achieve the desired therapeutic effect.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Fluorinated piperazine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human tumor cell lines.[16][17][18][19] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[20]

Mechanism of Action: Inhibition of Critical Signaling Pathways

A significant number of fluorinated piperazine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a central role in cell signaling.[6][14][21] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently overactivated in cancer and promotes cell growth and survival.[20] Fluorinated piperazine derivatives have been shown to inhibit key kinases within this pathway, leading to cell cycle arrest and apoptosis.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes FluorinatedPiperazine Fluorinated Piperazine Derivative FluorinatedPiperazine->PI3K Inhibits FluorinatedPiperazine->Akt Inhibits FluorinatedPiperazine->mTORC1 Inhibits

Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by fluorinated piperazine derivatives.

Another important class of targets for these compounds are the Aurora kinases, which are essential for cell cycle progression and are often overexpressed in tumors.[6][14][22] Inhibition of Aurora kinases by fluorinated piperazine derivatives leads to mitotic arrest and subsequent cell death.[14][21]

Quantitative Data Summary: Anticancer Efficacy

The anticancer activity of fluorinated piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound A MDA-MB-468 (Breast)1.00[16][23]
Compound B HOP-92 (Lung)1.35[16][23]
Compound C DU145 (Prostate)< 2[18]
Compound 3e MDA-MB-231 (Breast)16.98[17]
Compound 6b MDA-MB-231 (Breast)17.33[17]
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][5][24]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • Fluorinated piperazine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)[5]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated piperazine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[3][24]

    • Incubate the plate for an additional 2-4 hours at 37°C.[3][24]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][5]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Fluorinated piperazine derivatives have demonstrated promising activity against a range of bacteria, fungi, and viruses, making them valuable lead compounds for the development of new anti-infective agents.[10][13][24][25][26][27][28][29]

Structure-Activity Relationships in Antimicrobial Agents

The antimicrobial activity of fluorinated piperazine derivatives is highly dependent on their chemical structure.[10] Key structural features that influence activity include:

  • The nature and position of substituents on the aromatic ring: Electron-withdrawing groups, such as fluorine and trifluoromethyl, often enhance antimicrobial activity.[9][27]

  • The nature of the substituent on the second nitrogen of the piperazine ring: Bulky or lipophilic groups can modulate the spectrum of activity.

  • The overall lipophilicity of the molecule: A balance between lipophilicity and hydrophilicity is crucial for cell membrane penetration and target engagement.

Quantitative Data Summary: Antimicrobial Efficacy

The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8][30][31]

Compound IDMicroorganismMIC (µg/mL)Reference
Compound X Staphylococcus aureus8[9][27]
Compound Y Escherichia coli16[9][27]
Compound Z Candida albicans4[10]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.[8][30][31][32]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Fluorinated piperazine derivatives (dissolved in a suitable solvent)

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the microorganism overnight in the appropriate growth medium.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a two-fold serial dilution of the fluorinated piperazine derivatives in the growth medium in the wells of a 96-well plate.

    • Also, prepare serial dilutions of the positive control antibiotic.

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well (except the sterility control).

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance of each well can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Antimicrobial_Susceptibility_Workflow Start Start Inoculum Prepare Standardized Microbial Inoculum Start->Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate SerialDilution Prepare Serial Dilutions of Fluorinated Piperazine Derivatives SerialDilution->Inoculate Incubate Incubate at Appropriate Temperature and Time Inoculate->Incubate ReadResults Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadResults End End ReadResults->End

Workflow for determining the Minimum Inhibitory Concentration (MIC) of fluorinated piperazine derivatives.

Central Nervous System (CNS) Activity: Modulating Neurotransmission

The piperazine scaffold is a common feature in many CNS-active drugs, and the incorporation of fluorine has led to the development of novel agents with improved efficacy and side-effect profiles.[33][34][35][36] Fluorinated piperazine derivatives have shown activity as ligands for various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.[17][33][34][35]

Targeting Serotonin and Dopamine Receptors

Many fluorinated arylpiperazine derivatives act as high-affinity ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[33][35][36] These receptors are implicated in the pathophysiology of depression, anxiety, and schizophrenia. By modulating the activity of these receptors, fluorinated piperazine derivatives can exert antidepressant, anxiolytic, and antipsychotic effects.

Dopamine_Receptor_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Less Activation NeuronalActivity Neuronal Activity PKA->NeuronalActivity Modulates FluorinatedPiperazine Fluorinated Piperazine Antagonist FluorinatedPiperazine->D2R Blocks

Simplified dopamine D2 receptor signaling pathway and the antagonistic action of a fluorinated piperazine derivative.

Experimental Protocol: Radioligand Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[16][37][38][39][40] This protocol describes a filtration-based assay.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT1A receptor)

  • Radioligand with high affinity and selectivity for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)

  • Fluorinated piperazine derivatives

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding determinator (a high concentration of a non-radiolabeled ligand)

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer

      • Fluorinated piperazine derivative at various concentrations (for competition assays) or buffer (for saturation assays).

      • Cell membrane preparation.

      • Radioligand at a fixed concentration (for competition assays) or varying concentrations (for saturation assays).

    • For determining non-specific binding, add a high concentration of the non-specific binding determinator instead of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

    • For saturation assays, plot specific binding against the radioligand concentration to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Pharmacokinetic Considerations: The Impact of Fluorine on ADME Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). The incorporation of fluorine can significantly improve the ADME properties of piperazine derivatives.[11][12][13][15][41]

Metabolic Stability and Cytochrome P450 Inhibition

As previously mentioned, the C-F bond's strength enhances metabolic stability.[11][13] However, it is also crucial to assess whether the fluorinated piperazine derivatives inhibit cytochrome P450 (CYP) enzymes, as this can lead to drug-drug interactions.[2][19][20][42][43]

Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major CYP isoforms.

Materials:

  • Human liver microsomes or recombinant CYP enzymes

  • CYP isoform-specific probe substrates

  • Fluorinated piperazine derivatives

  • Positive control inhibitors for each CYP isoform

  • NADPH regenerating system

  • Incubation buffer

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-incubate the human liver microsomes, the fluorinated piperazine derivative (at various concentrations), and the CYP-specific probe substrate in the incubation buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Evaluation: From Bench to Preclinical Models

Promising in vitro results must be validated in in vivo models to assess the efficacy and safety of a drug candidate in a whole organism.

Experimental Protocol: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anticancer activity of a fluorinated piperazine derivative in a mouse xenograft model.[15][23][25][26]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Fluorinated piperazine derivative

  • Vehicle for drug administration

  • Matrigel (optional)

  • Calipers

Procedure:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.[15][25]

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the fluorinated piperazine derivative to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle to the control group.

  • Monitoring and Endpoint:

    • Measure tumor volume and body weight 2-3 times per week.[15]

    • The study is terminated when the tumors in the control group reach a predetermined size or after a specific treatment duration.

  • Data Analysis:

    • Calculate the mean tumor volume for each group over time.

    • Determine the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Xenograft_Study_Workflow Start Start CellCulture Cancer Cell Culture and Expansion Start->CellCulture Implantation Subcutaneous Implantation in Immunocompromised Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization of Mice into Groups TumorGrowth->Randomization Treatment Drug Administration Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint and Tissue Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis End End Analysis->End

Experimental workflow for an in vivo tumor xenograft study.

Conclusion: A Future-Forward Perspective

The strategic incorporation of fluorine into the piperazine scaffold represents a powerful and versatile approach in modern drug discovery. This synergistic design has yielded a plethora of compounds with diverse and potent biological activities, spanning oncology, infectious diseases, and neuroscience. The ability of fluorine to fine-tune the physicochemical and pharmacokinetic properties of piperazine derivatives provides a rational basis for lead optimization and the development of next-generation therapeutics. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, so too will the innovative applications of fluorinated piperazine derivatives in addressing unmet medical needs. This guide has provided a comprehensive overview of the core principles, experimental methodologies, and therapeutic potential of this exciting class of compounds, with the aim of empowering researchers to further explore and exploit their remarkable properties.

References

The Fluoroethylpiperazine Moiety: A Strategic Building Block for Next-Generation CNS Therapeutics and PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical properties and enhance therapeutic profiles. Within this landscape, 1-(2-Fluoroethyl)piperazine dihydrochloride has emerged as a pivotal building block, particularly in the synthesis of agents targeting the central nervous system (CNS) and for the development of advanced diagnostic tools like Positron Emission Tomography (PET) tracers. This technical guide provides a comprehensive overview of the role of this compound in synthesis, delving into its reactivity, the rationale for its use, and detailed protocols for its application. We will explore the profound impact of the fluoroethyl moiety on pharmacokinetic properties and provide a case study on its application in the synthesis of a key PET imaging agent.

Introduction: The Strategic Value of the Fluoroethylpiperazine Scaffold

The piperazine ring is a well-established pharmacophore found in a multitude of approved drugs, particularly those targeting the CNS.[1] Its disubstituted nature allows for the precise orientation of pharmacophoric groups, while its basicity can be tuned to optimize solubility and receptor interactions. The introduction of a 2-fluoroethyl group onto one of the piperazine nitrogens is a deliberate and strategic modification that imparts several advantageous properties to the resulting molecules.

The dihydrochloride salt form of 1-(2-fluoroethyl)piperazine enhances its stability and handling characteristics, making it a reliable and convenient starting material for a variety of synthetic transformations.[2]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of 1-(2-Fluoroethyl)piperazine and its Dihydrochloride Salt

Property1-(2-Fluoroethyl)piperazineThis compound
CAS Number 541505-04-81089279-64-0
Molecular Formula C6H13FN2C6H15Cl2FN2
Molecular Weight 132.18 g/mol 205.10 g/mol
Appearance Not specifiedWhite to off-white solid
Solubility Not specifiedSoluble in water

While detailed published spectroscopic data for this compound is limited, predictions can be made based on the analysis of related piperazine derivatives.[3] The protonation of the piperazine nitrogens in the dihydrochloride salt will cause a downfield shift of the adjacent protons in the 1H NMR spectrum.[3]

The Synthetic Utility: A Versatile Electrophile for N-Alkylation

The primary role of this compound in synthesis is as a precursor to the free base, which then acts as a nucleophile. However, the core value of the 2-fluoroethyl group lies in its ability to be introduced onto a piperazine ring, which can then be used in subsequent reactions. More commonly, a haloethylpiperazine derivative serves as an electrophilic building block for N-alkylation reactions. The reactivity of the 2-haloethyl group is dominated by nucleophilic substitution, which can proceed through two main pathways.[4]

Mechanism of Nucleophilic Substitution

The reaction of a nucleophile with a 1-(2-haloethyl)piperazine derivative is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[5] In this concerted, single-step process, the nucleophile attacks the electrophilic carbon atom bearing the halogen, simultaneously displacing the halide leaving group.[1] The rate of this reaction is dependent on the concentration of both the haloethylpiperazine and the nucleophile.[1]

Alternatively, particularly with weaker nucleophiles, the reaction can proceed via an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[4] This strained, three-membered ring is a potent electrophile that is readily attacked by nucleophiles, leading to ring-opening and the formation of the final product.[4]

Pharmacokinetic_Advantages BuildingBlock 1-(2-Fluoroethyl)piperazine dihydrochloride FluoroethylMoiety Fluoroethyl Moiety BuildingBlock->FluoroethylMoiety Provides MetabolicStability Increased Metabolic Stability FluoroethylMoiety->MetabolicStability Lipophilicity Modulated Lipophilicity & BBB Penetration FluoroethylMoiety->Lipophilicity BindingAffinity Enhanced Binding Affinity & Selectivity FluoroethylMoiety->BindingAffinity DrugCandidate Improved Drug Candidate Profile MetabolicStability->DrugCandidate Lipophilicity->DrugCandidate BindingAffinity->DrugCandidate SFE_Synthesis_Workflow start 4-(4-Cyanophenoxy)methyl)piperidine step1 Alkylation with 2-bromo-1-ethanol start->step1 intermediate1 1-(2-Hydroxyethyl)-4- [(4-cyanophenoxy)methyl]piperidine step1->intermediate1 step2 Mesylation intermediate1->step2 precursor Alkyl Mesylate Precursor step2->precursor step3 Radiolabeling with [18F]Fluoride precursor->step3 product [18F]SFE step3->product

References

1-(2-Fluoroethyl)piperazine dihydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-(2-Fluoroethyl)piperazine Dihydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, fostering a culture of intrinsic safety and scientific integrity within the laboratory.

Introduction: The Piperazine Moiety in Modern Drug Discovery

Piperazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Their prevalence is due to their favorable physicochemical properties and versatile synthetic utility.[1] this compound (CAS: 1089279-64-0) is a valuable building block in this class. The introduction of a fluoroethyl group can modulate a molecule's metabolic stability and binding affinity, making it a key component in the synthesis of novel therapeutic agents. However, like many reactive chemical intermediates, its handling demands a thorough understanding of its potential hazards and the implementation of robust safety measures. This guide serves as a technical resource for its safe utilization in a research and development setting.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of a compound is the first step in a sound risk assessment. This compound is a solid, often appearing as a colorless or white crystalline powder.[2] As a dihydrochloride salt, it is expected to be soluble in water.[3]

PropertyDataSource(s)
CAS Number 1089279-64-0[2][4][5]
Molecular Formula C₆H₁₅Cl₂FN₂[2]
Molecular Weight 205.10 g/mol [2]
Appearance Colourless to white solid[2]
Storage Temperature Room Temperature, under inert atmosphere[2][6]
SMILES FCCN1CCNCC1.Cl.Cl[4]

The recommendation to store this compound under an inert atmosphere suggests it may be hygroscopic, a common characteristic of hydrochloride salts.[7][8] Absorbed moisture can lead to degradation and inconsistencies in experimental results.

Section 2: Hazard Identification and Toxicological Profile

The piperazine scaffold itself is classified as hazardous, causing severe skin burns and eye damage.[9] It is also a known respiratory sensitizer and is suspected of damaging fertility or the unborn child.[9] The hazards of various piperazine derivatives and related chloro- and fluoro-alkylamines are summarized below.

Hazard CategoryDescription of Potential EffectsRepresentative Source(s)
Acute Oral Toxicity May be harmful or toxic if swallowed. Ingestion can cause burns to the digestive tract.[7][10][7][10][11]
Skin Corrosion/Irritation Causes skin irritation and possible chemical burns upon direct contact.[7][9][10][3][7][9][11]
Serious Eye Damage Corrosive to the eyes; contact can cause severe damage, potentially leading to blindness.[7][10][3][7][9][11]
Respiratory Irritation Dusts and vapors are irritating to the mucous membranes and upper respiratory tract.[3][7][11][3][7][10][11]
Reproductive Toxicity The parent compound, piperazine, is suspected of damaging fertility or the unborn child (Category 2).[9][9]
Mutagenicity Some related chloro-alkylamine derivatives are suspected of causing genetic defects.[7][7]

Causality Insight: The dihydrochloride salt form means the compound can react with bases to liberate the free amine. Furthermore, upon heating or combustion, it can decompose to release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.[3][7]

Section 3: Risk Assessment and Mitigation: The Hierarchy of Controls

A self-validating safety protocol is built upon a proactive risk assessment. The "Hierarchy of Controls" is an authoritative framework that prioritizes safety measures from most to least effective.

cluster_0 Hierarchy of Controls Elimination Elimination (e.g., Is a less hazardous reagent possible?) Substitution Substitution (e.g., Use a less volatile derivative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Hierarchy of Controls for Risk Mitigation.

For this compound, elimination or substitution is often not feasible as it is a specific required building block. Therefore, the focus must be on robust Engineering Controls , stringent Administrative Controls , and appropriate Personal Protective Equipment (PPE) .

Section 4: Safe Handling and Engineering Controls

All manipulations of this compound solid or solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][11]

Experimental Workflow Protocol: Weighing and Dissolving the Reagent

This protocol is designed to be a self-validating system, minimizing exposure at each step.

  • Preparation:

    • Ensure the chemical fume hood has a certified face velocity (typically 80-120 fpm).

    • Decontaminate the work surface within the hood.

    • Gather all necessary equipment: anti-static weigh boat, spatulas, beaker, stir bar, and chosen solvent.

    • Place a waste container for contaminated disposables inside the hood.

  • Weighing:

    • Causality: The compound is a powder, creating an inhalation risk.[3] All weighing must be done in the hood.

    • Don the appropriate PPE (see Section 5).

    • Carefully open the main container inside the hood. Avoid creating airborne dust.

    • Using a clean spatula, transfer the desired amount of solid to the weigh boat on a tared balance.

    • Securely close the main reagent bottle immediately after dispensing.

  • Dissolution:

    • Place the weigh boat containing the reagent into the destination beaker.

    • Add the solvent to the beaker, rinsing the weigh boat in the process. This ensures a complete transfer and prevents residual powder from becoming airborne.

    • Add the stir bar and place the beaker on a stir plate within the hood.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated items (e.g., wipes) into the designated waste container inside the hood.

    • Wipe down the spatula with a dampened cloth and decontaminate the work surface.

    • Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[12]

Section 5: Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the identified hazards.[13]

  • Hand Protection: Use compatible, chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and changed immediately if contamination is suspected.[11][14]

  • Eye Protection: Wear tight-sealing safety goggles or a face shield to protect against splashes and dust.[7][11][14]

  • Skin and Body Protection: A lab coat must be worn and kept fully buttoned. For larger quantities or situations with a higher risk of spills, a chemically resistant apron is recommended.[12][13]

  • Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., large-scale transfers, cleaning major spills), a NIOSH-approved respirator with an appropriate particulate filter should be used.[11][12]

Section 6: Storage and Transportation

Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure.

  • Storage Conditions: Keep containers tightly sealed in a dry, cool, and well-ventilated area.[3][7] The storage area should be designated for corrosive and reactive materials.

  • Incompatibilities: Store away from strong oxidizing agents and bases.[3][7] Contact with bases can generate the more volatile freebase form of the piperazine.

  • Moisture and Light Sensitivity: The compound should be protected from moisture and, as a general best practice for piperazine derivatives, from light.[8][15]

  • Transportation: When transporting the chemical, ensure the container is properly labeled with the compound name and hazard warnings. The primary container should be sealed and placed within a durable, leak-proof secondary container.[15]

Section 7: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures:

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][16]

Spill Response:

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand).

    • Carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[11][12]

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert emergency responders and inform them of the material and location.[12]

    • Prevent entry into the area until it has been decontaminated by trained personnel.

Firefighting Measures:

  • Extinguishing Media: Use dry chemical powder, carbon dioxide, water spray, or alcohol-resistant foam.[3][11]

  • Hazards: Fire may produce toxic and corrosive gases like hydrogen chloride and nitrogen oxides.[3][7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11][14]

start Reagent Received & Logged store Store in Cool, Dry, Inert Atmosphere start->store prep Prepare Fume Hood & Don PPE store->prep weigh Weigh Solid in Hood prep->weigh dissolve Dissolve Reagent in Hood weigh->dissolve reaction Use in Reaction dissolve->reaction cleanup Decontaminate Glassware & Work Area reaction->cleanup waste Segregate & Label Hazardous Waste cleanup->waste end Procedure Complete waste->end

References

A Senior Application Scientist's Technical Guide to 1-(2-Fluoroethyl)piperazine dihydrochloride: Sourcing, Analysis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluoroethyl)piperazine dihydrochloride (CAS No: 1089279-64-0) is a key heterocyclic building block increasingly utilized in medicinal chemistry and organic synthesis. Its structure combines the pharmacologically significant piperazine scaffold with a fluoroethyl moiety, offering a unique tool for modulating the physicochemical and pharmacokinetic properties of novel drug candidates. This guide provides an in-depth analysis of its commercial availability, quality control standards, synthetic utility, and safe handling protocols. We consolidate field-proven insights with technical data to offer a comprehensive resource for professionals engaged in pharmaceutical research and development.

Introduction: The Strategic Value of a Fluorinated Piperazine Building Block

The piperazine ring is a classic example of a "privileged scaffold" in drug discovery, appearing in a multitude of approved drugs across various therapeutic areas.[1][2] Its prevalence is due to its ability to confer aqueous solubility, act as a versatile linker between pharmacophoric groups, and its straightforward synthetic accessibility.[1][2] The introduction of a fluoroethyl group onto this scaffold, as seen in this compound, provides chemists with a strategic advantage. Fluorine substitution is a well-established strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability, thereby fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound.

This dihydrochloride salt form enhances the compound's stability and handling characteristics, making it a reliable reagent for downstream synthetic applications.[3] Its primary role is as a synthetic intermediate, enabling the efficient introduction of the 1-(2-fluoroethyl)piperazin-1-yl moiety into more complex molecular architectures.[4]

Chemical Structure

Caption: Chemical structure of this compound.

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers who cater to the research and development sector. It is typically sold for research use only (RUO).[5] Availability can vary, with some suppliers maintaining stock while others operate on a lead time for synthesis or delivery.

Table 1: Commercial Supplier Overview

SupplierCAS NumberPurityAvailable QuantitiesNotes
BLD Pharm 1089279-64-0Not specifiedCustom sizes availableRequires cold-chain transportation.[5]
Apollo Scientific 1089279-64-095%250mg, 1g, 5g, 25gTypically has a 2-3 week lead time.[6]
Sinfoo Biotech 1089279-64-0Not specifiedCustom sizes availableProduct number S052520.[7]
MySkinRecipes 1089279-64-097%Custom sizes availableProduct code 79015.[8]
ChemUniverse, Inc. 1089279-64-0Not specifiedQuote on requestOffers custom synthesis services.[9]
AbacipharmTech 1089279-64-0Not specifiedCustom sizes availableCatalog number AB16938.[10]

Note: The information in this table is based on publicly available data and is subject to change. Researchers should always verify current stock and lead times directly with the supplier.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a reagent is critical for experimental design and execution.

Table 2: Key Physicochemical Properties

PropertyValueSource
CAS Number 1089279-64-0[6][7][11]
Molecular Formula C₆H₁₅Cl₂FN₂[7][12]
Molecular Weight 205.10 g/mol [7][12]
MDL Number MFCD21602355[6][8]
Physical Form Solid[12]
Color Colorless / White[12]
SMILES FCCN1CCNCC1.Cl.Cl[11]
Storage Conditions Room temperature, under inert atmosphere[8][12]

Quality Control and Analytical Methodologies

For any synthetic application, particularly in a regulated drug development environment, the purity and identity of starting materials are non-negotiable. While suppliers provide a Certificate of Analysis (CoA), independent verification is often warranted.

Self-Validating QC Workflow: A robust quality control workflow for an incoming batch of this compound should aim to confirm its structure, purity, and identify any potential impurities.

QC_Workflow cluster_Initial Initial Assessment cluster_Analytical Analytical Confirmation cluster_Final Final Decision start Receive Reagent & CoA visual Visual Inspection (Color, Form) start->visual solubility Solubility Test (e.g., Water, DMSO) visual->solubility hplc HPLC-UV/ELSD (Purity Assessment) solubility->hplc nmr 1H & 13C NMR (Structural Elucidation) solubility->nmr ms LC-MS (Mass Verification) solubility->ms compare Compare Data to CoA & Literature hplc->compare nmr->compare ms->compare decision Accept or Reject Batch compare->decision

Caption: A logical workflow for the quality control of incoming reagents.

Recommended Analytical Techniques:
  • High-Performance Liquid Chromatography (HPLC): Piperazine itself lacks a strong chromophore, making it difficult to detect with a standard UV detector.[13] For purity analysis, an Evaporative Light Scattering Detector (ELSD) is a suitable alternative. For trace-level analysis using UV detection, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a UV-active product.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and separating piperazine derivatives and potential volatile impurities.[15] It provides both retention time data for separation and mass spectra for definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The spectra should be consistent with the expected shifts and couplings for the fluoroethyl and piperazine protons and carbons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the parent compound (as the free base), providing crucial evidence of its identity.

Applications in Research and Drug Development

The primary application of this compound is as a nucleophilic intermediate in substitution reactions.[4] The piperazine nitrogen can be alkylated or acylated to couple the fluoroethylpiperazine moiety to a larger molecule of interest.

Synthetic Protocol: General N-Alkylation

This protocol describes a generalized procedure for coupling the piperazine moiety to an alkyl halide.

Objective: To synthesize an N-substituted 1-(2-fluoroethyl)piperazine derivative.

Materials:

  • This compound

  • Alkyl halide (R-X, where X = Cl, Br, I)

  • A suitable base (e.g., K₂CO₃, Na₂CO₃, or DIPEA)

  • A polar aprotic solvent (e.g., Acetonitrile, DMF)

Procedure:

  • Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent. Add the base (≥2.2 eq) to neutralize the dihydrochloride and free the secondary amine. Stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the desired N-substituted product.

cluster_reactants Reactants piperazine 1-(2-Fluoroethyl)piperazine (as free base) conditions Base (e.g., K₂CO₃) Solvent (e.g., ACN) Heat piperazine->conditions alkyl_halide Alkyl Halide (R-X) alkyl_halide->conditions product N-Alkyl-1-(2-fluoroethyl)piperazine + Salt Byproduct conditions->product

Caption: General workflow for N-alkylation using 1-(2-Fluoroethyl)piperazine.

This building block is particularly relevant in the synthesis of Central Nervous System (CNS) therapeutics, where the piperazine moiety is a common feature in atypical antipsychotics and antidepressants.[4][16]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. The dihydrochloride salt is classified as an irritant.

Hazard Identification (based on GHS classifications):

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.[17]

  • Hand Protection: Compatible chemical-resistant gloves should be worn.[17]

  • Respiratory Protection: Use in a well-ventilated area or chemical fume hood.[18][19] If dust is generated, a government-approved respirator is required.[17]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids.[17][19]

  • Skin Contact: Wash off immediately with soap and copious amounts of water.[17]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen.[17]

  • Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Call a physician.[17]

Storage and Disposal:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[12][20]

  • Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator.[17] All local, state, and federal environmental regulations must be observed.[17]

Conclusion

This compound is a readily available and synthetically versatile building block for modern drug discovery. Its strategic combination of a fluorinated side chain and the well-established piperazine core makes it a valuable tool for medicinal chemists aiming to optimize the properties of next-generation therapeutics. By understanding its commercial sources, implementing rigorous quality control, and adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate their research and development programs.

References

Methodological & Application

Application of 1-(2-Fluoroethyl)piperazine Dihydrochloride in Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Fluoroethylpiperazine Moiety in Oncology

In the landscape of modern oncology research and drug development, the strategic incorporation of specific chemical moieties can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Among these, the piperazine ring is a well-established pharmacophore, recognized for its ability to modulate aqueous solubility, basicity, and conformational flexibility, thereby enhancing the drug-like characteristics of a molecule[1][2]. The introduction of a fluoroethyl group to this privileged scaffold, as seen in 1-(2-Fluoroethyl)piperazine dihydrochloride, offers a unique combination of properties that are particularly advantageous in the design of novel cancer diagnostics and therapeutics.

The presence of the fluorine atom, with its high electronegativity and small size, can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism[3]. This increased stability is crucial for developing agents with improved bioavailability and a longer duration of action. Furthermore, the fluoroethyl group serves as a valuable handle for radiolabeling with Fluorine-18 (¹⁸F), the most widely used radionuclide in Positron Emission Tomography (PET) imaging, due to its ideal half-life and imaging characteristics. Consequently, this compound has emerged as a critical building block for the synthesis of ¹⁸F-labeled PET tracers, enabling non-invasive visualization and quantification of biological processes in vivo.

This technical guide provides a comprehensive overview of the applications of this compound in oncology research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this versatile compound in their preclinical and translational research endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe use in a laboratory setting.

PropertyValueReference
CAS Number 1089279-64-0[4][5]
Molecular Formula C₆H₁₅Cl₂FN₂[6]
Molecular Weight 205.10 g/mol [6]
Appearance White to off-white solid[6]
Storage Inert atmosphere, room temperature[6]

Safety and Handling Precautions:

Similar to other piperazine derivatives, this compound should be handled with care in a well-ventilated area or under a chemical fume hood[7][8]. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory to prevent skin and eye contact[7][9]. In case of contact, the affected area should be flushed immediately with copious amounts of water[7][9]. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.

Core Application: A Versatile Building Block in Synthesis

The primary application of this compound in oncology research is as a synthetic intermediate. Its bifunctional nature, possessing a reactive secondary amine within the piperazine ring and a fluoroethyl group, allows for its incorporation into a wide range of molecular scaffolds.

Synthesis of ¹⁸F-Labeled PET Tracers

The most prominent use of this compound is as a precursor for the synthesis of ¹⁸F-labeled PET imaging agents. The general strategy involves the nucleophilic substitution of a leaving group on a target molecule with the piperazine nitrogen. The resulting compound, containing the fluoroethylpiperazine moiety, can then be radiolabeled with ¹⁸F.

Diagram: General Workflow for PET Tracer Synthesis

G cluster_synthesis Chemical Synthesis cluster_radiolabeling Radiolabeling A 1-(2-Fluoroethyl)piperazine dihydrochloride C N-Alkylation Reaction A->C B Target Molecule (with leaving group) B->C D Fluoroethylpiperazine-Target Conjugate C->D F Precursor for Labeling D->F Precursor Preparation E [¹⁸F]Fluoride G Nucleophilic Substitution E->G F->G H ¹⁸F-Labeled PET Tracer G->H

Caption: Synthetic workflow for ¹⁸F-PET tracer development.

Protocol: General N-Alkylation of Piperazines

This protocol provides a general method for the N-alkylation of a piperazine derivative, which is the foundational reaction for utilizing this compound as a building block. This can be adapted for coupling with various oncology-relevant scaffolds.

Materials:

  • This compound

  • Alkyl halide or sulfonate of the target molecule

  • A suitable base (e.g., K₂CO₃, Na₂CO₃, or triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF, or DMSO)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and stirring apparatus

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the alkyl halide or sulfonate of your target molecule in the chosen solvent.

  • Addition of Base: Add an excess of the base (typically 2-3 equivalents) to the reaction mixture.

  • Addition of Piperazine: Add this compound (typically 1.1-1.5 equivalents) to the mixture. The dihydrochloride salt will be neutralized in situ by the base.

  • Reaction: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the electrophile) and monitor the progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can then be concentrated under reduced pressure. The crude product is typically partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is then purified by a suitable method, most commonly silica gel column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

  • Excess Base: Ensures the complete neutralization of the dihydrochloride salt and facilitates the deprotonation of the piperazine nitrogen, increasing its nucleophilicity.

  • Monitoring the Reaction: Prevents the formation of byproducts due to over-reaction and ensures the reaction proceeds to completion for optimal yield.

  • Aqueous Work-up: Removes inorganic salts and water-soluble impurities.

  • Chromatographic Purification: Separates the desired product from unreacted starting materials and any byproducts.

Application in the Development of Anticancer Agents

Beyond its role in PET imaging, the fluoroethylpiperazine moiety is increasingly being incorporated into the design of novel therapeutic agents for oncology. The piperazine scaffold is a common feature in many approved drugs and is known to interact with various biological targets implicated in cancer[1][2].

Potential Mechanisms of Action of Fluoroethylpiperazine Derivatives

Research into various piperazine derivatives has revealed several potential mechanisms by which they can exert anticancer effects:

  • Inhibition of Anti-Apoptotic Proteins: Some piperazine derivatives have been shown to downregulate the expression of anti-apoptotic proteins like BCL2, thereby promoting programmed cell death in cancer cells.

  • Modulation of Cancer Signaling Pathways: Piperazine-containing compounds can inhibit key signaling pathways involved in cancer cell proliferation, survival, and migration, such as the PI3K/AKT pathway.

  • Receptor Antagonism: Arylpiperazine derivatives, in particular, can act as antagonists for various receptors that are overexpressed in certain cancers and are involved in cell growth and proliferation.

Diagram: Potential Anticancer Mechanisms

G A Fluoroethylpiperazine Derivative B Inhibition of BCL2 A->B C Inhibition of PI3K/AKT Pathway A->C D Receptor Antagonism A->D E Induction of Apoptosis B->E F Decreased Cell Proliferation C->F G Decreased Cell Survival C->G D->F

Caption: Potential mechanisms of anticancer activity.

Experimental Protocols for In Vitro Evaluation

The following protocols provide standardized methods for assessing the in vitro anticancer activity of novel compounds derived from this compound.

Protocol: Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel fluoroethylpiperazine derivative (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the novel fluoroethylpiperazine derivative in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting a dose-response curve.

Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Materials:

  • Cancer cell line of interest

  • Novel fluoroethylpiperazine derivative

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cancer cells with the novel fluoroethylpiperazine derivative at the desired concentration and for a specific time. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Future Directions and Conclusion

This compound is a valuable and versatile chemical entity in the field of oncology research. Its primary utility as a building block for the synthesis of ¹⁸F-labeled PET tracers is well-established and continues to be a major driving force in the development of novel diagnostic tools for cancer. Furthermore, the incorporation of the fluoroethylpiperazine moiety into therapeutic agents is a promising strategy for the discovery of new anticancer drugs with improved pharmacological profiles.

Future research will likely focus on the development of more efficient and automated methods for the synthesis of ¹⁸F-labeled tracers derived from this precursor. Additionally, a deeper exploration of the structure-activity relationships of novel fluoroethylpiperazine-containing compounds will be crucial for optimizing their anticancer efficacy and selectivity. The continued investigation into the molecular mechanisms by which these compounds exert their effects will undoubtedly pave the way for the rational design of the next generation of targeted cancer therapies.

References

Application Notes & Protocols: 1-(2-Fluoroethyl)piperazine Dihydrochloride for Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Integration of the Fluoroethylpiperazine Moiety in Modern Antimicrobials

The relentless evolution of antimicrobial resistance necessitates continuous innovation in the design and synthesis of novel therapeutic agents. Fluoroquinolone antibiotics remain a cornerstone of antibacterial therapy, valued for their broad-spectrum activity and bactericidal mechanism of action.[1] Their efficacy is deeply rooted in their ability to inhibit bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—enzymes essential for DNA replication, transcription, and repair.[2] This inhibition leads to the stabilization of DNA-enzyme complexes, inducing double-strand DNA breaks and subsequent bacterial cell death.

A critical determinant of the pharmacological profile of fluoroquinolones is the substituent at the C-7 position of the quinolone core. The incorporation of a piperazine ring at this position is a well-established strategy to enhance potency, particularly against Gram-negative bacteria. Further modification of the piperazine's N-4 position allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on 1-(2-Fluoroethyl)piperazine dihydrochloride , a key building block for synthesizing advanced fluoroquinolone analogues. The introduction of the 2-fluoroethyl group is a strategic design choice aimed at modulating properties such as lipophilicity, metabolic stability, and target binding affinity. This document provides a detailed technical overview, field-proven protocols, and the scientific rationale for utilizing this precursor in the synthesis of next-generation antimicrobial agents.

Physicochemical & Safety Profile of Key Reagents

Proper handling of reagents is paramount for experimental success and laboratory safety. Below is a summary of the key compounds involved in the synthesis.

CompoundFormulaMol. Weight ( g/mol )AppearanceKey Hazards
This compound C₆H₁₅Cl₂FN₂205.10White to off-white solidHarmful if swallowed, causes skin and serious eye irritation.[3]
1-Ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C₁₂H₉ClFNO₃285.66Pale yellow solidIrritant; full toxicological properties may not be known.
Triethylamine (TEA) C₆H₁₅N101.19Colorless liquidFlammable, toxic, corrosive.
Dimethyl Sulfoxide (DMSO) C₂H₆OS78.13Colorless liquidReadily absorbed through skin, may carry other chemicals with it.

Safety Advisory: this compound is an irritant and harmful.[3] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

Core Mechanism: The Role of the C-7 Piperazine Substituent

The antimicrobial action of fluoroquinolones is a direct result of their interaction with the bacterial DNA-topoisomerase complex. The key structural elements of the fluoroquinolone scaffold, including the C-3 carboxyl and C-4 keto groups, bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands.[6]

The substituent at the C-7 position extends into the "water-metal ion bridge" region of the enzyme-DNA interface. The piperazine ring at this position has been shown to be crucial for improving cell wall penetration and enhancing activity against a wide range of pathogens. The N-4 substituent on the piperazine ring, in this case, the 2-fluoroethyl group, further modulates the molecule's interaction with the enzyme and its overall physicochemical properties, influencing its antibacterial spectrum and potency.

cluster_0 Mechanism of Action FQ Fluoroquinolone (with C-7 Piperazine) Complex Ternary Complex: FQ-Enzyme-DNA FQ->Complex Stabilizes Replication DNA Replication Fork Complex->Replication Blocks Death Bacterial Cell Death Replication->Death Inhibition leads to Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex Binds DNA Bacterial DNA DNA->Complex

Caption: Mechanism of Fluoroquinolone Action.

Experimental Protocols

Protocol 1: Liberation of 1-(2-Fluoroethyl)piperazine Free Base

Causality: The starting material, this compound, is a salt. For the piperazine nitrogen to act as a nucleophile in the subsequent substitution reaction, it must be deprotonated to its free base form. This protocol describes a standard aqueous base extraction method. An alternative, anhydrous method suitable for moisture-sensitive reactions is also discussed.

Materials:

  • This compound

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in deionized water in a beaker or flask.

  • Basification: Cool the solution in an ice bath. Slowly add a saturated aqueous solution of sodium carbonate or a 2M solution of sodium hydroxide with stirring until the pH of the solution is >11. The use of a strong base like NaOH ensures complete deprotonation of both amine hydrochlorides.[4]

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with an equal volume of dichloromethane. Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 1-(2-fluoroethyl)piperazine free base as an oil.

  • Validation: The product should be used immediately or stored under an inert atmosphere. Purity can be checked via TLC or GC, and the absence of hydrochloride can be confirmed.[4]

Protocol 2: Synthesis of a Norfloxacin Analogue via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the synthesis of 7-(4-(2-fluoroethyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , a representative antimicrobial agent, via a nucleophilic aromatic substitution (SNAr) reaction.

Causality: The core of this synthesis is the SNAr reaction, where the nucleophilic secondary amine of the liberated 1-(2-fluoroethyl)piperazine attacks the electron-deficient C-7 position of the fluoroquinolone core. The chlorine atom at C-7 is a good leaving group, and its displacement is activated by the electron-withdrawing quinolone ring system. A tertiary amine base like triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. High-boiling polar aprotic solvents like DMSO or pyridine are often used to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.[2][7]

Start Prepare Reagents: - Quinolone Core - Piperazine Free Base - Solvent (DMSO) - Base (TEA) React Combine & Heat (e.g., 80-140 °C) Monitor via TLC Start->React Reaction Setup Workup Cool & Precipitate (Add water/acidify) React->Workup Reaction Complete Filter Filter Crude Product Workup->Filter Purify Purify (Recrystallization from Ethanol/Water) Filter->Purify Analyze Characterize Final Product (NMR, MS, Purity) Purify->Analyze

Caption: Synthetic Workflow for Fluoroquinolone Analogue.

Materials:

  • 1-Ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Quinolone Core)

  • 1-(2-Fluoroethyl)piperazine (Free base from Protocol 1)

  • Triethylamine (TEA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Deionized Water

  • Glacial Acetic Acid

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the quinolone core (1.0 eq), 1-(2-fluoroethyl)piperazine (1.2 eq), and anhydrous DMSO.

  • Base Addition: Add triethylamine (1.5 eq) to the mixture. TEA acts as an acid scavenger.

  • Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting quinolone core is consumed (typically 4-8 hours).

  • Work-up and Precipitation: Once complete, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of cold water with stirring.

  • Acidification: Acidify the aqueous suspension to pH ~7 using glacial acetic acid. This step ensures the product, which is a carboxylic acid, is in its neutral form to facilitate precipitation.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual DMSO.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final compound as a solid.

  • Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Analytical Characterization

The identity and purity of the synthesized product must be confirmed.

  • HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound. A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[8]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling of the two reactants.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule, showing characteristic signals for the quinolone core, the ethyl group, and the fluoroethylpiperazine moiety.

Conclusion

This compound is a valuable and strategic precursor for the synthesis of advanced fluoroquinolone antimicrobials. The protocols provided herein offer a robust and reproducible methodology for its incorporation into a quinolone scaffold. The key to success lies in the careful execution of the free-basing procedure followed by a well-controlled nucleophilic aromatic substitution reaction. The resulting analogues hold promise in the ongoing search for more potent and resilient antimicrobial agents to combat the global challenge of bacterial resistance.

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Piperazine Derivatives in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) across various therapeutic areas, including antihistamines, antipsychotics, and antihelminthics.[1] Given its prevalence, the development of robust, accurate, and reliable analytical methods for the quantification of piperazine-containing compounds is critical for quality control, impurity profiling, stability testing, and pharmacokinetic studies within the drug development pipeline.

This application note presents a comprehensive guide to the analysis of piperazine derivatives using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. A core challenge in this analysis is that the basic piperazine heterocycle lacks a significant chromophore, resulting in poor UV absorbance and thus low sensitivity.[2] To overcome this limitation, this guide details a widely applicable pre-column derivatization strategy using 4-chloro-7-nitrobenzofuran (NBD-Cl). This reagent selectively reacts with the secondary amine functionalities of the piperazine ring to yield a stable, highly UV-active product, enabling sensitive detection at low concentrations.[2][3][4][5]

We will provide a detailed, step-by-step protocol, explain the scientific rationale behind key methodological choices, present typical validation data, and offer troubleshooting guidance. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

The Causality of Methodological Choices: Why This Approach Works

A successful analytical method is not merely a sequence of steps but a system where each parameter is chosen for a specific scientific reason. The trustworthiness of this protocol is rooted in understanding the causality behind each choice.

2.1 The Derivatization Imperative

Direct HPLC-UV analysis of piperazine is often unfeasible for trace-level quantification due to its negligible UV absorption above 200 nm.[2] The derivatization with NBD-Cl is a deliberate strategy to attach a potent chromophore to the analyte. NBD-Cl reacts with nucleophilic secondary amines under mild heating to form a stable derivative with a strong absorbance maximum around 340 nm, a wavelength where interference from many common pharmaceutical matrices is minimal.[2][6] This chemical transformation is the cornerstone of achieving the required sensitivity and specificity with standard UV detectors. For certain substituted piperazine derivatives that already contain a chromophoric group (e.g., N-Boc-piperazine or phenylpiperazines), this derivatization step may not be necessary, and a direct HPLC-UV method can be developed.[6][7]

2.2 Chromatographic Selectivity and Efficiency

  • Column Chemistry: While standard C18 reversed-phase columns are a workhorse in HPLC, unmodified piperazine and its highly polar derivatives can exhibit poor retention, often eluting near the void volume.[8] The NBD-Cl derivative, being significantly more hydrophobic, is well-retained on C18 phases. However, for complex separations involving multiple piperazine-related impurities, alternative selectivities such as Cyano (CN) or Phenyl phases can be beneficial.[9][10] In this protocol, a Chiralpak IC column is cited, demonstrating the method's adaptability for specific, high-resolution applications.[2][4][6]

  • Mobile Phase Composition: The mobile phase is critical for controlling retention, resolution, and peak shape.

    • Organic Modifier: Acetonitrile is typically chosen over methanol as it provides lower viscosity and better UV transparency. The ratio of acetonitrile to the aqueous component is optimized to achieve adequate retention and a reasonable run time.[11]

    • pH and Peak Shape: As basic compounds, piperazines are prone to interacting with residual acidic silanol groups on the silica support of the column, leading to peak tailing. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is a proven technique to mitigate this issue.[2][4][6] The DEA acts as a competitive base, masking the active silanol sites and resulting in sharp, symmetrical peaks, which are essential for accurate integration and quantification.

  • UV Detection Wavelength: The choice of 340 nm for detection is a direct consequence of the derivatization step.[2][6] This wavelength corresponds to the absorbance maximum of the NBD-piperazine derivative, ensuring the highest possible sensitivity for the analyte. Using a photodiode array (PDA) detector during method development is highly recommended to confirm the peak purity and the absorbance maximum of the derivative.

Visualized Workflow for Method Development and Execution

The logical flow from initial method development to routine application is crucial for ensuring a robust and validated analytical procedure.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) cluster_App Application col_select Column & Mobile Phase Screening deriv_opt Derivatization Optimization col_select->deriv_opt sep_opt Separation Optimization deriv_opt->sep_opt spec Specificity sep_opt->spec lin Linearity & Range spec->lin acc Accuracy & Precision lin->acc lod LOD & LOQ acc->lod robust Robustness lod->robust routine Routine Sample Analysis robust->routine stability Stability Testing routine->stability impurity Impurity Profiling routine->impurity

Caption: Logical workflow for HPLC method development, validation, and application.

Detailed Experimental Protocol

This protocol is based on a validated method for determining piperazine content in an active pharmaceutical ingredient (API) matrix.[2][4][6]

4.1 Instrumentation and Reagents

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector (e.g., Waters Alliance e2695 with 2998 PDA detector).[2]

  • Analytical Column: Chiralpak IC, 250 x 4.6 mm, 5 µm particle size.[2][6] An equivalent modern C18 column (e.g., 150 x 4.6 mm, 3.5 µm) can be used as a starting point during development.

  • Chemicals:

    • Acetonitrile (MeCN), HPLC Grade

    • Methanol (MeOH), HPLC Grade

    • Diethylamine (DEA), Reagent Grade

    • Piperazine reference standard

    • 4-chloro-7-nitrobenzofuran (NBD-Cl)

    • Water, HPLC Grade or Milli-Q

4.2 Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v). Filter the mobile phase through a 0.45 µm nylon filter and degas for 15 minutes in an ultrasonic bath before use.[2]

  • Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.

  • NBD-Cl Solution (Derivatizing Agent): Accurately weigh and dissolve NBD-Cl in acetonitrile to prepare a 1 mg/mL solution.[12]

  • Standard Stock Solution: Accurately weigh approximately 20 mg of Piperazine reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with diluent. This yields a 2000 µg/mL stock solution.

  • Calibration Standard Preparation (Example for a 30-350 ppm range):

    • Perform serial dilutions of the Standard Stock Solution to prepare working standards.

    • For each standard concentration, transfer a defined volume into a reaction vial.

    • Add an excess of the NBD-Cl solution (e.g., mix 1 mL of piperazine solution with 1 mL of NBD-Cl solution).[12]

    • Heat the vial at 60°C for 30 minutes in a water bath or heating block.[4]

    • Cool the solution to room temperature. The standards are now ready for injection.

4.3 Sample Preparation

  • Accurately weigh a sample of the API containing the expected piperazine amount into a volumetric flask.

  • Dissolve the sample in diluent.

  • Transfer 1 mL of this solution to a reaction vial and add 1 mL of the NBD-Cl solution.

  • Follow the same heating and cooling procedure as described for the standards (Step 4.2.4 & 4.2.5).

  • Filter the final solution through a 0.45 µm syringe filter if necessary before transferring to an HPLC vial.

Derivatization Piperazine Piperazine (No Chromophore) Product NBD-Piperazine Derivative (UV-Active @ 340 nm) Piperazine->Product + NBD-Cl, Δ (Heat) NBDCl NBD-Cl (Reagent) NBDCl->Product

Caption: Pre-column derivatization of piperazine with NBD-Cl.

4.4 Chromatographic Conditions

ParameterCondition
Column Chiralpak IC (250 x 4.6 mm, 5µm)
Mobile Phase Acetonitrile:Methanol:DEA (90:10:0.1, v/v/v)[2][6]
Flow Rate 1.0 mL/min[2][6]
Column Temperature 35°C[2][6]
Detection Wavelength 340 nm[2][6]
Injection Volume 10 µL[2][6]
Total Run Time 20 min[2][6]

4.5 Data Analysis

  • Perform a blank injection (diluent only) to identify any system peaks.

  • Inject the calibration standards to establish a linear regression curve of peak area versus concentration.

  • Inject the prepared sample solutions.

  • Identify the NBD-piperazine derivative peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Calculate the concentration of piperazine in the sample using the calibration curve.

Method Validation Summary

The reliability of an analytical method is established through rigorous validation. The following table summarizes typical performance characteristics for this method, demonstrating its suitability for its intended purpose.[2]

Validation ParameterTypical ResultRationale & Importance
Linearity (r²) ≥ 0.999Confirms a direct proportional relationship between concentration and detector response over a defined range.
Range 30 - 350 ppmThe interval over which the method is precise, accurate, and linear.
Accuracy (% Recovery) 104.87 - 108.06%[2][6]Measures the closeness of the experimental value to the true value; demonstrates a lack of analytical bias.
Precision (%RSD) < 2.0% (typically ≤ 1.13%)[2][6]Assesses the degree of scatter between a series of measurements; indicates the method's repeatability.
Limit of Detection (LOD) ~30 ppm[2][6]The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.
Limit of Quantitation (LOQ) ~90 ppm[2][6]The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Robustness %RSD < 4.0 for varied conditions[2]Shows the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, temp).

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with column silanols. 2. Mobile phase pH is inappropriate for the analyte.1. Ensure the amine modifier (DEA) is present in the mobile phase at the correct concentration.[10] 2. Experiment with adjusting the mobile phase pH.[10]
Poor Resolution 1. Inefficient column. 2. Mobile phase is too strong or too weak.1. Replace the column or try a column with a different stationary phase (e.g., Phenyl, CN).[10] 2. Adjust the acetonitrile:water ratio. Consider developing a gradient method for complex samples.[10]
Inconsistent Results 1. Incomplete or variable derivatization. 2. Analyte degradation.1. Ensure the derivatization reagent is in sufficient excess and that reaction time/temperature are consistent.[4] 2. Use freshly prepared solutions. Investigate analyte stability in the chosen diluent.[10]
No Peak or Small Peak 1. Derivatization failure. 2. Incorrect detection wavelength.1. Check the preparation and age of the NBD-Cl solution. 2. Verify the detector is set to 340 nm and that the lamp is functioning correctly.

Conclusion

High-Performance Liquid Chromatography with UV detection is a powerful and accessible technique for the quantitative analysis of piperazine derivatives. The primary analytical hurdle—the lack of a native chromophore—is effectively overcome through a robust pre-column derivatization strategy with NBD-Cl. By understanding the rationale behind column selection, mobile phase modifiers, and detection parameters, scientists can implement and validate a highly reliable method. The protocol detailed herein provides a solid foundation for the routine analysis of piperazine-containing compounds, ensuring the quality, safety, and efficacy of pharmaceutical products.

References

Application Note: Robust Identification and Quantification of Piperazine Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of piperazine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine-based compounds are a broad class of substances with applications in pharmaceuticals as well as a significant presence in the realm of designer drugs. Their reliable identification and quantification are critical in diverse fields, from pharmaceutical quality control to forensic toxicology. This document outlines field-proven methodologies, from sample preparation and derivatization to instrument setup and data interpretation, grounded in the fundamental principles of chromatographic separation and mass spectrometric detection. Detailed, step-by-step protocols are provided to ensure methodological robustness and data integrity.

Introduction: The Analytical Challenge of Piperazine Compounds

Piperazine and its analogues are cyclic diamines that form the structural core of numerous biologically active compounds. Their applications range from antihelmintic drugs to complex antipsychotics and antihistamines. However, the illicit synthesis of piperazine derivatives as psychoactive substances, often marketed as alternatives to amphetamines or ecstasy, presents a significant challenge for forensic and clinical laboratories.[1][2]

From an analytical perspective, piperazines can be challenging to analyze by GC-MS without proper sample treatment. Their polarity, stemming from the two amine groups, can lead to poor peak shape, tailing, and potential interaction with the GC column, compromising chromatographic resolution and sensitivity. Furthermore, the structural similarity among various derivatives necessitates a highly selective and specific analytical technique for unambiguous identification. GC-MS, with its combination of high-resolution separation and mass-based identification, is an ideal platform for this purpose, provided that appropriate methodologies are employed.[3][4][5]

The Rationale for Derivatization in Piperazine Analysis

Due to the presence of secondary amine functional groups, derivatization is a critical step in the GC-MS analysis of many piperazine compounds.[3][6] This chemical modification process is employed to:

  • Increase Volatility: By replacing the polar N-H protons with non-polar groups, the volatility of the analyte is increased, making it more amenable to gas chromatography.

  • Improve Chromatographic Peak Shape: Derivatization reduces the potential for hydrogen bonding between the analyte and active sites on the GC column, resulting in sharper, more symmetrical peaks.

  • Enhance Thermal Stability: The resulting derivatives are often more stable at the elevated temperatures of the GC injector and column.

  • Generate Characteristic Mass Spectra: The derivatizing group can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.

Common derivatization strategies for amines like piperazines include acylation and silylation. Acylation, for instance with trifluoroacetic anhydride (TFAA), is a widely used and robust method.[2][7]

Workflow for GC-MS Analysis of Piperazine Compounds

The overall workflow for the analysis of piperazine compounds can be broken down into several key stages, each critical for achieving accurate and reproducible results.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Sample Collection & Homogenization Ext Extraction (LLE or SPE) Prep->Ext Deriv Acylation (e.g., TFAA) or Silylation Ext->Deriv GC Gas Chromatographic Separation Deriv->GC MS Mass Spectrometric Detection GC->MS Ident Identification (Library Search & Fragmentation Analysis) MS->Ident Quant Quantification (Calibration Curve) Ident->Quant caption Overall workflow for piperazine analysis by GC-MS.

Caption: Overall workflow for piperazine analysis by GC-MS.

Detailed Protocols

Sample Preparation

The choice of sample preparation method is highly dependent on the matrix. The goal is to isolate the piperazine compounds from interfering substances and prepare them for derivatization and GC-MS analysis.

Protocol 4.1.1: Solid Samples (e.g., Tablets, Powders)

This protocol is suitable for the analysis of seized materials or pharmaceutical formulations.[6]

  • Homogenization: Accurately weigh a representative portion of the sample. For tablets, crush them into a fine, homogenous powder.

  • Dissolution: Transfer approximately 10 mg of the homogenized sample to a 10 mL volumetric flask.

  • Sonication & Dilution: Add 5 mL of methanol and sonicate for 10 minutes to ensure complete dissolution of the active ingredients. Dilute to the mark with methanol.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into a clean vial to remove any insoluble excipients.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analogue or a structurally similar compound not expected in the sample).

Protocol 4.1.2: Biological Samples (e.g., Plasma, Urine)

This protocol utilizes solid-phase extraction (SPE) for the clean-up of complex biological matrices.[2][7]

  • Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard. For urine samples, an enzymatic hydrolysis step may be necessary to cleave conjugated metabolites.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and then a buffer solution (e.g., phosphate buffer, pH 6) through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water followed by a weak organic solvent to remove interfering substances.

  • Elution: Elute the piperazine compounds from the cartridge using an appropriate solvent, such as a mixture of methanol and ammonium hydroxide.[7]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). The dry residue is now ready for derivatization.

Derivatization Protocol (Acylation)

This protocol describes a common acylation procedure using trifluoroacetic anhydride (TFAA).[2][7]

  • Reagent Addition: To the dried residue from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Incubation: Cap the vial tightly and incubate at 70°C for 30 minutes in a heating block or water bath.

  • Evaporation: After incubation, cool the sample to room temperature and evaporate the reagents to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table provides a starting point for instrument parameters. These should be optimized for the specific analytes and instrument used.

ParameterRecommended SettingRationale
GC System
Injection ModeSplitlessMaximizes the transfer of analyte onto the column for trace analysis.
Injector Temperature250°CEnsures rapid volatilization of the derivatized analytes.
Carrier GasHeliumProvides good chromatographic efficiency and is inert.
ColumnDB-17 or equivalent (mid-polarity)A 30 m x 0.25 mm ID, 0.25 µm film thickness column is a good starting point for separating a range of piperazine derivatives.[8]
Oven ProgramInitial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)This temperature program allows for the separation of compounds with varying volatilities.[5]
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)Full scan is used for screening and identifying unknowns, while SIM mode provides higher sensitivity and selectivity for target compounds.[2]
Mass Range50-600 m/zA typical mass range that covers the molecular ions and characteristic fragments of derivatized piperazines.[2]
Transfer Line Temp280°CPrevents condensation of the analytes between the GC and MS.
Ion Source Temp230°CStandard source temperature for EI.

Data Interpretation: Understanding Fragmentation Patterns

The key to confident identification of piperazine derivatives lies in the interpretation of their mass spectra. The fragmentation patterns are highly characteristic of the molecular structure.

Fragmentation cluster_BZP_frags BZP Fragmentation cluster_mCPP_frags mCPP Fragmentation BZP Benzylpiperazine (BZP) M.W. 176 frag91 m/z 91 (Tropylium ion) BZP->frag91 Benzylic cleavage frag134 m/z 134 BZP->frag134 frag56 m/z 56 BZP->frag56 Piperazine ring cleavage mCPP m-Chlorophenylpiperazine (mCPP) M.W. 196 frag154 m/z 154 mCPP->frag154 frag138 m/z 138 mCPP->frag138 frag57 m/z 57 mCPP->frag57 Piperazine ring cleavage caption Characteristic EI fragmentation pathways for BZP and mCPP.

Caption: Characteristic EI fragmentation pathways for BZP and mCPP.

  • Benzylpiperazines (e.g., BZP): These compounds typically undergo benzylic cleavage, resulting in a prominent tropylium ion at m/z 91.[9] Cleavage of the piperazine ring also produces characteristic ions.[1][10]

  • Phenylpiperazines (e.g., mCPP, TFMPP): The fragmentation of these compounds is often initiated by cleavage of the C-N bonds connecting the piperazine ring to the phenyl ring, as well as cleavage within the piperazine ring itself.[9] For example, mCPP shows characteristic fragments at m/z 154 and 138.[10]

When analyzing derivatized samples, the mass spectra will include the mass of the derivatizing group. This must be accounted for during spectral interpretation.

Method Validation and Quality Control

For the developed method to be trustworthy, it must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Linearity: A calibration curve should be prepared using a series of standards at different concentrations to demonstrate a linear relationship between concentration and response.[2][7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively, should be determined.[2][10]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control samples at multiple concentration levels.[2][10]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Stability: The stability of the analytes in the matrix and the derivatized samples should be evaluated under different storage conditions.[7]

Conclusion

The GC-MS methods outlined in this application note provide a robust and reliable framework for the identification and quantification of piperazine compounds. The combination of appropriate sample preparation, chemical derivatization, and optimized GC-MS parameters allows for high sensitivity and specificity. By understanding the underlying chemical principles and diligently validating the methodology, researchers can generate high-quality, defensible data for a wide range of applications, from pharmaceutical analysis to forensic toxicology.

References

Quantitative Bioanalysis of Piperazine Analogs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous therapeutic agents across various classes, including antipsychotics, antidepressants, and antihistamines.[1][2] Accurate quantification of these piperazine analogs in biological matrices is fundamental to pharmacokinetic (PK) studies, therapeutic drug monitoring, and toxicology. This application note presents a detailed and robust protocol for the quantification of piperazine-containing compounds in plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol covers two common sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—and provides a comprehensive guide to chromatographic separation and mass spectrometric detection. All methodologies are grounded in established bioanalytical principles to ensure accuracy, precision, and reliability, in accordance with regulatory expectations.[3][4]

Introduction: The Analytical Imperative for Piperazine Analogs

The prevalence of the piperazine scaffold in drug discovery necessitates reliable bioanalytical methods to characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of new chemical entities.[1] Furthermore, the emergence of piperazine derivatives as recreational "designer drugs" has created a need for sensitive detection methods in forensic toxicology.[5][6] LC-MS/MS has become the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and wide dynamic range.[7][8]

A critical challenge in LC-MS/MS-based bioanalysis is mitigating the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting endogenous components from the biological sample.[9][10][11] This phenomenon can lead to ion suppression or enhancement, compromising data accuracy and reproducibility.[7] The selection of an appropriate sample preparation strategy and the use of a stable isotope-labeled internal standard (SIL-IS) are paramount to minimizing matrix effects and ensuring data integrity.[1][12] This guide provides protocols designed to address these challenges effectively.

Sample Preparation: Isolating Analytes from a Complex Matrix

The goal of sample preparation is to extract the analyte of interest from the biological matrix while removing potentially interfering components like proteins and phospholipids.[8][13] The choice between Protein Precipitation and Solid-Phase Extraction depends on the desired level of sample cleanup, sensitivity requirements, and throughput needs.

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins from plasma or serum samples.[14] It involves adding a water-miscible organic solvent, typically acetonitrile, to denature and precipitate proteins.[15][16] While efficient for high-throughput screening, this method provides minimal removal of other matrix components, such as phospholipids, which can be a significant source of matrix effects.[8]

Step-by-Step Protocol for Protein Precipitation:

  • Sample Aliquoting: In a clean microcentrifuge tube, pipette 100 µL of the plasma sample (or calibration standard/quality control).

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., a deuterated analog of the analyte at 1 µg/mL).[17]

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is common).[16][18]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the sample at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15][19]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[1] This step ensures compatibility with the LC system and can help focus the analyte band on the column.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow for Protein Precipitation (PPT)

cluster_prep Sample Preparation cluster_extract Extraction & Reconstitution cluster_analysis Analysis Plasma 100 µL Plasma Sample IS Spike with Internal Standard Plasma->IS ACN Add 300 µL Ice-Cold Acetonitrile IS->ACN Vortex Vortex for 1 min ACN->Vortex Centrifuge Centrifuge at 14,000 x g Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS cluster_prep Sample Pre-treatment cluster_spe SPE Steps cluster_final Final Steps cluster_analysis Analysis Plasma 100 µL Plasma + IS Acidify Acidify Sample Plasma->Acidify Load 2. Load Sample Acidify->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash Cartridge (Acidic Wash, Organic Wash) Load->Wash Elute 4. Elute Analyte (Basic Methanol) Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS

References

Application Note: Derivatization of 1-(2-Fluoroethyl)piperazine Dihydrochloride for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the chemical derivatization of 1-(2-fluoroethyl)piperazine dihydrochloride, a compound of interest in pharmaceutical development and related research fields. Due to its inherent chemical properties—high polarity, low volatility, and lack of a strong native chromophore—direct analysis by common chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection is challenging. Derivatization is presented here as a crucial pre-analytical step to improve its chromatographic behavior and detectability. We will explore two primary derivatization strategies: acylation for GC-MS analysis and dansylation for HPLC-based analysis with fluorescence or UV detection. The underlying chemical principles, step-by-step protocols, and expected outcomes are discussed to provide researchers with a robust framework for the sensitive and reliable quantification of this analyte.

Introduction: The Rationale for Derivatization

This compound is a piperazine derivative that, like many similar small polar molecules, presents analytical challenges.[1][2] The dihydrochloride salt form is non-volatile, making direct GC analysis impossible without neutralization and derivatization. The free base, while more amenable to analysis, is still highly polar and may exhibit poor peak shape and retention in typical reversed-phase HPLC systems. Furthermore, the absence of a significant chromophore in its structure results in poor sensitivity with UV-Vis detectors.[3][4]

Chemical derivatization addresses these limitations by modifying the analyte's functional groups to create a derivative with more favorable analytical properties.[5] For GC-MS, derivatization aims to:

  • Increase Volatility: By replacing the active hydrogens on the piperazine nitrogens with non-polar groups, the boiling point of the analyte is lowered.[5]

  • Improve Thermal Stability: The resulting derivative is less prone to degradation at the high temperatures of the GC inlet and column.

  • Enhance Mass Spectral Characteristics: Derivatization can lead to predictable and characteristic fragmentation patterns, aiding in structural confirmation.[6][7]

For HPLC analysis, derivatization primarily serves to:

  • Introduce a Chromophore or Fluorophore: Attaching a molecule with strong UV absorbance or fluorescence properties dramatically increases detection sensitivity.[3][4][8]

  • Modify Polarity: Derivatization can alter the hydrophobicity of the analyte, improving its retention and separation on reversed-phase columns.

This guide will detail two field-proven derivatization methodologies applicable to this compound.

Derivatization for GC-MS Analysis: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is a robust derivatization technique for amines, including the secondary amine present in the piperazine ring of the target analyte.[9][10] Trifluoroacetic anhydride (TFAA) is a common and effective acylation reagent that reacts with the amine groups to form stable, volatile trifluoroacetyl derivatives.[10]

Principle of the Reaction

The reaction involves the nucleophilic attack of the nitrogen atoms of the piperazine ring on the electrophilic carbonyl carbons of TFAA. This results in the formation of a stable amide bond and the release of trifluoroacetic acid as a byproduct. The reaction is typically performed in an aprotic solvent and may be catalyzed by a non-nucleophilic base to neutralize the dihydrochloride salt and the acid byproduct.

Experimental Protocol: TFAA Derivatization

Materials and Reagents:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Pyridine (anhydrous)

  • Nitrogen gas supply

  • Heating block or water bath

  • GC vials with inserts

  • Microsyringes

Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry reaction vial.

  • Solvent Addition: Add 200 µL of anhydrous ethyl acetate to the vial.

  • Neutralization: Add 50 µL of anhydrous pyridine to neutralize the dihydrochloride salt and create the free base. Vortex briefly.

  • Reagent Addition: Carefully add 100 µL of TFAA to the reaction vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.[10]

  • Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dry residue in 100 µL of ethyl acetate. The sample is now ready for GC-MS analysis.[10]

GC-MS Instrumental Parameters (Illustrative Example)
ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium, 1.2 mL/min constant flow
MS System Agilent 5977B or equivalent
Ion Source Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range 40-500 m/z

Derivatization Workflow Diagram

Derivatization_GCMS cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Post-Reaction Cleanup cluster_analysis Analysis start Weigh Analyte add_solvent Add Ethyl Acetate start->add_solvent add_base Add Pyridine (Neutralize) add_solvent->add_base add_tfaa Add TFAA Reagent add_base->add_tfaa heat Heat at 70°C for 30 min add_tfaa->heat evaporate Evaporate to Dryness (N2) heat->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute inject Inject into GC-MS reconstitute->inject

Caption: Workflow for TFAA derivatization of 1-(2-fluoroethyl)piperazine for GC-MS analysis.

Derivatization for HPLC Analysis: Labeling with Dansyl Chloride

For HPLC analysis, derivatization with dansyl chloride (DNS-Cl) is a widely used strategy for primary and secondary amines.[8][11] Dansyl chloride reacts with the amine groups to produce a highly fluorescent derivative that can be detected with high sensitivity by a fluorescence detector (FLD) or a UV detector.[8]

Principle of the Reaction

The reaction involves the nucleophilic attack of the piperazine nitrogen on the sulfonyl chloride group of dansyl chloride. This forms a stable sulfonamide linkage. The reaction is typically carried out under basic conditions to facilitate the deprotonation of the amine and to neutralize the HCl byproduct.

Experimental Protocol: Dansylation

Materials and Reagents:

  • This compound standard

  • Dansyl chloride (DNS-Cl) solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (100 mM, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Heating block or water bath

  • HPLC vials

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in water or a suitable buffer.

  • Reaction Setup: In an HPLC vial, combine 100 µL of the sample or standard solution, 200 µL of the sodium bicarbonate buffer, and 200 µL of the dansyl chloride solution.

  • Reaction: Cap the vial and vortex thoroughly. Heat the mixture at 60°C for 45 minutes in a heating block.[8]

  • Quenching (Optional): To stop the reaction and consume excess dansyl chloride, a small amount of a primary amine solution (e.g., proline or methylamine) can be added.

  • Dilution: After cooling to room temperature, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.

HPLC Instrumental Parameters (Illustrative Example)
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
Detector Fluorescence Detector (FLD)
Excitation λ 340 nm
Emission λ 525 nm

Derivatization Workflow Diagram

Derivatization_HPLC cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Post-Reaction Handling cluster_analysis Analysis start Prepare Analyte Solution add_buffer Add Bicarbonate Buffer (pH 9) start->add_buffer add_dnscl Add Dansyl Chloride Solution add_buffer->add_dnscl heat Heat at 60°C for 45 min add_dnscl->heat cool Cool to Room Temperature heat->cool dilute Dilute with Mobile Phase cool->dilute filter Filter (0.22 µm) dilute->filter inject Inject into HPLC-FLD filter->inject

Caption: Workflow for dansylation of 1-(2-fluoroethyl)piperazine for HPLC-FLD analysis.

Method Validation and Considerations

The presented protocols are starting points and should be optimized and validated for the specific application. Key validation parameters to consider include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: Determined by analyzing replicate samples at multiple concentrations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

  • Robustness: The method's resilience to small, deliberate variations in parameters like temperature, pH, and reagent concentration.[3]

It is also crucial to analyze a derivatization blank (containing all reagents except the analyte) to identify any potential interferences.

Conclusion

Chemical derivatization is an indispensable tool for the analysis of this compound. Acylation with TFAA renders the molecule suitable for sensitive GC-MS analysis by increasing its volatility and thermal stability. For HPLC-based methods, derivatization with dansyl chloride introduces a fluorescent tag, enabling highly sensitive detection. The choice of method will depend on the available instrumentation, the required sensitivity, and the sample matrix. The protocols and principles outlined in this application note provide a comprehensive guide for researchers to develop and implement robust analytical methods for this compound.

References

The Strategic Incorporation of 1-(2-Fluoroethyl)piperazine Dihydrochloride in the Synthesis of Novel Neurotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluoroethylpiperazine Moiety as a Privileged Scaffold in CNS Drug Discovery

In the landscape of modern medicinal chemistry, particularly within the development of agents targeting the Central Nervous System (CNS), the piperazine ring stands out as a "privileged scaffold". Its frequent presence in approved pharmaceuticals is a testament to its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] The strategic introduction of a 2-fluoroethyl group to this scaffold, yielding 1-(2-Fluoroethyl)piperazine, further enhances its utility. The fluorine atom, being the most electronegative element, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target receptors.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 1-(2-Fluoroethyl)piperazine dihydrochloride as a key building block in the synthesis of novel therapeutic agents, with a focus on multi-target antipsychotics.

Physicochemical Properties and Handling

This compound is typically a white to off-white solid.[5] The dihydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for certain reaction conditions.

PropertyValueSource
Molecular Formula C₆H₁₅Cl₂FN₂[5]
Molecular Weight 205.10 g/mol [5]
Appearance White to off-white solid[5]
Storage Room temperature, under inert gas[5]

Safety and Handling Protocol:

As a responsible laboratory practice, it is imperative to handle this compound with care, adhering to established safety protocols for chemical reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[8][9]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[6][7][8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9]

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[6][8]

    • Skin: Wash off immediately with soap and plenty of water.[6][8]

    • Inhalation: Move to fresh air.[6][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][9]

Synthetic Application: N-Alkylation for the Introduction of the Fluoroethylpiperazine Moiety

The primary synthetic utility of 1-(2-Fluoroethyl)piperazine lies in its role as a nucleophile in N-alkylation reactions.[10][11] This reaction is a cornerstone for creating a diverse array of therapeutic candidates by coupling the piperazine ring to various electrophilic scaffolds.

General Protocol for N-Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the N-alkylation of a suitable heterocyclic or aromatic halide with 1-(2-Fluoroethyl)piperazine. The dihydrochloride salt is typically neutralized in situ or converted to the free base before the reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., chloro- or bromo-substituted aromatic or heterocyclic compound)

  • Anhydrous base (e.g., K₂CO₃, Na₂CO₃, or triethylamine)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, or DMSO)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Preparation of the Free Base (Optional but Recommended): To a stirred solution of this compound in a suitable solvent (e.g., dichloromethane), add an aqueous solution of a base (e.g., 2M NaOH) until the pH is >12. Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 eq) and the anhydrous polar aprotic solvent.

  • Addition of Reagents: Add the anhydrous base (2.0-3.0 eq) to the flask, followed by a solution of 1-(2-Fluoroethyl)piperazine (free base, 1.1-1.5 eq) in the same solvent.

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically 60-120 °C) and stir vigorously. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, most commonly column chromatography on silica gel, to yield the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Choice of Base: Anhydrous potassium or sodium carbonate are commonly used to neutralize the HCl generated during the reaction (if starting from the dihydrochloride) and to facilitate the nucleophilic attack of the piperazine nitrogen. Triethylamine can also be used as an organic base.

  • Choice of Solvent: Polar aprotic solvents like acetonitrile, DMF, or DMSO are chosen for their ability to dissolve the reactants and facilitate SNAr or SN2 reactions.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially when using sensitive reagents.

  • Excess Piperazine: A slight excess of the piperazine derivative is often used to ensure the complete consumption of the more valuable alkyl halide starting material and to drive the reaction to completion.

Illustrative Reaction Scheme and Workflow

G cluster_prep Preparation cluster_reaction N-Alkylation Reaction cluster_purification Work-up & Purification A 1-(2-Fluoroethyl)piperazine dihydrochloride C Free Base Formation A->C B Base (e.g., NaOH aq.) B->C G Reaction Mixture (Heat & Stir) C->G D Alkyl Halide (R-X) D->G E Anhydrous Base (e.g., K₂CO₃) E->G F Anhydrous Solvent (e.g., ACN) F->G H Reaction Work-up (Filtration, Concentration) G->H I Crude Product H->I J Column Chromatography I->J K Pure N-alkylated Product J->K G cluster_drug Therapeutic Agent cluster_receptors CNS Receptors cluster_effects Therapeutic & Side Effects Drug Drug with Fluoroethylpiperazine Moiety D2 Dopamine D₂ Receptor Drug->D2 Antagonism HT1A Serotonin 5-HT₁ₐ Receptor Drug->HT1A Partial Agonism HT2A Serotonin 5-HT₂ₐ Receptor Drug->HT2A Antagonism Therapeutic Antipsychotic Efficacy (Positive & Negative Symptoms) D2->Therapeutic HT1A->Therapeutic SideEffects Reduced Extrapyramidal Symptoms (EPS) HT1A->SideEffects HT2A->Therapeutic HT2A->SideEffects

References

Application Note: Spectroscopic Characterization of 1-(2-Fluoroethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the spectroscopic characterization of 1-(2-Fluoroethyl)piperazine Dihydrochloride (CAS: 1089279-64-0), a key intermediate in pharmaceutical synthesis. We present detailed, field-proven protocols for structural elucidation and purity confirmation using a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices, such as solvent selection for hydrochloride salts and sample handling for hygroscopic materials, is explained. This guide is intended for researchers, analytical scientists, and drug development professionals requiring robust methods for the unambiguous identification and quality control of this compound.

Introduction

This compound is a substituted piperazine derivative utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The piperazine moiety is a common scaffold in drug discovery, and precise structural characterization of its derivatives is critical for ensuring the identity, purity, and quality of downstream products.[1][2] The presence of the fluoroethyl group and the dihydrochloride salt form introduces specific analytical challenges that necessitate a carefully designed characterization strategy.

Compound Details:

  • Chemical Name: this compound

  • CAS Number: 1089279-64-0[3]

  • Molecular Formula: C₆H₁₅Cl₂FN₂[3]

  • Molecular Weight: 205.10 g/mol [3]

  • Structure: Chemical Structure of this compound

    Figure 1: Chemical Structure

This document outlines the application of fundamental spectroscopic techniques to provide a complete analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential to confirm the carbon skeleton, proton environments, and the presence of the fluorine substituent.

Expertise & Causality: Solvent Selection

The dihydrochloride salt form of the analyte dictates the choice of NMR solvent. The compound exhibits poor solubility in non-polar solvents like chloroform-d (CDCl₃). Protic solvents like deuterium oxide (D₂O) can be used, but will result in the rapid exchange of the acidic N-H protons with deuterium, rendering them invisible in the ¹H NMR spectrum.[4] To observe all protons, including the crucial N-H signals that confirm the salt structure, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice.[4][5] It is an excellent polar aprotic solvent for most hydrochloride salts and slows down the exchange rate of acidic protons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. Mild heating may be applied if necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally, ¹⁹F NMR spectra at a suitable field strength (e.g., 400 or 500 MHz). Ensure a sufficient number of scans are acquired for good signal-to-noise ratio, particularly for the ¹³C spectrum.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Sample B Add 0.6 mL DMSO-d6 + TMS A->B C Vortex to Dissolve B->C D Insert into Spectrometer C->D Transfer E Acquire 1H, 13C, 19F Spectra D->E F Fourier Transform E->F Process FID G Phase & Baseline Correction F->G H Integrate & Pick Peaks G->H I Structural Elucidation H->I Analyze

Caption: Workflow for NMR sample preparation and analysis.

Predicted Data & Interpretation

The asymmetry of the molecule means all piperazine and ethyl protons are chemically distinct.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) Notes
-CH₂-F ~4.8 - 5.0 dt (¹JHF ≈ 47 Hz, ³JHH ≈ 4 Hz) ~78 - 80 (d, ¹JCF ≈ 170 Hz) The fluorine atom causes significant deshielding and characteristic C-F and H-F coupling.[6]
-N-CH₂ -CH₂-F ~3.6 - 3.8 t (³JHH ≈ 4 Hz) ~55 - 57 (d, ²JCF ≈ 20 Hz) Deshielded by the adjacent nitrogen and fluorine's inductive effect.
Piperazine Ring ~3.2 - 3.5 m ~48 - 50 and ~42 - 44 Two sets of broad multiplets are expected for the four inequivalent methylene groups on the protonated ring.[7]

| N -H ₂⁺ | ~9.0 - 11.0 | br s | - | Broad signal due to proton exchange and quadrupolar broadening. Its presence confirms the salt form.[4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It is particularly useful for confirming the presence of the N-H bonds of the hydrochloride salt and the C-F bond.

Expertise & Causality: Sample Preparation

As a solid hydrochloride salt, this compound is likely to be hygroscopic. Absorbed atmospheric moisture can lead to a very broad O-H stretching band in the spectrum, potentially obscuring key N-H features.[8]

  • KBr Pellet Method: This traditional method requires mixing the sample with dry potassium bromide (KBr) and pressing it into a transparent pellet.[9] It is crucial to use KBr that has been stored in a drying oven and to work quickly to minimize moisture exposure.[10]

  • Attenuated Total Reflectance (ATR): ATR is a modern, faster alternative that requires minimal sample preparation.[9] A small amount of the solid powder is simply placed on the ATR crystal and pressure is applied. This method significantly reduces the risk of moisture contamination.

Experimental Protocol: ATR-FTIR
  • Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample (1-2 mg) directly onto the center of the ATR crystal.

  • Apply Pressure: Lower the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Workflow for ATR-FTIR Analysis

FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process & Analyze (Absorbance vs. Wavenumber) E->F G Identify Functional Groups F->G

Caption: Workflow for ATR-FTIR data acquisition and analysis.

Predicted Data & Interpretation

The FTIR spectrum will provide a characteristic fingerprint for the molecule.

Table 2: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3000 - 2500 N-H Stretch (R₂NH₂⁺) Strong, Broad A very broad and complex absorption typical of amine hydrochloride salts.[11]
2980 - 2850 C-H Stretch (aliphatic) Medium Associated with the CH₂ groups of the piperazine ring and ethyl chain.
1600 - 1500 N-H Bend Medium Asymmetric and symmetric bending of the N-H bonds.
1470 - 1420 C-H Bend (scissoring) Medium Methylene group deformations.
1100 - 1000 C-F Stretch Strong A very strong and distinct peak characteristic of the carbon-fluorine bond.

| 1150 - 1050 | C-N Stretch | Medium-Strong | Stretching vibrations of the amine C-N bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and elemental composition.

Expertise & Causality: Ionization Technique

For a polar and pre-charged compound like a hydrochloride salt, Electrospray Ionization (ESI) is the ideal technique.[12][13] In the ESI source, the compound is sprayed from a solution into the gas phase, and the solvent evaporates to yield gas-phase ions. For this molecule, analysis in positive ion mode will detect the protonated form of the free base, as the hydrochloride salt dissociates in solution and during the electrospray process.[14]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for optimal ionization in positive mode.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Tandem MS (Optional): To confirm the structure, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to observe its fragmentation pattern.[15]

Workflow for ESI-MS Analysis

MS_Workflow A Prepare Dilute Solution in MeOH B Infuse into ESI Source A->B C Ionize Sample (+ve Mode) B->C D Analyze Ions in Mass Analyzer C->D E Detect Ions & Generate Mass Spectrum D->E F Confirm Molecular Weight E->F

Caption: Workflow for ESI-Mass Spectrometry analysis.

Predicted Data & Interpretation

The molecular formula of the free base is C₆H₁₃FN₂. The exact mass can be calculated for high-resolution mass spectrometry (HRMS) confirmation.

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/z (amu) Ion Species Notes
~133.11 [M+H]⁺ The protonated molecular ion of the free base (C₆H₁₄FN₂⁺). This will be the base peak.

| ~155.09 | [M+Na]⁺ | A sodium adduct may be observed, especially if there are trace amounts of sodium salts present. |

Predicted Fragmentation (MS/MS of m/z 133.11):

  • Loss of ethylene (C₂H₄): A fragment at m/z ~105, corresponding to the piperazine ring with a -CH₂F group.

  • Ring Opening/Cleavage: Characteristic piperazine fragments are expected at lower m/z values.[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. It is primarily used for molecules containing chromophores—conjugated systems or functional groups that absorb light.

Applicability and Limitations

The 1-(2-Fluoroethyl)piperazine structure lacks a significant chromophore. Saturated aliphatic amines and the piperazine ring itself do not absorb light in the standard 200-800 nm UV-Vis range.[17] Therefore, UV-Vis spectroscopy is not a suitable technique for primary identification or structural confirmation of this compound. However, it serves a valuable purpose in quality control.

Protocol and Expected Results
  • Protocol: Prepare a solution of the compound (e.g., 1 mg/mL in deionized water or methanol) in a quartz cuvette. Record the absorbance spectrum from 200 to 800 nm against a solvent blank.

  • Expected Result: A flat baseline with no significant absorbance peaks is expected.

  • Utility: The primary application is as a limit test for UV-active impurities. The absence of absorbance peaks confirms the absence of aromatic or other chromophoric contaminants, providing an indication of sample purity.[18]

Summary and Conclusion

The combination of NMR, FTIR, and Mass Spectrometry provides a robust and orthogonal dataset for the complete and unambiguous characterization of this compound. NMR confirms the precise molecular structure, FTIR identifies key functional groups and verifies the salt form, while MS validates the molecular weight. UV-Vis spectroscopy serves as a useful secondary check for purity. Adherence to these protocols will ensure high confidence in the identity and quality of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the N-Functionalization of 1-(2-Fluoroethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1-(2-Fluoroethyl)piperazine Scaffold

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, recognized as the third most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms can act as hydrogen bond acceptors, and in their protonated state, as hydrogen bond donors, often enhancing the aqueous solubility and overall pharmacokinetic profile of a drug candidate. The symmetrical nature of the piperazine core allows it to serve as a versatile linker, connecting different pharmacophoric elements with a defined spatial orientation.

The subject of this guide, 1-(2-fluoroethyl)piperazine, introduces a subtle yet significant modification to this well-established scaffold. The incorporation of a 2-fluoroethyl group at one of the nitrogen atoms has important implications for its chemical reactivity and, consequently, its utility in drug design. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which is expected to decrease the basicity (and nucleophilicity) of both piperazine nitrogen atoms compared to unsubstituted piperazine or its N-alkyl analogs.[2][3][4] This modulation of reactivity is a critical consideration for chemists, as it influences the choice of reaction conditions required for efficient functionalization of the remaining secondary amine.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the most common and effective N-functionalization strategies for 1-(2-fluoroethyl)piperazine, including reductive amination, amide coupling, N-arylation, and N-alkylation. Beyond a simple recitation of steps, this guide delves into the causality behind experimental choices, grounding each protocol in established reaction mechanisms and providing the rationale for selecting specific reagents and conditions.

Section 1: Reductive Amination - Forging C-N Bonds with Carbonyls

Reductive amination is a cornerstone of amine synthesis due to its broad substrate scope, operational simplicity, and the stability of the resulting C-N bond.[5] This one-pot reaction involves the initial formation of an iminium ion intermediate from the condensation of the secondary amine of 1-(2-fluoroethyl)piperazine with an aldehyde or ketone, followed by its immediate reduction to the corresponding tertiary amine. A key advantage of this method is the avoidance of over-alkylation, a common side reaction in direct alkylations with alkyl halides.[6]

Mechanistic Rationale: The "How" and "Why"

The reaction proceeds in two main stages within a single pot:

  • Iminium Ion Formation: The nucleophilic secondary amine of 1-(2-fluoroethyl)piperazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. A series of proton transfers and the elimination of a water molecule lead to the formation of a transient, electrophilic iminium ion.

  • Reduction: A selective reducing agent, present in the same pot, reduces the iminium ion as it is formed. The choice of reducing agent is critical; it must be mild enough to not significantly reduce the starting carbonyl compound but potent enough to efficiently reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reagent for this purpose due to its mildness, tolerance of slightly acidic conditions, and excellent functional group compatibility.[7]

The slightly reduced nucleophilicity of 1-(2-fluoroethyl)piperazine may necessitate slightly longer reaction times or the use of a mild acid catalyst (like acetic acid) to facilitate the initial condensation step, particularly with less reactive ketones.

Experimental Protocol: Reductive Amination with an Aldehyde

This representative protocol details the N-functionalization of 1-(2-fluoroethyl)piperazine with a generic aldehyde.

Materials:

  • 1-(2-Fluoroethyl)piperazine (1.0 eq)

  • Aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-fluoroethyl)piperazine (1.0 eq) and the aldehyde (1.1 eq).

  • Dissolve the starting materials in anhydrous DCE (to a concentration of approx. 0.1-0.2 M).

  • Self-Validation Checkpoint: At this stage, a clear, homogeneous solution should be observed. If starting materials are not fully dissolved, additional solvent may be added. For less reactive ketones, add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine 1-(2-fluoroethyl)piperazine and aldehyde in anhydrous DCE B 2. Add NaBH(OAc)₃ portion-wise A->B Inert Atmosphere C 3. Stir at room temperature (4-24h) B->C D 4. Quench with NaHCO₃ (aq) C->D Monitor by TLC/LC-MS E 5. Extract with DCM D->E F 6. Wash, dry, and concentrate E->F G 7. Purify by column chromatography F->G H H G->H Final Product

Figure 1: Experimental workflow for reductive amination.

Data Presentation: Scope of Reductive Amination

The following table presents representative yields for the reductive amination of various piperazines with a range of carbonyl compounds, illustrating the broad applicability of this method.

Piperazine DerivativeCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
N-Boc-piperazineCyclohexanoneNaBH(OAc)₃DCE1695[7]
1-PhenylpiperazineBenzaldehydeNaBH(OAc)₃DCE492[7]
1-(Pyridin-2-yl)piperazine4-MethoxybenzaldehydeNaBH(OAc)₃DCE2485[8]
2-(Piperazin-1-yl)ethanamineN-Methyl-4-piperidoneNaBH(OAc)₃DCE1260[8]

Section 2: Amide Coupling - Building Robust Amide Linkages

The formation of an amide bond is one of the most fundamental and frequently performed reactions in pharmaceutical development. Coupling 1-(2-fluoroethyl)piperazine with carboxylic acids provides access to a vast chemical space of highly functionalized derivatives. The use of modern coupling reagents allows for the efficient formation of the amide bond under mild conditions, preserving sensitive functional groups.

Mechanistic Rationale: Activating the Carboxyl Group

Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Amide coupling protocols circumvent this by activating the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.

A widely used and reliable method involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[9][10][11]

  • Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • HOBt Intervention: This intermediate is prone to racemization (if the acid is chiral) and can rearrange to an unreactive N-acylurea. HOBt intercepts the O-acylisourea to form an HOBt-ester. This new intermediate is less reactive than the O-acylisourea but is stable enough to prevent side reactions while still being highly susceptible to aminolysis.[12][13]

  • Aminolysis: The secondary amine of 1-(2-fluoroethyl)piperazine attacks the carbonyl of the HOBt-ester, displacing HOBt and forming the desired amide bond. The byproducts, HOBt and the urea formed from EDC, are typically water-soluble, simplifying purification.[14]

Experimental Protocol: EDC/HOBt Amide Coupling

This protocol provides a general procedure for the coupling of 1-(2-fluoroethyl)piperazine with a generic carboxylic acid.

Materials:

  • Carboxylic Acid (e.g., 4-methoxybenzoic acid) (1.0 eq)

  • 1-(2-Fluoroethyl)piperazine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 1-(2-fluoroethyl)piperazine (1.1 eq).

  • Dissolve the solids in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).

  • Add DIPEA (2.5 eq) to the mixture and cool the flask to 0 °C in an ice bath.

  • Self-Validation Checkpoint: The solution should be homogeneous before proceeding. DIPEA is added to neutralize the EDC hydrochloride salt and the proton of the carboxylic acid.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled, stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Self-Validation Checkpoint: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting materials.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

G cluster_prep Reagent Combination cluster_activation Activation & Coupling cluster_workup Work-up & Purification A 1. Dissolve Carboxylic Acid, HOBt, and Piperazine in DCM/DMF B 2. Add DIPEA and cool to 0 °C A->B C 3. Add EDC·HCl portion-wise B->C D 4. Stir and warm to RT (12-24h) C->D E 5. Dilute and wash with HCl, NaHCO₃, Brine D->E Monitor by TLC/LC-MS F 6. Dry, concentrate, and purify E->F G G F->G Final Amide Product

Figure 2: Experimental workflow for EDC/HOBt amide coupling.

Data Presentation: Scope of Amide Coupling

The following table showcases the versatility of EDC/HOBt coupling for synthesizing various piperazine amides.

Piperazine DerivativeCarboxylic AcidCoupling SystemSolventYield (%)Reference
1-Boc-piperazineBoc-ProlineEDC/HOBt/DMAPCH₃CN91[9]
1-PhenylpiperazineChromone-2-carboxylic acidEDC/DMAPDCM21[15]
1-(2-Fluorophenyl)piperazineChromone-2-carboxylic acidEDC/DMAPDCM30[16]
1-Boc-piperazine18β-glycyrrhetinic acidEDC/HOBt/NEt₃Acetonitrile95[11]

Section 3: N-Arylation - Accessing Key Pharmaceutical Scaffolds

The N-aryl piperazine motif is a cornerstone of modern pharmacology, found in numerous drugs targeting the central nervous system.[1] The direct formation of this C(aryl)-N bond can be achieved through several powerful methods, most notably transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SₙAr).

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for forming C-N bonds.[17] It allows for the coupling of amines with aryl halides or triflates under relatively mild conditions and exhibits broad functional group tolerance.[5]

The reaction proceeds via a palladium-catalyzed cycle:[18]

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The piperazine nitrogen coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand is critical for the success of the reaction, as it modulates the stability and reactivity of the palladium catalyst throughout the cycle. Bulky, electron-rich phosphine ligands (e.g., RuPhos, Xantphos) are often employed to facilitate both the oxidative addition and the final reductive elimination steps.

Materials:

  • Aryl Halide (e.g., 4-bromotoluene) (1.0 eq)

  • 1-(2-Fluoroethyl)piperazine (1.2 eq)

  • Palladium Catalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine Ligand (e.g., RuPhos) (4 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the base (NaOtBu, 1.4 eq), the palladium catalyst (2 mol%), and the ligand (4 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Self-Validation Checkpoint: The use of an inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Via syringe, add the anhydrous, degassed solvent, followed by 1-(2-fluoroethyl)piperazine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress by LC-MS. The appearance of the product mass and disappearance of the aryl halide are key indicators.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Ar-X, Base, Pd Catalyst, and Ligand to Schlenk tube B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add Solvent and Piperazine B->C D 4. Heat at 80-110 °C (4-24h) C->D E 5. Cool, dilute, and filter through Celite D->E Monitor by LC-MS F 6. Wash, dry, concentrate, and purify E->F G G F->G Final N-Aryl Product

Figure 3: Experimental workflow for Buchwald-Hartwig amination.

Method B: Nucleophilic Aromatic Substitution (SₙAr)

SₙAr provides a transition-metal-free alternative for N-arylation. However, it is generally limited to aryl halides that are "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), at the ortho or para positions relative to the leaving group (halide).[19]

The SₙAr reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The piperazine nitrogen attacks the carbon atom bearing the leaving group. This attack is facilitated by the EWG, which delocalizes the negative charge of the resulting anionic intermediate, known as a Meisenheimer complex, through resonance. This initial addition is the rate-determining step.

  • Elimination: The leaving group (halide) is expelled, and the aromaticity of the ring is restored, yielding the N-aryl piperazine product.

For SₙAr, the reactivity of the aryl halide follows the order F > Cl > Br > I, which is the reverse of the order seen in Sₙ1/Sₙ2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the rate-determining nucleophilic attack.

PiperazineAryl HalideMethodCatalyst/LigandBaseTemp (°C)Yield (%)Reference
Piperazine4-ChlorotolueneBuchwald-HartwigPd(OAc)₂/RuPhosNaOtBuRT97[20]
1-(Pyridin-2-yl)piperazine4-BromotolueneBuchwald-Hartwig(NHC)Pd(allyl)ClNaOtBuRT96[21]
PiperazinePentafluoropyridineSₙArNoneNa₂CO₃RefluxGood[22]
N-Boc-piperazine2-Nitro-5-halopyridineSₙArNoneK₂CO₃80High[5]

Section 4: N-Alkylation - Expanding the Molecular Framework

Direct N-alkylation with alkyl halides is a fundamental and straightforward method for introducing alkyl substituents onto the piperazine nitrogen. However, the reaction requires careful control to achieve selective mono-alkylation and avoid the formation of the di-alkylated byproduct and quaternary ammonium salts.

Mechanistic Rationale and Control of Selectivity

The reaction follows a standard bimolecular nucleophilic substitution (Sₙ2) mechanism, where the nucleophilic nitrogen of 1-(2-fluoroethyl)piperazine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

The primary challenge is controlling selectivity. Since the mono-alkylated product is also a secondary amine, it can compete with the starting material for the alkyl halide, leading to di-alkylation. Several strategies can be employed to favor mono-alkylation:

  • Use of Excess Piperazine: Employing a large excess of the piperazine starting material shifts the reaction equilibrium towards the mono-alkylated product.

  • Slow Addition of Alkyl Halide: Adding the alkyl halide slowly to the reaction mixture maintains a low concentration of the electrophile, minimizing the chance of a second alkylation event.

  • Use of a Protecting Group: While not a direct alkylation, a common strategy involves using a mono-protected piperazine (e.g., N-Boc-piperazine), performing the alkylation, and then deprotecting. This multi-step approach offers the highest degree of control.

Experimental Protocol: Direct N-Alkylation

This protocol describes a method to favor mono-alkylation by using an excess of the piperazine reactant.

Materials:

  • 1-(2-Fluoroethyl)piperazine (3.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.0 eq)

  • Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 eq)

  • Solvent (e.g., Acetonitrile, ACN, or DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-(2-fluoroethyl)piperazine (3.0 eq) and potassium carbonate (2.0 eq).

  • Add acetonitrile as the solvent and stir the suspension.

  • Add the alkyl halide (1.0 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours.

  • Self-Validation Checkpoint: Monitor the reaction by TLC or LC-MS for the consumption of the alkyl halide.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water. The excess starting piperazine will have some water solubility.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and residual starting material.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine excess piperazine and K₂CO₃ in ACN B 2. Add alkyl halide dropwise A->B C 3. Heat at 60-80 °C (6-18h) B->C D 4. Cool and filter solids C->D Monitor by TLC/LC-MS E 5. Concentrate and perform aqueous work-up D->E F 6. Dry, concentrate, and purify E->F G G F->G Final N-Alkyl Product

Figure 4: Experimental workflow for direct N-alkylation.

Data Presentation: Illustrative N-Alkylation Reactions
PiperazineAlkyl HalideBaseSolventTemp (°C)Yield (%)Reference
N-Acetylpiperazine1-BromobutaneK₂CO₃THFReflux88
Piperazine (excess)n-Amyl bromideNone (HCl salt)Ethanol7064[14]
1-(2,3-dichlorophenyl)piperazineMesylateDIPEAACNRT~35[5]
PiperazineBenzyl BromidePyridinePyridineRefluxGood

Conclusion

1-(2-Fluoroethyl)piperazine represents a valuable, electronically modified building block for modern drug discovery. Its successful functionalization hinges on a sound understanding of its reactivity and the judicious application of established synthetic protocols. This guide provides a robust framework for its N-functionalization via reductive amination, amide coupling, N-arylation, and N-alkylation. The detailed protocols, mechanistic insights, and comparative data herein are intended to empower researchers to confidently and efficiently incorporate this versatile scaffold into their synthetic programs, accelerating the discovery of novel therapeutics. Each protocol is designed as a self-validating system, with checkpoints to ensure reaction integrity and guide troubleshooting. By grounding these practical methods in the fundamental principles of organic chemistry, this document aims to serve as an authoritative resource for the synthesis of next-generation piperazine-containing compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Fluoroethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-Fluoroethyl)piperazine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges, improve yield, and ensure the high purity of the final product. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer in-depth answers to frequently asked questions.

Section 1: The Core Synthetic Challenge: Mono- vs. Di-alkylation

The synthesis of 1-(2-Fluoroethyl)piperazine is primarily achieved through the nucleophilic substitution (SN2) reaction between piperazine and a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane. The core challenge arises from the symmetrical nature of piperazine, which contains two secondary amine nitrogens of equal reactivity.[1][2] This leads to a competitive side reaction: the formation of the undesired N,N'-bis(2-fluoroethyl)piperazine, which directly reduces the yield of the target mono-substituted product.

Primary Synthetic Pathways

Below is a diagram illustrating the desired mono-alkylation reaction and the competing di-alkylation side reaction.

G cluster_reactants Reactants cluster_products Reaction Products Piperazine Piperazine MonoProduct Desired Product: 1-(2-Fluoroethyl)piperazine Piperazine->MonoProduct + 1 eq. F-CH₂CH₂-Br (Mono-alkylation) DiProduct Side Product: N,N'-Bis(2-fluoroethyl)piperazine Piperazine->DiProduct + 2 eq. F-CH₂CH₂-Br (Direct Di-alkylation) AlkylHalide 1-Bromo-2-fluoroethane (F-CH₂CH₂-Br) MonoProduct->DiProduct + 1 eq. F-CH₂CH₂-Br (Di-alkylation)

Caption: Competing mono- and di-alkylation pathways in the synthesis of 1-(2-Fluoroethyl)piperazine.

Controlling this selectivity is the single most critical factor for achieving a high yield. Strategies range from using a large excess of piperazine to employing protecting groups, but the most efficient method involves the in situ formation of piperazine monohydrochloride to temporarily deactivate one of the nitrogen atoms.[3][4][5]

Section 2: Troubleshooting Guide

This section is structured to help you diagnose and solve common issues encountered during the synthesis.

Troubleshooting Flowchart

Use this flowchart to navigate to the most relevant problem area.

TroubleshootingFlowchart decision decision solution solution start Reaction Complete. Analyze crude product (TLC, LC-MS, ¹H NMR). q1 Is piperazine starting material still present? start->q1 q2 Is the N,N'-bis-alkylated impurity the major byproduct? q1->q2 No sol1 Problem: Low Conversion (See Section 2.1) q1->sol1 Yes q3 Is the final dihydrochloride product oily, sticky, or discolored? q2->q3 No sol2 Problem: Poor Selectivity (See Section 2.2) q2->sol2 Yes sol3 Problem: Impure Final Product (See Section 2.3) q3->sol3 Yes end High Yield, High Purity Product q3->end No

Caption: A decision tree to quickly diagnose common synthesis problems.

Problem: Low Conversion of Piperazine

Symptoms: Significant amount of unreacted piperazine remains after the reaction, detected by TLC or LC-MS.

Potential Causes & Solutions:

  • Cause 1: Insufficient Reactivity of Alkylating Agent.

    • Explanation: 1-Chloro-2-fluoroethane is significantly less reactive than 1-bromo-2-fluoroethane. The C-Br bond is weaker and bromide is a better leaving group than chloride.

    • Solution:

      • Switch Reagents: Use 1-bromo-2-fluoroethane if you are currently using the chloro-analog.

      • Use a Catalyst (Finkelstein Reaction): Add a catalytic amount (0.1 eq.) of potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture. The iodide will displace the chloride or bromide in situ to form the highly reactive 1-iodo-2-fluoroethane, which accelerates the reaction.[6]

  • Cause 2: Inadequate Reaction Temperature or Time.

    • Explanation: N-alkylation of piperazine derivatives often requires thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction is heated to a suitable temperature, typically the reflux temperature of the solvent (e.g., ethanol, acetonitrile). Monitor the reaction progress by TLC every 2-4 hours. If the reaction stalls, consider increasing the temperature or allowing it to run for a longer period (e.g., 24 hours).

  • Cause 3: Base Incompatibility or Insufficiency.

    • Explanation: When using piperazine free base, the reaction generates one equivalent of HBr or HCl, which protonates another molecule of piperazine, rendering it non-nucleophilic. An external base is required to neutralize this acid and keep the piperazine reactive.

    • Solution: Use at least one equivalent (relative to the alkylating agent) of a mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). K₂CO₃ is often preferred due to its low cost and ease of removal (filtration).

Problem: Poor Selectivity (High Levels of Bis-Alkylated Impurity)

Symptoms: The primary product is a mixture of mono- and di-substituted piperazine, significantly lowering the yield of the desired compound.

Potential Causes & Solutions:

  • Cause 1: Incorrect Stoichiometry.

    • Explanation: Using a 1:1 ratio of piperazine to alkylating agent is statistically prone to producing a mixture of starting material, mono-product, and di-product. The mono-alkylated product, once formed, can compete with the starting piperazine for the remaining alkylating agent.

    • Solution: The Monoprotonation Strategy. This is the most effective method to ensure mono-selectivity.[2][3][4] By reacting piperazine with one equivalent of acid, you form piperazine monohydrochloride. The protonated nitrogen is no longer nucleophilic, directing alkylation exclusively to the free nitrogen.

      • Protocol: Prepare piperazine monohydrochloride in situ by mixing equimolar amounts of piperazine anhydrous and piperazine dihydrochloride in a suitable solvent like ethanol and heating until a solution is formed.[4] Alternatively, carefully add one equivalent of concentrated HCl to a solution of piperazine. Once the monohydrochloride is formed, proceed with the addition of the alkylating agent. The piperazine dihydrochloride that precipitates during the reaction can often be filtered off and recycled.[4][5]

  • Cause 2: Localized High Concentration of Alkylating Agent.

    • Explanation: Adding the alkylating agent too quickly can create localized areas of high concentration, increasing the probability of a second alkylation event on the newly formed mono-product before it diffuses away.

    • Solution: Add the 1-bromo-2-fluoroethane dropwise to the heated solution of piperazine (or its monohydrochloride salt) over a period of 30-60 minutes using an addition funnel. This maintains a low, steady concentration of the electrophile, favoring reaction with the more abundant piperazine starting material.

Problem: Impure Final Product (Oily, Sticky, or Discolored)

Symptoms: The isolated this compound is not a clean, white, crystalline solid.

Potential Causes & Solutions:

  • Cause 1: Incomplete Conversion to Dihydrochloride.

    • Explanation: The product has two basic nitrogen atoms and requires two full equivalents of HCl for complete conversion to the dihydrochloride salt. Using only one equivalent will produce the monohydrochloride or a mixture of salts, which may have different physical properties and be more difficult to crystallize.

    • Solution: After purifying the free base, dissolve it in a suitable solvent (e.g., isopropanol or diethyl ether). Slowly add a solution containing 2.0-2.2 equivalents of HCl (e.g., 2M HCl in diethyl ether or isopropanolic HCl). Stir vigorously. The dihydrochloride salt should precipitate.[7] If it oils out, try scratching the inside of the flask or adding a seed crystal.

  • Cause 2: Trapped Solvent or Residual Impurities.

    • Explanation: The bis-alkylated byproduct, being less polar, can get trapped during crystallization.[7] Residual solvents can also inhibit the formation of a crystalline solid. Color impurities often arise from minor degradation pathways at high temperatures.

    • Solution:

      • Purify the Free Base First: Before salt formation, ensure the 1-(2-fluoroethyl)piperazine free base is pure. If necessary, run it through a short plug of silica gel (eluting with a dichloromethane/methanol mixture, often with 1% triethylamine to prevent streaking) or perform vacuum distillation.[7]

      • Recrystallization: Recrystallize the crude dihydrochloride salt. Common solvent systems include ethanol, isopropanol, or methanol/diethyl ether mixtures.[7][8] Dissolve the salt in a minimum amount of the hot solvent, and if the solution is colored, add a small amount of activated charcoal and hot-filter it. Allow the filtrate to cool slowly to form clean crystals.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which strategy is truly best for achieving high mono-alkylation yield?

A: For both laboratory and scale-up applications, the in situ monoprotonation of piperazine is superior to using a large excess of piperazine or a multi-step protecting group strategy.[2][3] It provides the best balance of yield, atom economy, and operational simplicity.

Strategy Advantages Disadvantages Typical Yield (Mono-product)
Large Excess Piperazine One step, simple setup.Difficult separation of product from excess piperazine; lower effective yield based on piperazine.Moderate (40-60%)
Protecting Group (e.g., Boc) Very high selectivity; clean reaction.[5]Multi-step (protection, alkylation, deprotection); expensive reagents; more waste.High (>85% over 3 steps)
Monoprotonation One-pot; high selectivity; cost-effective; recyclable piperazine dihydrochloride byproduct.[4]Requires careful control of stoichiometry (1 eq. acid).Very High (75-95%)

Q2: What is the optimal solvent for the N-alkylation step?

A: Polar protic solvents like ethanol or isopropanol are excellent choices, especially for the monoprotonation method, as they readily dissolve the piperazine salts. Acetonitrile (a polar aprotic solvent) is also a viable option. The choice can influence reaction rate and solubility of byproducts.

Q3: How do I properly perform the final conversion to the dihydrochloride salt?

A: The key is controlled addition of two equivalents of HCl.

  • Start with Pure Free Base: Ensure the oily/liquid free base is as pure as possible.

  • Dissolve: Dissolve the free base (1.0 eq.) in a solvent where the salt is poorly soluble, such as diethyl ether, isopropanol, or ethyl acetate.

  • Add HCl: Slowly add a pre-prepared solution of HCl (2.0-2.2 eq.) in the same solvent. Gaseous HCl can also be bubbled through the solution, but this is harder to quantify.

  • Isolate: The white dihydrochloride salt should precipitate. Stir the resulting slurry for 30-60 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold solvent and dry under high vacuum.[7][9]

Q4: My final product is an off-white or yellow powder. How can I decolorize it?

A: This is usually due to small, highly conjugated impurities. A charcoal treatment during recrystallization is very effective. Dissolve the colored salt in the minimum amount of hot recrystallization solvent (e.g., ethanol). Add a small amount of activated charcoal (approx. 1-2% by weight), swirl for a few minutes, and then immediately filter the hot solution through a pad of Celite® to remove the charcoal. Allow the clear, colorless filtrate to cool and crystallize.

Section 4: Optimized Experimental Protocols

Protocol A: Optimized Synthesis of 1-(2-Fluoroethyl)piperazine (Free Base)
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous piperazine (25.8 g, 0.3 mol) and piperazine dihydrochloride (47.7 g, 0.3 mol).

  • Solvent Addition: Add 250 mL of absolute ethanol.

  • Monohydrochloride Formation: Heat the mixture to reflux with stirring. The solids should dissolve to form a clear solution of in situ generated piperazine monohydrochloride.[4]

  • Alkylation: While maintaining reflux, add 1-bromo-2-fluoroethane (38.1 g, 0.3 mol) dropwise over 45 minutes using an addition funnel.

  • Reaction: After the addition is complete, continue to reflux the mixture for 12-16 hours. Monitor the reaction's completion by TLC or LC-MS. A white precipitate of piperazine dihydrochloride will form as the reaction proceeds.

  • Workup:

    • Cool the reaction mixture to room temperature, then cool further in an ice bath for 1 hour.

    • Filter the mixture to remove the precipitated piperazine dihydrochloride. Wash the solid with a small amount of cold ethanol. This solid can be dried and reused.[5]

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • To the resulting residue, add 150 mL of water and 100 mL of dichloromethane. Adjust the pH of the aqueous layer to >12 with 50% NaOH solution.

    • Separate the layers and extract the aqueous phase two more times with 50 mL of dichloromethane.

    • Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(2-Fluoroethyl)piperazine as a pale yellow oil.

Protocol B: High-Purity Conversion to Dihydrochloride Salt
  • Dissolution: Dissolve the crude 1-(2-Fluoroethyl)piperazine oil from Protocol A in 200 mL of isopropanol.

  • Precipitation: While stirring, slowly add 60 mL of a 5-6 M solution of HCl in isopropanol (approx. 2.0-2.2 equivalents). A voluminous white precipitate will form immediately.

  • Digestion: Stir the thick slurry at room temperature for 1-2 hours to ensure complete salt formation and crystallization.

  • Isolation: Collect the solid by vacuum filtration, washing the cake with 50 mL of cold isopropanol, followed by 50 mL of diethyl ether.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight to yield this compound as a white crystalline solid.

  • (Optional) Recrystallization: If the product requires further purification, it can be recrystallized from hot ethanol.

References

Technical Support Center: Purification Challenges of Fluorinated Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for the unique purification challenges presented by fluorinated piperazine compounds. The introduction of fluorine into the piperazine scaffold, a common motif in pharmaceuticals, significantly alters the molecule's physicochemical properties, necessitating specialized purification strategies.[1][2][3][4] This resource leverages field-proven insights to explain the "why" behind experimental choices, ensuring robust and reproducible purification outcomes.

I. Understanding the Impact of Fluorination: The Root of Purification Challenges

Fluorine's high electronegativity and small size dramatically influence a piperazine's basicity, polarity, lipophilicity, and conformational behavior.[3][5][6] These alterations are the primary source of purification difficulties.

  • Altered Basicity (pKa): Fluorination, particularly on carbons adjacent to the nitrogen atoms, significantly reduces the basicity of the piperazine nitrogens due to the powerful electron-withdrawing inductive effect of fluorine.[7] This pKa shift can be substantial, affecting the compound's behavior during acid-base extractions and ion-exchange chromatography.

  • Modified Polarity and Lipophilicity: The impact of fluorine on lipophilicity is complex and context-dependent.[8] While a single fluorine atom can increase polarity, polyfluorination often enhances lipophilicity, creating what is known as a "fluorous" character.[8][9] This dual nature can lead to unpredictable chromatographic behavior.

  • Conformational Rigidity: Fluorine substitution can lock the piperazine ring into specific conformations, influencing crystal packing and solubility.[1][5] Understanding the preferred conformation is crucial for developing effective crystallization protocols.

Visualizing the Influence of Fluorine

The following diagram illustrates the key molecular properties affected by the introduction of fluorine into a piperazine ring, which in turn create purification challenges.

References

Technical Support Center: Optimizing Reaction Conditions for Piperazine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is due to its favorable physicochemical properties, its ability to act as a versatile scaffold for arranging pharmacophores, and the synthetic tractability of its two nitrogen atoms.[3][4] However, optimizing the synthesis of piperazine derivatives, particularly achieving selective mono-substitution versus di-substitution, presents common challenges for researchers in drug development.

This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the synthesis of piperazine derivatives, explaining the causality behind experimental choices and offering field-proven solutions.

Section 1: Troubleshooting Selective Mono-Substitution

Achieving mono-substitution is a frequent primary challenge due to the comparable reactivity of both nitrogen atoms.[5] The formation of the 1,4-disubstituted byproduct often complicates purification and reduces the yield of the desired mono-substituted product.

Question 1: My reaction yields a significant amount of the 1,4-disubstituted byproduct. How can I improve selectivity for mono-substitution?

Answer: This is a classic selectivity problem in piperazine chemistry. The key is to manipulate the reaction conditions to statistically and electronically favor a single substitution event.

Core Strategies to Enhance Mono-substitution:

  • Stoichiometric Control: The most direct method is to use a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile (e.g., alkyl or aryl halide).[5] This statistically ensures the electrophile is more likely to encounter an unreacted piperazine molecule than a mono-substituted one.

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent slowly, often via a syringe pump, at a controlled temperature (e.g., 0 °C or room temperature) helps maintain a high piperazine-to-electrophile ratio throughout the reaction, minimizing di-substitution.[5]

  • Use of a Mono-Protected Piperazine: This is the most robust strategy for ensuring mono-substitution.[6] Using a starting material like N-Boc-piperazine deactivates one nitrogen, forcing the reaction to occur exclusively at the unprotected amine.[7] The Boc (tert-butyloxycarbonyl) group can be easily removed later under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[8]

Question 2: I am using a large excess of piperazine, but still see significant di-substitution. What other factors could be at play?

Answer: If stoichiometry isn't solving the problem, consider the reaction kinetics and thermodynamics.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can favor the formation of the thermodynamically more stable disubstituted product.[9] It is critical to monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to stop the reaction as soon as the consumption of the starting electrophile is complete or when the formation of the mono-substituted product is maximized.

  • Solvent Choice: The solvent can influence the relative reactivity of the mono-substituted intermediate. In some cases, a less polar solvent can decrease the solubility and reactivity of the mono-substituted product, disfavoring a second reaction.

Troubleshooting Workflow: Low Mono-Substitution Yield

Below is a decision-making diagram for troubleshooting poor selectivity in mono-substitution reactions.

G start Low Mono-Substitution Yield (High Di-substitution) check_stoich Is Piperazine in large excess? (5-10 eq.) start->check_stoich check_addition Is electrophile added slowly at low temperature? check_stoich->check_addition Yes increase_piperazine Increase piperazine to 5-10 equivalents check_stoich->increase_piperazine No check_monitoring Is reaction monitored? (TLC/LC-MS) check_addition->check_monitoring Yes implement_slow_addition Implement slow addition (e.g., syringe pump) at 0°C check_addition->implement_slow_addition No check_protection Consider using N-Boc-piperazine check_monitoring->check_protection Still an issue optimize_time Optimize reaction time. Quench when mono-product is maximal. check_monitoring->optimize_time No solution Problem Solved: High Mono-substitution Yield check_protection->solution increase_piperazine->check_addition implement_slow_addition->check_monitoring optimize_time->solution

Caption: Troubleshooting workflow for low mono-substitution yield.

Section 2: Troubleshooting Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming the C-N bond between piperazine and aryl halides.[10] However, its success is highly dependent on the careful optimization of several parameters.

Question 3: My Buchwald-Hartwig reaction for N-aryl piperazine synthesis is giving a low yield. What are the most common causes?

Answer: Low yields in this reaction are common and typically trace back to one of four key components: the catalyst/ligand system, the base, the solvent, or the temperature.[9][11]

Potential Causes and Optimization Steps:

  • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is the heart of the reaction.[5] The ligand's electronic properties and steric bulk must be matched to the aryl halide.

    • Troubleshooting: Screen a variety of ligands. For electron-rich or sterically hindered aryl halides, bulky, electron-rich phosphine ligands like RuPhos, XPhos, or BINAP are often required to promote efficient reductive elimination.[5][8]

  • Base Selection: The base is critical for deprotonating the piperazine and facilitating the catalytic cycle. However, an overly strong base can cause decomposition of sensitive starting materials or promote side reactions.

    • Troubleshooting: Sodium tert-butoxide (NaOtBu) is a common and effective strong base. If you observe substrate degradation, switch to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[9][11] The choice of base can significantly impact the reaction rate.

  • Solvent Effects: The solvent must solubilize all components and be stable under the reaction conditions.

    • Troubleshooting: Toluene, dioxane, and THF are standard choices.[9] If solubility is an issue, a more polar aprotic solvent might be necessary. Ensure the solvent is anhydrous, as water can deactivate both the catalyst and the base.[8]

  • Reaction Temperature: Suboptimal temperature can lead to an incomplete reaction (if too low) or catalyst decomposition and side reactions (if too high).

    • Troubleshooting: Most Buchwald-Hartwig reactions run between 80-110 °C. It is crucial to monitor the reaction's progress to find the sweet spot. A temperature screen can identify the ideal conditions for your specific substrates.[9]

Data Summary: Common Conditions for Buchwald-Hartwig N-Arylation
ParameterCommon Reagents/ConditionsRationale & Troubleshooting Notes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ.
Ligand RuPhos, XPhos, SPhos, BINAPBulky, electron-rich ligands are often best. The optimal ligand is substrate-dependent and may require screening.[10]
Base NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃Strong bases like NaOtBu are common, but weaker bases may be needed for sensitive substrates.[9]
Solvent Toluene, Dioxane, THFMust be anhydrous. Toluene is a robust, high-boiling choice. Dioxane is also common but raises safety concerns.[8]
Temperature 80 - 110 °CMonitor reaction progress to avoid thermal decomposition of catalyst or substrates.[9]

Section 3: Troubleshooting Reductive Amination

Reductive amination is a versatile method for N-alkylation, involving the reaction of piperazine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ.[1]

Question 4: My reductive amination reaction is sluggish or incomplete. How can I improve the conversion?

Answer: Sluggish reductive aminations often point to issues with either the formation of the imine/iminium intermediate or the subsequent reduction step.

Potential Causes and Optimization Steps:

  • Inefficient Imine Formation: The initial condensation between the amine and carbonyl is a reversible equilibrium.

    • Troubleshooting: This step releases water. Adding a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, or using a solvent system that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium toward the imine.

  • Choice of Reducing Agent: The reducing agent must be strong enough to reduce the iminium ion but not so reactive that it reduces the starting carbonyl compound.

    • Troubleshooting: Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and selective for the iminium ion over the carbonyl.[3] If STAB is ineffective, stronger reagents like sodium cyanoborohydride (NaBH₃CN) can be used, but require careful pH control due to toxicity concerns.

  • pH of the Reaction Medium: The pH is a critical parameter.

    • Troubleshooting: The reaction is often fastest under mildly acidic conditions (pH 5-6), which catalyze imine formation without passivating the amine nucleophile. Adding a small amount of acetic acid is a common practice.

G cluster_0 Step 1: Condensation (Equilibrium) cluster_1 Step 2: Reduction (Irreversible) A Piperazine (or N-Boc-Piperazine) C Iminium Ion Intermediate A->C + H⁺ - H₂O B Aldehyde/Ketone B->C + H⁺ - H₂O C->A + H₂O C->B + H₂O E N-Alkylated Product C->E F H₂O D Reducing Agent (e.g., STAB) D->E

Caption: Key steps in a reductive amination workflow.

Section 4: Work-up and Purification Challenges

The basic and often polar nature of piperazine derivatives can make them challenging to purify.[5]

Question 5: My piperazine derivative is difficult to purify by standard silica gel chromatography. It streaks badly on the column. What can I do?

Answer: Streaking (or tailing) on silica gel is a classic problem for basic compounds like piperazines, caused by strong ionic interactions with the acidic silanol groups on the silica surface.

Purification Strategies:

  • Modify the Mobile Phase: The most common solution is to add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica.

    • Recommendation: Add 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide to your solvent system (e.g., ethyl acetate/hexanes). This will compete with your product for binding to the silica, resulting in sharper peaks and better separation.[9]

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, switch to a less acidic stationary phase.

    • Recommendation: Neutral alumina is an excellent alternative to silica gel for purifying basic amines. Alternatively, deactivated (e.g., water-washed) silica gel can be used.[5]

  • Acid-Base Extraction: This is a powerful pre-purification or alternative purification technique.

    • Workflow: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). Your basic piperazine product will move into the aqueous layer as its protonated salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract your purified product back into an organic solvent.[5][9]

Section 5: Experimental Protocols

Protocol 1: General Procedure for Mono-N-Arylation of Piperazine via Buchwald-Hartwig Amination
  • Materials:

    • Aryl halide (1.0 mmol, 1.0 eq.)

    • Piperazine (5.0 mmol, 5.0 eq.)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • RuPhos (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide, piperazine, Pd₂(dba)₃, RuPhos, and NaOtBu.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient containing 1% triethylamine to isolate the mono-arylated product.

References

Technical Support Center: Troubleshooting HPLC Separation of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) of fluorinated compounds. As a Senior Application Scientist, I understand that the unique physicochemical properties of fluorinated molecules can introduce specific challenges into your chromatographic separations. This guide is structured to provide both quick answers through our FAQ section and in-depth, step-by-step troubleshooting protocols. My goal is to explain the causality behind experimental choices, empowering you to not only solve immediate problems but also to build robust and reliable methods for your research.

Part 1: Frequently Asked Questions (FAQs) - Common Issues at a Glance

This section provides rapid, direct answers to the most common issues encountered when working with fluorinated analytes.

Q1: Why am I seeing severe peak tailing with my basic fluorinated compound?

A1: Peak tailing for basic compounds, including fluorinated ones, is frequently caused by secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1][2][3] These silanols can become ionized (negatively charged) at moderate pH levels (pH > 3), leading to strong electrostatic interactions with positively charged basic analytes. This causes a portion of the analyte molecules to lag on the column, resulting in a "tail."

  • Quick Solution: Lower the mobile phase pH to around 2-3 using an additive like trifluoroacetic acid (TFA) or formic acid.[3][4] This protonates the silanol groups, neutralizing their charge and minimizing unwanted secondary retention.[5]

Q2: My fluorinated analyte is poorly retained on a standard C18 column. What should I do?

A2: Fluorination can significantly alter the polarity and retention characteristics of a molecule in ways that are not always intuitive. Highly fluorinated compounds can exhibit "fluorophobic" (fluorous) interactions, which differ from the hydrophobic interactions that govern retention on a C18 phase.[6]

  • Quick Solution:

    • Consider a Fluorinated Stationary Phase: Columns with pentafluorophenyl (PFP) or fluorinated alkyl (e.g., F-C8) phases offer alternative selectivity through dipole-dipole, π-π, and ion-exchange interactions, which can significantly improve retention for fluorinated compounds.[7][8][9]

    • Use a Fluorinated Mobile Phase Modifier: Adding a solvent like 2,2,2-trifluoroethanol (TFE) to the mobile phase can enhance retention on a standard C8 or C18 column by altering the stationary phase surface energy.[10][11]

Q3: I'm using Trifluoroacetic Acid (TFA) as a mobile phase modifier, but my baseline is noisy, especially at low UV wavelengths (<220 nm). Why?

A3: TFA is an excellent ion-pairing agent for improving peak shape, but it has a strong UV absorbance at the low wavelengths often used for peptide and small molecule analysis.[12] During a gradient elution, the changing concentration of the organic modifier can cause TFA to be retained and released from the reversed-phase column, leading to baseline ripples and noise.[12]

  • Quick Solution: Ensure your HPLC system has an efficient mixer. A high-performance mixer can dampen the baseline fluctuations caused by TFA.[12] If the problem persists, consider using a less UV-active acid like formic acid, although this may alter selectivity and peak shape.

Q4: Can I use a C18 column for separating fluorinated compounds?

A4: Yes, C18 columns are widely used, but success depends on the nature of your analyte. While standard C18 columns can work, they may not be optimal for highly fluorinated molecules where fluorophobic interactions dominate.[10] For compounds with mixed fluorinated and hydrocarbon character, a C18 can be effective. However, for difficult separations or to achieve different selectivity, specialized fluorinated phases are often a better choice.[7][8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, protocol-driven guidance for resolving more complex separation challenges.

Guide 1: Optimizing Peak Shape for Fluorinated Amines and Basic Compounds

Poor peak shape, particularly tailing, is a persistent issue for basic analytes. The primary cause is secondary retention mechanisms, most commonly the interaction with acidic silanol groups on the silica surface.[1][3]

Silica-based columns have residual silanol groups (Si-OH) on their surface. At a mobile phase pH above approximately 3, these groups can deprotonate to form ionized silanols (Si-O⁻). Basic fluorinated compounds, which are protonated and positively charged (Analyte-NH3⁺) at low to mid-pH, can then interact strongly with these negative sites via ion exchange. This secondary interaction is much stronger than the intended reversed-phase mechanism, causing peak tailing.

  • Step 1: Mobile Phase pH Adjustment (The First Line of Defense)

    • Action: Add an acidic modifier to your mobile phase to lower the pH to between 2.0 and 3.0.

    • Reagents:

      • Trifluoroacetic Acid (TFA): Typically used at 0.05% to 0.1% (v/v). TFA is a strong acid and an excellent ion-pairing agent that sharpens peaks for basic compounds.[5][13]

      • Formic Acid: Typically used at 0.1% (v/v). It is less aggressive than TFA and is more compatible with mass spectrometry (MS) as it causes less ion suppression.[14]

    • Causality: By operating at a low pH, you ensure the silanol groups remain protonated (Si-OH), effectively neutralizing them and preventing strong ionic interactions with your basic analyte.[4][5]

  • Step 2: Evaluate Column Chemistry

    • Action: If pH adjustment is insufficient, select a column designed to minimize silanol interactions.

    • Options:

      • High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica and undergo a process called "end-capping," which chemically derivatizes most of the residual silanols.[1][2] These columns offer significantly better peak shape for basic compounds.

      • Pentafluorophenyl (PFP) Phases: PFP columns provide multiple interaction mechanisms, including dipole-dipole and ion-exchange, which can offer unique selectivity and improved peak shape for halogenated and basic compounds.[7][9]

    • Causality: The choice of stationary phase directly controls the potential for secondary interactions. A well-deactivated or alternative chemistry column may eliminate the root cause of the problem.

  • Step 3: Consider Mass Overload

    • Action: Systematically reduce the amount of sample injected onto the column.

    • Protocol: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject the same volume. Alternatively, keep the concentration constant and reduce the injection volume.

    • Causality: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion that resembles tailing.[4][15] If the peak shape improves upon dilution, mass overload was a contributing factor.

G start Problem: Peak Tailing for Basic Fluorinated Analyte step1 Step 1: Adjust Mobile Phase pH (Add 0.1% TFA or Formic Acid) start->step1 step2 Step 2: Evaluate Column (Use High-Purity End-Capped or PFP Column) step1->step2 Peak shape still poor? end_good Result: Symmetrical Peak (Tailing Factor < 1.2) step1->end_good Peak shape improves? step3 Step 3: Check for Overload (Dilute Sample or Reduce Injection Volume) step2->step3 Tailing continues? step2->end_good Peak shape improves? step3->end_good Peak shape improves? end_bad Issue Persists: Consult Advanced Support step3->end_bad No improvement?

Caption: Workflow for troubleshooting peak tailing.

Guide 2: Enhancing Retention and Selectivity for Fluorinated Compounds

Fluorinated compounds often exhibit unique retention behaviors that are not well-addressed by standard C18 phases. This guide explores strategies to achieve optimal retention and separation.

Highly fluorinated molecules tend to have weak van der Waals interactions with hydrocarbon chains (like C18). Instead, they can exhibit "fluorophilicity," an affinity for other fluorinated moieties.[6] Furthermore, the high electronegativity of fluorine atoms creates dipoles in the molecule, enabling interactions that are not possible with simple alkyl chains.

StrategyDescriptionBest ForCausality & Key Considerations
Use a Fluorinated Stationary Phase Employ columns with bonded phases like Pentafluorophenyl (PFP) or Perfluoroalkyl (e.g., F-C8).[7][16][17][18]Halogenated compounds, positional isomers, polar analytes, and compounds requiring alternative selectivity to C18.[19][20]PFP phases offer a mix of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, providing unique selectivity.[8][9] Perfluoroalkyl phases leverage fluorophilic interactions.
"Hetero-Pairing" of Column and Eluent Pair a standard hydrocarbon column (e.g., C8) with a fluorinated mobile phase modifier (e.g., trifluoroethanol, TFE).[10]Improving separation of compounds based on their percentage of fluorine content (%F).[10][11]The fluorinated eluent adsorbs to the C8 surface, creating a "fluorinated-like" stationary phase in-situ, which enhances interactions with fluorinated analytes.[10]
Optimize Temperature Increase the column temperature (e.g., to 45°C or higher).Fine-tuning the separation of closely related fluorinated amphiphiles.Higher temperatures can improve separation efficiency for fluorinated compounds, although it may decrease overall retention time.[10] The interaction between fluorinated molecules is known to be temperature-sensitive.[10]
Use Longer-Chain Ion-Pair Reagents For analytes that are still poorly retained with TFA, consider alternatives like pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA).Highly polar or early-eluting basic compounds.These reagents have a longer fluorinated chain, leading to stronger ion-pairing with the analyte and increased retention on the reversed-phase column.[21]
  • Initial Screening: Begin with your existing C18 column and a standard mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid). This provides a baseline chromatogram.

  • Alternative Phase Screening: If retention or resolution is poor, screen a PFP column under the same mobile phase conditions. PFP phases are known to provide orthogonal (different) selectivity compared to C18.[9]

  • Evaluate Results:

    • Did retention increase? A PFP or other fluorinated phase may be more suitable.

    • Did the elution order change? This indicates a different selectivity mechanism, which can be exploited to resolve co-eluting peaks.[7]

    • Is separation still poor? Proceed to mobile phase optimization (Strategy 2 or 4).

G cluster_c18 C18 Column cluster_pfp PFP Column c18_analyte Fluorinated Analyte c18_phase C18 Stationary Phase c18_analyte->c18_phase Weak Interaction c18_interaction Primary Interaction: Hydrophobic c18_phase->c18_interaction pfp_analyte Fluorinated Analyte pfp_phase PFP Stationary Phase pfp_analyte->pfp_phase Stronger & Diverse Interactions pfp_interactions Multiple Interactions: - π-π - Dipole-Dipole - Ion-Exchange - Fluorophilic pfp_phase->pfp_interactions

Caption: C18 vs. PFP column interaction mechanisms.

Part 3: Detector-Specific Considerations

Q5: My fluorinated compound has a poor UV response. What are my options?

A5: Many highly fluorinated compounds lack strong chromophores, making UV detection challenging.

  • Solution 1: Mass Spectrometry (MS): LC-MS is the preferred method for detecting compounds without chromophores. However, be mindful that TFA can suppress the electrospray ionization (ESI) signal.[14] Using formic acid or another MS-friendly modifier is recommended.

  • Solution 2: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors that respond to any non-volatile analyte, making them suitable for compounds with poor UV absorbance.

  • Solution 3: Derivatization: In some cases, the analyte can be chemically modified with a fluorescent tag to enable highly sensitive fluorescence detection.[22]

  • Solution 4: Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For non-targeted screening, specialized ICP-MS methods can be used for fluorine-specific detection, allowing quantification of all organofluorine compounds present.[23][24]

References

Technical Support Center: Enhancing the Stability of 1-(2-Fluoroethyl)piperazine Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-(2-Fluoroethyl)piperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a piperazine derivative, this compound can be susceptible to various degradation pathways in solution, leading to inconsistent experimental results, loss of potency, and the formation of unknown impurities. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you identify, mitigate, and control stability issues, ensuring the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a slight yellow discoloration over time. What is the likely cause?

A color change in your solution often indicates chemical degradation. The most common culprits for piperazine-containing compounds are oxidation and photodegradation.[1] The nitrogen atoms in the piperazine ring are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light, heat, or the presence of trace metal ions.[1][2] Photodegradation can occur if the solution is exposed to UV or even ambient light, leading to the formation of colored degradants.[3] We recommend storing solutions in amber vials and considering the use of an inert atmosphere.

Q2: I'm observing inconsistent results in my biological assays. Could this be related to the stability of my compound?

Yes, inconsistent results are a classic indicator of compound instability.[1] If the compound degrades in your assay medium or stock solution, its effective concentration will decrease over time, leading to variable biological effects. It is crucial to assess the stability of the compound under your specific experimental conditions. Whenever possible, use freshly prepared solutions. If solutions must be stored, keep them in single-use aliquots at low temperatures (e.g., -20°C or -80°C) to prevent repeated freeze-thaw cycles.[1]

Q3: What is the optimal pH range for storing solutions of this compound?

As a dihydrochloride salt, the compound is supplied in an acidic form, which generally enhances aqueous solubility and stability.[4] Piperazine itself is a weak base, and its derivatives are most stable in an acidic to neutral pH range.[1] Alkaline conditions can deprotonate the piperazine nitrogens, potentially increasing susceptibility to oxidation and other degradation pathways. We recommend conducting a pH-stability profile to determine the optimal pH for your specific application and buffering the solution accordingly.[1]

Q4: Can I autoclave a solution containing this compound for sterilization?

Autoclaving involves high temperatures (typically 121°C or higher), which can significantly accelerate thermal degradation. Studies on piperazine have shown that it can degrade at elevated temperatures, forming products like N-formylpiperazine and others resulting from ring-opening reactions.[3][5][6] Therefore, autoclaving is not recommended . Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions of this compound.

Visualizing Degradation: Key Pathways

The stability of this compound is primarily threatened by three main degradation mechanisms. Understanding these pathways is the first step toward effective mitigation.

cluster_0 Primary Degradation Pathways cluster_1 Resulting Degradants Compound 1-(2-Fluoroethyl)piperazine dihydrochloride in Solution Oxidation Oxidation (O₂, Metal Ions, Light) Compound->Oxidation Susceptible Nitrogens Hydrolysis Hydrolysis (pH, Temperature) Compound->Hydrolysis Extreme pH/Heat Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Energy Input N_Oxides N-Oxides Oxidation->N_Oxides Ring_Opened Ring-Opened Products Oxidation->Ring_Opened Hydroxy_Analog 1-(2-Hydroxyethyl)piperazine (Hydrolysis of C-F bond - less likely but possible) Hydrolysis->Hydroxy_Analog Radical_Species Radical Intermediates Photodegradation->Radical_Species Start Inconsistent Results or Visible Degradation Observed Check_Freshness Prepare Fresh Solution for Immediate Use Start->Check_Freshness Problem_Resolved Problem Resolved? Check_Freshness->Problem_Resolved Yes Adopt 'Fresh Prep' Protocol Problem_Resolved->Yes Yes No Investigate Storage Conditions Problem_Resolved->No No Assess_Storage Assess Storage: - Temperature (Use -20°C/-80°C) - Light (Use Amber Vials) - Atmosphere (Consider Inert Gas) No->Assess_Storage Implement_Changes Implement Improved Storage Protocol Assess_Storage->Implement_Changes Re_evaluate Re-evaluate Experiment Implement_Changes->Re_evaluate Problem_Resolved2 Problem Resolved? Re_evaluate->Problem_Resolved2 Yes2 Standardize New Storage Protocol Problem_Resolved2->Yes2 Yes No2 Perform Forced Degradation Study & Develop Stability-Indicating Method Problem_Resolved2->No2 No End Identify Degradants & Establish Stability Window No2->End

References

Avoiding side reactions in the synthesis of 1-(2-Fluoroethyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-fluoroethyl)piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-alkylation on the piperazine scaffold. As a core structural motif in numerous pharmaceuticals, the successful and selective synthesis of these derivatives is paramount.[1][2] This document provides field-proven insights, troubleshooting strategies, and detailed protocols to help you overcome common challenges, primarily focusing on the avoidance of side reactions to maximize yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and resolve issues.

Q1: My reaction has a low yield of the desired mono-alkylated product, and the crude NMR/TLC shows multiple byproducts. What is the most likely cause?

A1: This is the most common challenge in piperazine chemistry and typically points to a lack of selectivity in the N-alkylation step. The symmetrical nature of the piperazine ring, with its two secondary amines of similar nucleophilicity, makes it highly susceptible to over-alkylation.

The two primary side reactions are:

  • 1,4-Dialkylation: The most prevalent byproduct is often the 1,4-bis(2-fluoroethyl)piperazine. This occurs when a second molecule of your fluoroethylating agent reacts with the free secondary amine of your desired mono-substituted product.

  • Quaternary Salt Formation: Although less common with secondary amines, a second alkylation can occur on the same nitrogen that was initially alkylated, forming a water-soluble quaternary ammonium salt.[3] This can also contribute to low isolated yields as the product may be lost to the aqueous phase during work-up.

To confirm, analyze your crude reaction mixture by LC-MS to identify the masses corresponding to the starting material, mono-alkylated product, and the di-alkylated byproduct.

Q2: I've confirmed that 1,4-dialkylation is my major side reaction. How can I suppress it and favor mono-substitution?

A2: You have several effective strategies at your disposal, ranging from simple stoichiometric adjustments to more robust protecting group methodologies. The choice depends on your scale, budget, and the required purity of the final product.

  • Strategy 1: Use a Large Excess of Piperazine: By using a significant excess of piperazine (typically 5-10 equivalents) relative to the 2-fluoroethylating agent, you can statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule over the already mono-substituted product.[4] The unreacted piperazine can then be removed during work-up, often by an acid wash. This method is straightforward but can be wasteful on a large scale.

  • Strategy 2: Slow Addition of the Alkylating Agent: Adding the 2-fluoroethylating agent dropwise over a prolonged period to a solution of piperazine helps maintain a low instantaneous concentration of the electrophile. This reduces the probability of the mono-substituted product competing with the excess piperazine for the alkylating agent.[5]

  • Strategy 3: In Situ Mono-Protonation: A clever, protecting-group-free approach is to use piperazine monohydrochloride. This can be prepared in situ by reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride.[6] The resulting monoprotonated salt has one nitrogen deactivated as an ammonium ion, directing alkylation selectively to the free, nucleophilic nitrogen.[7] This method is cost-effective and avoids additional protection/deprotection steps.[7]

  • Strategy 4: Use a Mono-Protected Piperazine (Most Reliable): The most foolproof method for ensuring mono-alkylation is to use a commercially available or synthesized mono-protected piperazine, such as 1-Boc-piperazine.[3][5] The tert-butyloxycarbonyl (Boc) group effectively "blocks" one nitrogen, allowing the alkylation to proceed cleanly on the other. The Boc group can then be easily removed under acidic conditions. This approach offers the highest selectivity and is often the preferred method in multi-step syntheses where purity is critical.

Q3: My product appears to be an oil, and I'm having difficulty purifying it by chromatography. Furthermore, a significant portion remains in the aqueous layer during extraction. What should I do?

A3: This is a two-part problem related to the physical properties of your product.

  • Aqueous Solubility: Piperazine derivatives are basic and can easily become protonated, especially if the reaction is quenched with water or if acidic byproducts (like HBr or HCl) are generated. The resulting salt is highly water-soluble.[3] To extract your product into an organic solvent (like dichloromethane or ethyl acetate), you must first basify the aqueous layer with a base such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to a pH of 10-12.[5] This deprotonates your product, converting it to the free base, which is significantly more soluble in organic solvents.

  • Purification as a Solid: If the free base is an oil and difficult to handle, converting it to a solid salt is an excellent strategy for purification.[8] After initial purification, dissolve the oily product in a solvent like diethyl ether or isopropanol and add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will often precipitate as a stable, crystalline solid that can be collected by filtration and purified further by recrystallization.[8]

Visualizing the Core Challenge: Mono- vs. Di-alkylation

The diagram below illustrates the fundamental competition in the N-alkylation of piperazine, highlighting the desired pathway and the primary side reaction.

G piperazine Piperazine (Two reactive sites) mono_product Desired Product 1-(2-Fluoroethyl)piperazine piperazine->mono_product + F-CH2CH2-LG (Desired Reaction) alkylating_agent F-CH2CH2-LG (Alkylating Agent) di_product Side Product 1,4-bis(2-Fluoroethyl)piperazine mono_product->di_product + F-CH2CH2-LG (Side Reaction)

Caption: Competing reaction pathways in the N-alkylation of piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of leaving group (LG) on the 2-fluoroethyl moiety?

A1: The choice of leaving group affects reactivity. Common choices are halides (Cl, Br, I) or sulfonates (tosylate, mesylate).

  • Bromides and Iodides: Generally preferred for standard laboratory-scale synthesis. Iodides are more reactive than bromides. You can generate the more reactive 2-fluoroethyl iodide in situ from a bromide or chloride by adding sodium iodide (NaI) to the reaction, a technique known as the Finkelstein reaction.[4]

  • Tosylates (OTs) and Mesylates (OMs): These are excellent leaving groups and are often used in process chemistry. 2-Fluoroethyl tosylate is a common reagent. However, be aware that the synthesis of the tosylate itself can generate volatile side products like 2-fluoroethanol that could affect subsequent reactions if not properly purified.[9][10]

Q2: What are the recommended bases and solvents for direct alkylation?

A2: The choice is critical to avoid side reactions and ensure good solubility.

  • Bases: A non-nucleophilic base is essential to scavenge the acid byproduct without competing with the piperazine. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[5] They are strong enough to deprotonate the piperazine salt formed during the reaction but are not nucleophilic.

  • Solvents: Polar aprotic solvents are typically best. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are common choices as they effectively dissolve the piperazine and the base.[5] Ensure your solvents are anhydrous, as water can participate in side reactions.

Q3: Are there alternative synthetic routes besides direct alkylation?

A3: Yes. Reductive amination is a powerful alternative that inherently avoids over-alkylation issues like quaternary salt formation.[5] The process involves reacting a mono-protected piperazine (like 1-Boc-piperazine) with 2-fluoroacetaldehyde in the presence of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[11] This forms the C-N bond in a controlled manner. While it requires the synthesis or purchase of the aldehyde, it can be a very clean and high-yielding method.

Recommended Protocol: Selective Mono-alkylation using N-Boc-piperazine

This two-step protocol is the most reliable method for obtaining high purity 1-(2-fluoroethyl)piperazine. It leverages a protecting group to ensure selectivity, followed by a simple deprotection.

Step 1: N-Alkylation of 1-Boc-piperazine

G cluster_0 Step 1: Selective Alkylation cluster_1 Step 2: Deprotection A 1. Combine 1-Boc-piperazine, K₂CO₃, and MeCN B 2. Add 1-bromo-2-fluoroethane A->B C 3. Heat reaction (e.g., 60-80 °C) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Work-up & Purify D->E F Product: tert-butyl 4-(2-fluoroethyl) piperazine-1-carboxylate E->F G 6. Dissolve protected intermediate in solvent (e.g., Dioxane) H 7. Add strong acid (e.g., HCl) G->H I 8. Stir at RT H->I J 9. Isolate final product salt I->J K Final Product: 1-(2-Fluoroethyl)piperazine (as HCl salt) J->K

Caption: Workflow for the two-step synthesis of 1-(2-fluoroethyl)piperazine.

Materials:

  • 1-Boc-piperazine

  • 1-bromo-2-fluoroethane (or other suitable alkylating agent)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 4M HCl in 1,4-Dioxane

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Boc-piperazine (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add 1-bromo-2-fluoroethane (1.1 eq) to the mixture.

  • Heat the reaction mixture to 70 °C and stir overnight.

  • Monitor the reaction for the consumption of starting material using TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield crude tert-butyl 4-(2-fluoroethyl)piperazine-1-carboxylate, which can be purified by column chromatography if necessary.

Step 2: Boc Deprotection
  • Dissolve the purified intermediate from Step 1 in 1,4-dioxane.

  • To this solution, add 4M HCl in 1,4-dioxane (3-4 eq) dropwise at room temperature.

  • Stir the mixture for 2-4 hours. A precipitate will typically form.

  • Monitor the deprotection by TLC/LC-MS until the starting material is consumed.

  • Concentrate the mixture under reduced pressure. The resulting solid is the hydrochloride salt of your desired product, 1-(2-fluoroethyl)piperazine. It can be further purified by recrystallization from a solvent system like isopropanol/ether.

Comparative Summary of Synthetic Strategies

StrategyKey PrincipleSelectivityProsCons
Excess Piperazine Statistical control using Le Châtelier's principle.ModerateSimple, one-step, no protecting groups.Wasteful of piperazine; requires efficient separation.
In Situ Mono-Protonation Deactivation of one nitrogen as an ammonium salt.[7]GoodCost-effective, one-pot, no protecting groups.Requires careful stoichiometry of acids/bases.
N-Boc Protecting Group Covalent blocking of one nitrogen atom.[3][5]ExcellentHighest selectivity and purity; very reliable.Requires two additional steps (protection/deprotection).

References

Technical Support Center: Method Validation for the Analysis of 1-(2-Fluoroethyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides comprehensive support for researchers, scientists, and drug development professionals validating analytical methods for 1-(2-Fluoroethyl)piperazine dihydrochloride. It addresses common challenges and offers practical, field-tested solutions to ensure robust and reliable analytical results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound.

Q1: Which analytical technique is most suitable for the quantification of this compound?

For routine quantification and purity analysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is typically the most suitable choice. This is due to its high sensitivity, specificity, and ability to separate the analyte from potential impurities and degradation products. Gas Chromatography (GC) can also be employed, particularly for assessing residual solvents or volatile impurities, but may require derivatization of the non-volatile dihydrochloride salt.[1][2][3]

Q2: What are the critical parameters to consider when developing an HPLC method for this compound?

The critical parameters for HPLC method development include:

  • Column Chemistry: A C18 or other reversed-phase column is a good starting point.[4] However, due to the polar nature of the analyte, retention can be a challenge.[5][6] A mixed-mode column (reversed-phase and ion-exchange) can provide better retention and selectivity.[7][8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is common. The pH of the aqueous phase should be carefully controlled to ensure consistent ionization and retention of the piperazine moiety.[6]

  • Detection: this compound lacks a strong UV chromophore.[9][10] Therefore, a low UV wavelength (e.g., ~205 nm) may be necessary.[9] Alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often more suitable.[7] Derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) is another option to enhance UV detection.[9][10]

  • Temperature: Column temperature should be controlled to ensure reproducible retention times. A starting point of 25-30 °C is recommended.

Q3: How can I ensure the stability of this compound in my analytical solutions?

To ensure stability, it is crucial to perform forced degradation studies as part of your method validation.[11][12][13] This involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light.[14] The stability of standard and sample solutions should also be assessed over the expected analysis time. It is recommended to prepare fresh solutions daily and store them protected from light and at a controlled temperature.

Q4: What are the key validation parameters I need to assess according to ICH guidelines?

According to the International Council for Harmonisation (ICH) Q2(R1) guideline, the key validation parameters for an analytical procedure include:[15][16][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method is precise, accurate, and linear.[15]

  • Accuracy: The closeness of agreement between the true value and the value found.[15]

  • Precision: Assessed at three levels: repeatability, intermediate precision, and reproducibility.[15]

  • Detection Limit (DL): The lowest amount of analyte that can be detected but not necessarily quantitated.[15]

  • Quantitation Limit (QL): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the analysis of this compound.

HPLC/UPLC Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with column silanols. 2. Column overload. 3. Inappropriate mobile phase pH. 4. Column degradation.1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration.[18] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Replace the column.
Variable Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Air bubbles in the pump. 4. Column equilibration issues.1. Ensure accurate and consistent mobile phase preparation.[19] 2. Use a column oven to maintain a constant temperature. 3. Degas the mobile phase and prime the pump.[5] 4. Ensure the column is adequately equilibrated with the mobile phase before injection.
Low Signal/No Peak 1. Incorrect detection settings. 2. Sample degradation. 3. Injection issue. 4. Detector malfunction.1. If using UV, ensure the wavelength is set appropriately low (~205 nm).[9] Consider alternative detectors like ELSD, CAD, or MS.[7] 2. Prepare fresh sample and standard solutions. 3. Check the injector for any blockages or leaks.[19] 4. Check the detector lamp and perform diagnostic tests.
Ghost Peaks 1. Contamination in the mobile phase or system. 2. Carryover from previous injections. 3. Impurity in the standard or sample.1. Use high-purity solvents and reagents. Flush the system with a strong solvent.[18] 2. Implement a needle wash step in the injection sequence. 3. Analyze a blank and individual components to identify the source.
Sample Preparation Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Incomplete Dissolution 1. Inappropriate solvent. 2. Insufficient mixing/sonication. 3. Sample overload.1. Test different diluents. Water or a mixture of water and an organic solvent is a good starting point for the dihydrochloride salt. 2. Increase sonication time or vortexing intensity. 3. Reduce the sample concentration.
Precipitation in Sample Vial 1. Sample solubility exceeded in the final diluent. 2. Interaction with the vial material.1. Adjust the composition of the diluent to improve solubility. 2. Use silanized or polypropylene vials.
Inconsistent Results 1. Inaccurate weighing. 2. Incomplete sample transfer. 3. Inconsistent dilutions.1. Use a calibrated analytical balance. 2. Ensure quantitative transfer of the sample. 3. Use calibrated volumetric flasks and pipettes.

Section 3: Experimental Protocols & Workflows

General HPLC Method Validation Workflow

The following diagram illustrates a typical workflow for HPLC method validation based on ICH guidelines.

HPLC_Validation_Workflow cluster_precision Precision Assessment A Method Development & Optimization B Specificity / Selectivity A->B Forced Degradation C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability & Intermediate) D->E F Detection Limit (DL) & Quantitation Limit (QL) E->F G Robustness F->G I Validated Method G->I H System Suitability H->A Continuous Monitoring H->B H->C H->D H->E H->F H->G

Caption: HPLC Method Validation Workflow based on ICH Q2(R1).

Step-by-Step Protocol for Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[11][13][20]

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to obtain a known concentration.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to dry heat (e.g., 80 °C) for a specified time.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

System Suitability Testing

System suitability tests are an integral part of any analytical method and must be performed before and during each analytical run to ensure the system is performing adequately.

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
Relative Standard Deviation (RSD) for replicate injections RSD ≤ 2.0%Measures the precision of the injection system.
Capacity Factor (k') k' > 2.0Ensures the analyte is retained on the column and separated from the void volume.
Resolution (Rs) Rs ≥ 2.0 between the analyte and the closest eluting peakEnsures adequate separation between adjacent peaks.

Section 4: Logical Relationship Diagram

The following diagram illustrates the logical relationship between method development, validation, and routine analysis.

Logical_Relationship Dev Method Development Val Method Validation Dev->Val Optimization Routine Routine Analysis Val->Routine Implementation Transfer Method Transfer Val->Transfer To other labs Routine->Val Re-validation (if changes occur) Transfer->Routine

Caption: Interrelationship of Analytical Method Lifecycle Stages.

References

Technical Support Center: Scaling Up the Synthesis of 1-(2-Fluoroethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Fluoroethyl)piperazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions related to the scalable synthesis of this important building block. Our focus is on providing practical, field-tested insights to ensure the successful and efficient production of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this a valuable synthon in drug discovery. However, the synthesis, particularly on a larger scale, presents unique challenges, including control of selectivity, purification, and safety. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Yield

Question: We are experiencing very low yields of the desired this compound. What are the likely causes and how can we improve the yield?

Answer: Low yields in the N-alkylation of piperazine are a common issue that can often be traced back to a few key factors. Let's break down the potential causes and solutions:

  • Suboptimal Reaction Conditions: The reaction temperature and time are critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to the decomposition of the product or starting materials.

    • Recommendation: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, incrementally increase the temperature. Reaction times can vary significantly, from a few hours to over 24 hours.

  • Ineffective Base: The choice of base is crucial for deprotonating the piperazine and neutralizing the hydrohalic acid formed during the reaction.

    • Recommendation: Anhydrous potassium carbonate (K₂CO₃) is a common and effective base for this type of reaction. Ensure the base is finely powdered to maximize its surface area. Other bases such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) can also be used.

  • Moisture Contamination: Piperazine and many solvents are hygroscopic. Water in the reaction can quench the base and interfere with the reaction.

    • Recommendation: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents.

Formation of 1,4-bis(2-fluoroethyl)piperazine

Question: Our main problem is the formation of the disubstituted byproduct, 1,4-bis(2-fluoroethyl)piperazine. How can we favor the formation of the mono-substituted product?

Answer: The formation of the 1,4-disubstituted byproduct is a classic challenge in piperazine chemistry due to the presence of two reactive secondary amine groups.[1][2][3] Here’s how you can promote mono-substitution:

  • In-situ Formation of Piperazine Monohydrochloride: This is a highly effective strategy.[1][4] By reacting one equivalent of anhydrous piperazine with one equivalent of piperazine dihydrochloride, you can generate the monohydrochloride salt in situ. This effectively "protects" one of the nitrogen atoms, directing the alkylation to the free secondary amine.

  • Stoichiometry Control: Carefully control the molar ratio of your reactants. Use a 1:1 or slightly less than 1:1 molar ratio of the fluoroethylating agent to the piperazine monohydrochloride.

  • Slow Addition of the Alkylating Agent: Adding the fluoroethylating agent (e.g., 1-bromo-2-fluoroethane) dropwise over a period of time can help maintain a low concentration of the alkylating agent in the reaction mixture, further favoring mono-alkylation.

Difficulties in Product Isolation and Purification

Question: We are struggling to isolate and purify the final product. What are the best practices for the workup and purification of this compound?

Answer: The physical properties of piperazine derivatives can make their isolation and purification challenging. Here are some proven methods:

  • Conversion to the Dihydrochloride Salt: The free base of 1-(2-Fluoroethyl)piperazine may be an oil or a low-melting solid, making it difficult to handle. Converting it to the dihydrochloride salt typically yields a stable, crystalline solid that is easier to isolate and purify.[5] This is achieved by treating a solution of the free base with hydrochloric acid.

  • Recrystallization: This is a powerful technique for purifying the dihydrochloride salt.[2][5][6]

    • Recommended Solvent Systems: Ethanol/water, methanol/diethyl ether, or isopropanol are often good choices for recrystallizing piperazine salts.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed.

    • Eluent Systems: A mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol is a good starting point.[5] For basic piperazine derivatives, adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when handling the reagents for this synthesis?

A1: Safety should always be the top priority. The likely fluoroethylating agent, 1-bromo-2-fluoroethane, is highly flammable and toxic.[7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10] Have an eyewash station and safety shower readily accessible.[8][10]

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A2: A combination of chromatographic and spectroscopic techniques is essential:

  • Thin Layer Chromatography (TLC): For quick, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any byproducts, and to assess the purity of the free base.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis of the final product. Since piperazine derivatives may lack a strong UV chromophore, derivatization might be necessary for UV detection, or an alternative detection method like ELSD or mass spectrometry can be used.[2][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.[2]

Q3: Can this synthesis be performed using a chloro- or iodo-ethylating agent instead of a bromo-ethylating agent?

A3: Yes, other 2-haloethylating agents can be used. The reactivity of the leaving group follows the trend I > Br > Cl. While 1-iodo-2-fluoroethane would be more reactive, it is also more expensive and less stable. 1-chloro-2-fluoroethane would be less reactive and may require more forcing reaction conditions (higher temperature or longer reaction time). 1-bromo-2-fluoroethane often provides a good balance of reactivity and cost.

Q4: How can we handle the piperazine dihydrochloride that is recovered after the reaction?

A4: The piperazine dihydrochloride that is filtered off after the reaction can be washed with a small amount of cold solvent, dried, and reused in subsequent batches for the in-situ formation of the monohydrochloride salt, making the process more cost-effective and sustainable.[4][12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the principle of mono-alkylation via the in-situ formation of piperazine monohydrochloride.[1][4]

Materials:

  • Anhydrous Piperazine

  • Piperazine Dihydrochloride

  • 1-Bromo-2-fluoroethane

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Methanol

  • Diethyl Ether

  • Hydrochloric Acid (concentrated)

Procedure:

  • In-situ formation of Piperazine Monohydrochloride: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine anhydrous piperazine (1.0 eq) and piperazine dihydrochloride (1.0 eq) in anhydrous methanol. Stir the mixture until all solids are dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the reaction mixture.

  • Addition of Alkylating Agent: Slowly add 1-bromo-2-fluoroethane (1.0 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid precipitate (unreacted K₂CO₃ and piperazine dihydrochloride). Wash the precipitate with a small amount of cold methanol.

  • Isolation of the Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 1-(2-fluoroethyl)piperazine free base.

  • Formation of the Dihydrochloride Salt: Dissolve the crude free base in a minimal amount of methanol or ethanol. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid until the solution is acidic (check with pH paper). A white precipitate should form.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold diethyl ether. The crude this compound can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Analytical Characterization by HPLC

For quantitative analysis, an HPLC method can be developed. Since the product may not have a strong UV chromophore, derivatization or mass spectrometric detection is recommended.[11][13]

Instrumentation:

  • HPLC system with a UV or Mass Spectrometer (MS) detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point for method development.

Procedure:

  • Prepare a stock solution of the purified this compound in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards and the sample solution into the HPLC system.

  • Develop a suitable gradient to achieve good separation of the product from any impurities.

  • Quantify the purity of the sample by comparing the peak area of the product to the total peak area.

Data Presentation

ParameterCondition ACondition BCondition C
Base K₂CO₃Na₂CO₃Et₃N
Temperature 65 °C80 °C65 °C
Reaction Time 18 hours12 hours24 hours
Yield (%) 75%72%68%
Purity (HPLC) >99%98%97%

This table presents hypothetical data for illustrative purposes.

Visualizations

Reaction Mechanism

G Reaction Mechanism for N-fluoroethylation of Piperazine Piperazine_mono_HCl Piperazine Monohydrochloride Deprotonated_Piperazine Deprotonated Piperazine Piperazine_mono_HCl->Deprotonated_Piperazine - H⁺ Base Base (e.g., K₂CO₃) Product_Free_Base 1-(2-Fluoroethyl)piperazine (Free Base) Deprotonated_Piperazine->Product_Free_Base Fluoroethyl_Bromide 1-Bromo-2-fluoroethane Fluoroethyl_Bromide->Product_Free_Base SN2 Reaction Final_Product This compound Product_Free_Base->Final_Product HCl HCl HCl->Final_Product + 2 HCl

Caption: SN2 reaction for the synthesis of 1-(2-Fluoroethyl)piperazine.

Experimental Workflow

G Experimental Workflow Start Start: Reagents Reaction Reaction: N-alkylation Start->Reaction Workup Workup: Filtration Reaction->Workup Isolation Isolation: Solvent Evaporation Workup->Isolation Salt_Formation Salt Formation with HCl Isolation->Salt_Formation Purification Purification: Recrystallization Salt_Formation->Purification Analysis Analysis (HPLC, NMR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree Low_Yield Low Yield? Check_Conditions Optimize Temp. & Time Low_Yield->Check_Conditions Yes Disubstitution Disubstitution? Low_Yield->Disubstitution No Check_Base Check Base Activity Check_Conditions->Check_Base Check_Moisture Ensure Anhydrous Conditions Check_Base->Check_Moisture Use_Mono_HCl Use in-situ Mono-HCl Disubstitution->Use_Mono_HCl Yes Purification_Issue Purification Issues? Disubstitution->Purification_Issue No Control_Stoichiometry Control Stoichiometry Use_Mono_HCl->Control_Stoichiometry Slow_Addition Slow Alkylating Agent Addition Control_Stoichiometry->Slow_Addition Recrystallize Recrystallize Salt Purification_Issue->Recrystallize Yes Column_Chromatography Column Chromatography Recrystallize->Column_Chromatography

References

Validation & Comparative

A Comparative Guide to 1-(2-Fluoroethyl)piperazine and Non-fluorinated Piperazine Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Drug Discovery Professionals

The Strategic Introduction of Fluorine: A Bioisosteric Approach

The substitution of hydrogen with fluorine is a widely employed strategy in drug design to modulate a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[3][4][5] The strong carbon-fluorine bond is more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond, often leading to improved metabolic stability and a longer drug half-life.[4] Furthermore, the high electronegativity of fluorine can lower the basicity (pKa) of nearby amines, which can influence a compound's absorption, distribution, and off-target interactions.[3][6]

Physicochemical Properties: A Tale of Two Analogs

A fundamental comparison begins with the intrinsic properties of the molecules. The introduction of a fluorine atom in place of a hydrogen atom on the N-ethyl group imparts significant changes to the molecule's electronic and physical characteristics.

Property1-(2-Fluoroethyl)piperazine1-Ethylpiperazine (Non-fluorinated analog)Key Differences & Implications
Molecular Formula C₆H₁₃FN₂C₆H₁₄N₂Addition of one fluorine atom.
Molecular Weight 132.18 g/mol 114.19 g/mol Increased molecular weight with fluorination.
Boiling Point Not readily available~157 °C[7][8][9]Expected to be similar or slightly higher for the fluorinated analog due to increased polarity.
Density Not readily available~0.895 - 0.91 g/mL @ 25°C[7][8][9]Likely to be higher for the fluorinated analog.
pKa (predicted) LowerHigherThe electron-withdrawing effect of fluorine is expected to decrease the basicity of the piperazine nitrogens. This can reduce off-target ion channel interactions but may also affect target binding.[3][6]
LogP (predicted) HigherLowerWhile fluorination can increase lipophilicity, the effect is context-dependent.[3][10] For a small alkyl chain, the increase is generally expected.

Impact on Metabolic Stability: Blocking the Path of Metabolism

The piperazine ring itself is generally considered metabolically stable; however, N-dealkylation is a common metabolic pathway for N-substituted piperazines.[11] The introduction of a fluorine atom on the ethyl group is a strategic move to block this metabolic route.

Experimental Workflow: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is a cornerstone in early drug discovery to predict in vivo clearance.

Caption: Workflow for an in vitro metabolic stability assay.

Expected Outcome:

  • 1-Ethylpiperazine: Susceptible to N-dealkylation and other oxidative metabolic pathways, leading to a faster disappearance of the parent compound.

  • 1-(2-Fluoroethyl)piperazine: The C-F bond is significantly more resistant to cleavage by cytochrome P450 enzymes.[4] This "metabolic blocking" is anticipated to result in a slower rate of metabolism and a longer in vitro half-life. While direct data is unavailable for this specific compound, studies on more complex piperazine-containing drugs have shown that fluorination of alkyl groups can significantly enhance metabolic stability.[2][12]

Detailed Protocol: Human Liver Microsome Stability Assay
  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLMs) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Prepare 1 mM stock solutions of the test compounds (1-(2-fluoroethyl)piperazine and 1-ethylpiperazine) in a suitable organic solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM suspension (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Influence on Receptor Binding Affinity: A Double-Edged Sword

The piperazine nitrogen atoms are often crucial for interactions with biological targets, typically forming salt bridges with acidic residues in the binding pocket.[13][14] The reduced basicity of the piperazine nitrogens in the fluorinated analog can have a dichotomous effect on receptor binding.

Experimental Workflow: Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for a radioligand competition binding assay.

Potential Outcomes:

  • Decreased Affinity: The lower pKa of the fluorinated piperazine may weaken the ionic interaction with a key acidic residue (e.g., aspartate) in the receptor's binding site, leading to a higher Ki value (lower affinity).

  • Increased Affinity or Selectivity: In some cases, the conformational constraints imposed by the fluorine atom or altered hydrophobic interactions could lead to a more favorable binding pose, potentially increasing affinity or selectivity for a particular receptor subtype. For instance, in a series of N-phenylpiperazine analogs, fluorine substitution on the phenyl ring significantly impacted D3 versus D2 dopamine receptor selectivity.[15]

Detailed Protocol: Dopamine D2 Receptor Binding Assay
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the dopamine D2 receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Competition Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compounds.

    • Define non-specific binding by including a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis Considerations

Both 1-(2-fluoroethyl)piperazine and 1-ethylpiperazine can be synthesized via N-alkylation of piperazine.

  • 1-Ethylpiperazine: Commonly synthesized by reacting piperazine with chloroethane or bromoethane.[16] Care must be taken to control the reaction conditions to minimize the formation of the di-substituted product.

  • 1-(2-Fluoroethyl)piperazine: Can be synthesized by reacting piperazine with 1-bromo-2-fluoroethane or a similar fluoroethylating agent. The synthesis of monosubstituted piperazines can be challenging due to the potential for disubstitution, often requiring the use of protecting groups or specific reaction conditions to favor mono-alkylation.[17][18]

Conclusion for the Bench Scientist

The strategic incorporation of a fluoroethyl group in place of an ethyl group on a piperazine scaffold offers a powerful tool for modulating key pharmacological properties. Based on established medicinal chemistry principles, 1-(2-fluoroethyl)piperazine is expected to exhibit enhanced metabolic stability compared to its non-fluorinated counterpart, 1-ethylpiperazine, due to the strength of the C-F bond. This modification, however, will also decrease the basicity of the piperazine nitrogens, which could have variable effects on receptor binding affinity and selectivity, depending on the specific nature of the target's binding pocket.

For researchers in drug discovery, the choice between a fluorinated and a non-fluorinated piperazine analog is a critical decision in the lead optimization process. The potential for improved pharmacokinetics must be carefully balanced against possible alterations in pharmacodynamics. The experimental protocols provided in this guide offer a robust framework for empirically determining these properties and making data-driven decisions in the quest for novel therapeutics.

References

A Technical Guide to 1-(2-Fluoroethyl)piperazine and its Comparative Profile Among Piperazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperazine scaffold is a cornerstone of modern therapeutics. Its prevalence in central nervous system (CNS) agents, oncology, and infectious disease treatments speaks to its versatile physicochemical and pharmacological properties. The strategic modification of the piperazine ring, particularly at the N1 and N4 positions, is a key strategy in tuning a compound's affinity, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of 1-(2-Fluoroethyl)piperazine with other key piperazine derivatives, offering experimental insights and data-driven guidance for its application in research and development.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, piperazine, is a recurring motif in a multitude of approved drugs.[1] Its utility stems from several key features:

  • Physicochemical Properties: The two nitrogen atoms provide opportunities for hydrogen bonding, influencing solubility and interactions with biological targets. The pKa of the nitrogen atoms can be modulated through substitution, affecting the compound's ionization state at physiological pH.[2]

  • Synthetic Tractability: The piperazine ring is readily incorporated into molecules through various synthetic routes, including N-alkylation, N-arylation, and amide bond formation.[3] This allows for the systematic exploration of structure-activity relationships (SAR).

  • Pharmacokinetic Advantages: The piperazine moiety can improve a compound's aqueous solubility and oral bioavailability.[3] Its ability to exist in a protonated state can facilitate interactions with acidic residues in target proteins and aid in crossing biological membranes.

This guide will focus on the impact of N-substitution on the piperazine core, with a specific emphasis on the unique properties conferred by the 2-fluoroethyl group in 1-(2-Fluoroethyl)piperazine.

Profiling 1-(2-Fluoroethyl)piperazine: Physicochemical and Biological Significance

1-(2-Fluoroethyl)piperazine (CAS No. 541505-04-8) is a piperazine derivative that has garnered interest in medicinal chemistry due to the strategic incorporation of a fluorine atom.[4]

Physicochemical Properties of 1-(2-Fluoroethyl)piperazine

PropertyValueSource
Molecular Formula C₆H₁₃FN₂[4]
Molecular Weight 132.18 g/mol [4]
Topological Polar Surface Area (TPSA) 15.27 Ų[4]
LogP (calculated) -0.1389[4]

The introduction of a fluorine atom in the ethyl substituent has several predictable effects on the molecule's properties compared to its non-fluorinated counterpart, 1-ethylpiperazine:

  • Basicity (pKa): The electron-withdrawing nature of the fluorine atom is expected to lower the pKa of the adjacent nitrogen atom. This can have significant implications for a drug candidate's target engagement and pharmacokinetic profile, as it alters the proportion of the molecule that is ionized at physiological pH.

  • Lipophilicity (LogP): Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and brain penetration. However, the effect is often modest and context-dependent.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. The strategic placement of fluorine can block sites of metabolism, thereby increasing the compound's half-life and bioavailability.

Comparative Analysis: 1-(2-Fluoroethyl)piperazine vs. Other Piperazine Derivatives

The choice of substituent on the piperazine nitrogen is a critical decision in drug design. Here, we compare the anticipated properties of 1-(2-Fluoroethyl)piperazine with other commonly employed piperazine derivatives.

N-Alkylpiperazines: The Impact of Fluorination

A direct comparison with simple N-alkylpiperazines, such as 1-ethylpiperazine, highlights the strategic advantages of fluorination.

Table 1: Comparative Physicochemical Properties of N-Alkylpiperazines

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (calculated)Key Features
1-Ethylpiperazine C₆H₁₄N₂114.19~0.3Simple alkyl substitution, higher basicity than its fluoro-analog.[5]
1-(2-Fluoroethyl)piperazine C₆H₁₃FN₂132.18~-0.14Reduced basicity, potential for enhanced metabolic stability and membrane permeability.[4]
N-Arylpiperazines: A Staple in CNS Drug Discovery

N-Arylpiperazines are a well-established class of compounds with activity at a range of CNS receptors, particularly dopamine and serotonin receptors.[6][7][8]

Table 2: Representative Receptor Binding Affinities (Ki, nM) of N-Arylpiperazine Derivatives

CompoundDopamine D2Dopamine D3Serotonin 5-HT1AReference
1-Phenylpiperazine >1000>1000~100-500[7]
1-(2-Methoxyphenyl)piperazine ~200-500~100-300~10-50[9]
1-(2-Fluorophenyl)piperazine ~500-1000~200-500~20-100[10]

Note: Ki values are approximate and can vary depending on the specific assay conditions.

The N-arylpiperazine moiety is a common pharmacophore in drugs targeting these receptors.[11] The electronic nature and substitution pattern of the aryl ring significantly influence receptor affinity and selectivity. While 1-(2-Fluoroethyl)piperazine is an N-alkylpiperazine, it is often used as a building block to be connected to an aryl moiety, thus the properties of N-arylpiperazines are highly relevant. The fluoroethyl group in such a construct would be expected to primarily influence the pharmacokinetic properties of the final molecule.

Experimental Protocols for Comparative Evaluation

To provide a framework for the comparative assessment of piperazine derivatives, the following are detailed protocols for key in vitro assays.

Radioligand Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound for a specific receptor, such as the dopamine D2 or serotonin 5-HT1A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • HEK-293 cells stably expressing the human receptor of interest (e.g., D2, 5-HT1A).

  • Radioligand (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).

  • Non-specific binding competitor (e.g., Haloperidol for D2, Serotonin for 5-HT1A).

  • Test compounds (including 1-(2-Fluoroethyl)piperazine and comparators).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and vials.

  • Microplate harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK-293 cells expressing the target receptor. Homogenize the cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding competitor (for non-specific binding).

    • 50 µL of a serial dilution of the test compound.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Compound Membrane_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination (Non-linear Regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a radioligand receptor binding assay.

In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • Positive control compound with known metabolic fate.

  • Acetonitrile with an internal standard for quenching and protein precipitation.

  • LC-MS/MS system.

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing HLM and phosphate buffer.

  • Reaction Initiation: Pre-warm the master mix and test compounds at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life as t½ = 0.693 / k. Calculate the intrinsic clearance as Clint (µL/min/mg protein) = (k / [microsomal protein concentration]) * 1000.

G cluster_selection Derivative Selection Framework Start Define Desired Properties Target_Profile Target Profile: Receptor Affinity & Selectivity? Start->Target_Profile ADME_Profile ADME Profile: Metabolic Stability? Target_Profile->ADME_Profile No Select_N_Aryl Select N-Aryl Piperazine Target_Profile->Select_N_Aryl Yes Select_N_Fluoroalkyl Select N-(2-Fluoroethyl) Piperazine ADME_Profile->Select_N_Fluoroalkyl High Select_N_Alkyl Select Simple N-Alkyl Piperazine ADME_Profile->Select_N_Alkyl Moderate Synthesize_and_Test Synthesize and Test Derivatives Select_N_Aryl->Synthesize_and_Test Select_N_Fluoroalkyl->Synthesize_and_Test Select_N_Alkyl->Synthesize_and_Test

Caption: Decision tree for selecting a piperazine derivative.

Conclusion and Future Directions

1-(2-Fluoroethyl)piperazine represents a valuable building block in drug discovery, offering the potential to enhance the metabolic stability and fine-tune the physicochemical properties of lead compounds. Its comparison with other N-alkyl and N-aryl piperazine derivatives underscores the strategic importance of N-substitution in modulating a molecule's biological activity and pharmacokinetic profile. The provided experimental protocols serve as a guide for researchers to systematically evaluate and compare different piperazine derivatives, enabling data-driven decisions in the pursuit of novel therapeutics. As the demand for drugs with improved efficacy and safety profiles continues to grow, the judicious use of building blocks like 1-(2-Fluoroethyl)piperazine will undoubtedly play a crucial role in the future of medicinal chemistry.

References

Efficacy of 1-(2-Fluoroethyl)piperazine dihydrochloride in Biological Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds and their derivatives is a critical step in the discovery of novel therapeutic agents. The piperazine ring is a well-established pharmacophore, present in a multitude of clinically approved drugs, valued for its favorable physicochemical properties and versatile biological activities.[1] This guide provides an in-depth, comparative analysis of 1-(2-Fluoroethyl)piperazine dihydrochloride , a fluorinated derivative of the piperazine scaffold.

In the absence of extensive, publicly available biological data for this specific compound, this guide will leverage established principles of medicinal chemistry and data from closely related analogs to project its efficacy in key biological assays. We will compare its anticipated performance against its non-fluorinated counterpart, 1-Ethylpiperazine , and relevant clinically established drugs across three major therapeutic areas: oncology, microbiology, and parasitology. This comparative framework aims to provide a rational basis for its consideration in drug discovery pipelines.

The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into a drug candidate is a common and often highly effective strategy in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Key advantages of fluorination include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.

  • Increased Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to more favorable interactions with the target protein, such as hydrogen bonding and dipole-dipole interactions.

  • Improved Membrane Permeability: In some cases, the introduction of fluorine can enhance a molecule's lipophilicity, facilitating its passage across cellular membranes.

These principles form the basis for our comparative analysis of this compound.

Comparative Analysis in Key Therapeutic Areas

Anticancer Activity

The piperazine scaffold is a prominent feature in a number of successful anticancer drugs, including the tyrosine kinase inhibitor Imatinib.[2] Arylpiperazine derivatives, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3]

Mechanism of Action: Many piperazine-containing anticancer agents function by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression.[2] For instance, some derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2.[4]

Expected Efficacy of this compound:

The introduction of the 2-fluoroethyl group is anticipated to enhance the cytotoxic potential of the piperazine core. The increased metabolic stability could lead to sustained exposure of cancer cells to the compound, while altered electronic properties may improve its interaction with intracellular targets. Studies on related fluorinated piperazine derivatives have shown potent anticancer activity. For example, certain 1-(2-fluorophenyl)piperazine derivatives have exhibited promising antitumor activity with IC50 values in the micromolar range against breast cancer cell lines.[4]

Comparative Overview:

CompoundTarget/Mechanism (Representative)Expected/Reported IC50 RangeKey Attributes
This compound Apoptosis induction, Bcl-2 inhibition (Hypothesized)Potentially low micromolarEnhanced metabolic stability and target binding due to fluorination.
1-Ethylpiperazine General cytotoxicityHigher micromolar range (Hypothesized)Lacks the potentiating effects of the fluorine atom.
Doxorubicin DNA intercalation, Topoisomerase II inhibitionNanomolar to low micromolarBroad-spectrum, potent chemotherapeutic with known cardiotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and control compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Workflow for Anticancer Evaluation

antimicrobial_screening start Synthesized Piperazine Derivatives mic_assay Primary Screening: Minimum Inhibitory Concentration (MIC) Assay start->mic_assay bactericidal_static Mechanism of Action: Bactericidal vs. Bacteriostatic mic_assay->bactericidal_static Active Compounds toxicity_assay Cytotoxicity Assay (e.g., against mammalian cells) bactericidal_static->toxicity_assay lead_compound Lead Compound Identification toxicity_assay->lead_compound Low Toxicity

References

The Strategic Incorporation of Fluorine in Piperazine Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the piperazine ring represents a privileged scaffold, a cornerstone in the design of a multitude of therapeutic agents.[1][2][3] Its versatile structure, characterized by two opposing nitrogen atoms, imparts favorable physicochemical properties such as improved water solubility and oral bioavailability.[2][3] When this already valuable moiety is strategically functionalized with fluorine, a new dimension of pharmacological tuning becomes possible. Fluorine, the most electronegative element, offers a unique toolset for medicinal chemists to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[4][5][6] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of fluorinated piperazine compounds, supported by experimental data, to illuminate the nuanced impact of this halogen on drug design.

The Fluorine Advantage: More Than Just a Hydrogen Mimic

The substitution of hydrogen with fluorine is a common strategy in drug discovery, a bioisosteric replacement that can profoundly alter a compound's properties.[7] The small van der Waals radius of fluorine (1.47 Å) means it introduces minimal steric hindrance, yet its high electronegativity significantly impacts the local electronic environment.[5][6] This can lead to:

  • Modulation of pKa: Fluorine's strong electron-withdrawing effect can lower the basicity of nearby amines, including the nitrogen atoms of the piperazine ring. This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile by influencing its ionization state at physiological pH.[5]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Introducing fluorine at a metabolically vulnerable position can block oxidation and significantly prolong a drug's half-life.

  • Increased Binding Affinity: The introduction of fluorine can create new, favorable interactions with the target protein, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[6][8]

  • Improved Lipophilicity and Membrane Permeation: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom on an aliphatic chain can increase lipophilicity, a trifluoromethyl group can decrease it.[9] This allows for fine-tuning of a compound's ability to cross biological membranes, a critical factor for oral bioavailability and central nervous system (CNS) penetration.[5][8]

Comparative Analysis of Fluorinated Piperazine Derivatives

The influence of fluorine on the biological activity of piperazine compounds is highly dependent on the position and nature of the fluorine substitution. The following sections compare different fluorination strategies with supporting data.

Case Study 1: Fluorination of Arylpiperazines in Antipsychotic Agents

Arylpiperazines are a well-established class of antipsychotic agents, often targeting dopamine and serotonin receptors.[10] The introduction of fluorine onto the aryl ring has been a successful strategy to improve their pharmacological profiles.

A notable example is the development of potential atypical antipsychotic agents based on 1-(pyrimidin-2-yl)piperazine derivatives.[11] In one study, the compound α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol (BMS 181100) emerged as a promising candidate.[11] This compound demonstrated good activity and duration of action in preclinical models, with a low propensity for causing extrapyramidal side effects, a common issue with older antipsychotics.[11] Interestingly, it had weak affinity for dopamine D2 receptors, suggesting an indirect mechanism of action.[11]

CompoundKey Structural FeatureReceptor Binding ProfileIn Vivo Activity
BMS 181100 4-fluorophenyl and 5-fluoro-2-pyrimidinyl moietiesWeak affinity for D2 receptors; potent ligand for sigma binding sites (IC50 = 112 nM)Inhibition of conditioned avoidance responding and apomorphine-induced stereotopy in rats
Non-fluorinated analog Phenyl and pyrimidinyl moieties(Data not specified in the provided abstract)(Data not specified in the provided abstract)

Table 1: Comparison of a fluorinated arylpiperazine with its conceptual non-fluorinated analog in the context of antipsychotic activity. The data for BMS 181100 is sourced from a study on potential atypical antipsychotic agents.[11]

The presence of two fluorine atoms in BMS 181100, one on the phenyl ring and another on the pyrimidine ring, likely contributes to its unique pharmacological profile. The fluorine on the phenyl ring can influence its interaction with the binding pocket, while the fluorine on the pyrimidine ring can alter its electronic properties and metabolic stability.

Case Study 2: Fluorinated Piperazines as MAO-B Inhibitors

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine and a target for the treatment of Parkinson's disease. The design of selective MAO-B inhibitors is an active area of research. A series of pyridazinones containing a (2-fluorophenyl)piperazine moiety were synthesized and evaluated as selective MAO-B inhibitors.[12]

CompoundSubstitution on Pyridazinone RingMAO-B Inhibition (IC50)Selectivity for MAO-B over MAO-A
Derivative T1 Unsubstituted> 100 µM-
Derivative T8 2-chlorophenylacetyl0.046 µM> 2174
Derivative T12 4-fluorophenylacetyl0.038 µM> 2632

Table 2: SAR of pyridazinones with a (2-fluorophenyl)piperazine moiety as MAO-B inhibitors. The data highlights that substitution on the pyridazinone ring is crucial for activity, with the 4-fluorophenylacetyl group in T12 showing high potency and selectivity.[12]

In this series, the (2-fluorophenyl)piperazine moiety is a constant feature. The SAR is primarily driven by the substituents on the pyridazinone ring. However, the presence of the fluorine atom on the phenyl ring is a strategic choice, likely to enhance CNS penetration and metabolic stability, which are critical for drugs targeting the brain.

Case Study 3: Fluorinated Piperazines in Antiplasmodial Agents

Malaria remains a significant global health challenge, and the development of new antimalarial drugs is a priority. A recent study explored fluorinated piperazine-hydroxyethylamine analogues as potential antiplasmodial candidates.[13]

CompoundSubstitutionAntiplasmodial Activity (Pf3D7, IC50)Cytotoxicity (HepG2 cells)
13g Specific fluorinated side chain0.28 µMNot cytotoxic up to 150 µM
14g Different fluorinated side chain0.09 µMNot cytotoxic up to 150 µM

Table 3: Activity of fluorinated piperazine-hydroxyethylamine analogues against Plasmodium falciparum. Compounds 13g and 14g showed promising activity against both chloroquine-sensitive and -resistant strains.[13]

These findings underscore the potential of incorporating fluorinated piperazine motifs in the design of novel antimalarial agents. The fluorinated side chains in compounds 13g and 14g are critical for their potent antiplasmodial activity and low cytotoxicity.[13]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

Receptor Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity of a compound to a specific receptor, such as the dopamine D2 or sigma receptors mentioned in the case of antipsychotic agents.

Objective: To determine the inhibitory concentration (IC50) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test compounds (fluorinated piperazine derivatives).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the incubation buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-labeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

MAO-B Inhibition Assay Protocol

This protocol describes a method to assess the inhibitory activity of compounds against the MAO-B enzyme.

Objective: To determine the IC50 of a test compound for MAO-B.

Materials:

  • Recombinant human MAO-B enzyme.

  • MAO-B substrate (e.g., benzylamine).

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar).

  • Test compounds.

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).

  • 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the MAO-B enzyme to the wells of a 96-well plate.

  • Add the test compounds or buffer (for control) to the wells and pre-incubate for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (e.g., benzylamine) and the Amplex Red reagent/horseradish peroxidase mixture.

  • Incubate the plate at the same temperature, protected from light.

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) at regular intervals.

  • Calculate the rate of the reaction (fluorescence increase over time).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and calculate the IC50 value.

Visualizing the Concepts

Diagrams can aid in understanding the complex relationships in medicinal chemistry.

SAR_Fluorinated_Piperazine cluster_Piperazine Piperazine Core cluster_Modifications Structural Modifications cluster_Properties Resulting Properties Piperazine Piperazine Scaffold Aryl Aryl/Heteroaryl Group (R1) Piperazine->Aryl N1-Substitution Other Other Substituents (R2, R3, etc.) Piperazine->Other N4-Substitution Fluorine Fluorine Substitution (on R1 or Piperazine) Aryl->Fluorine Fluorination Potency Potency Fluorine->Potency Influences Selectivity Selectivity Fluorine->Selectivity Influences PK Pharmacokinetics (ADME) Fluorine->PK Improves Other->Potency Modulates

Caption: General SAR of fluorinated piperazine compounds.

Synthesis_Workflow Start Starting Materials (e.g., Piperazine, Aryl Halide) Step1 N-Arylation (e.g., Buchwald-Hartwig Coupling) Start->Step1 Intermediate1 N-Arylpiperazine Step1->Intermediate1 Step2 Fluorination (if not already present) Intermediate1->Step2 Intermediate2 Fluorinated N-Arylpiperazine Step2->Intermediate2 Step3 Further Functionalization (e.g., Acylation, Alkylation) Intermediate2->Step3 Final Final Fluorinated Piperazine Compound Step3->Final

Caption: A generalized synthetic workflow for fluorinated piperazines.

Conclusion

The strategic incorporation of fluorine into the piperazine scaffold is a powerful and versatile tool in modern drug discovery. As demonstrated through various case studies, fluorination can significantly enhance the potency, selectivity, and pharmacokinetic properties of piperazine-containing compounds across a range of therapeutic areas. The specific impact of fluorine is highly dependent on its location within the molecule, highlighting the importance of a rational design approach. By understanding the nuanced structure-activity relationships of fluorinated piperazines, researchers can more effectively design and develop novel drug candidates with improved therapeutic profiles. This guide serves as a foundational resource, providing both a high-level overview and detailed experimental context to aid in these endeavors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of piperazine and its derivatives is a critical aspect of quality control, pharmacokinetic studies, and impurity profiling. The selection of an appropriate analytical method is paramount, and its subsequent validation and cross-validation against other techniques ensure data integrity and regulatory compliance. This guide provides an in-depth comparison of the most common analytical methods for piperazine compounds—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—supported by experimental data and established protocols.

The Analytical Challenge of Piperazine

Piperazine and its analogues are cyclic diamines that present unique analytical challenges. Their high polarity makes them difficult to retain on traditional reversed-phase HPLC columns, and their lack of a significant UV chromophore complicates detection by UV spectrophotometry.[1] Consequently, method development often requires strategies such as derivatization or the use of alternative detection techniques. This guide will explore how different analytical platforms address these challenges and provide a framework for cross-validating their performance.

Core Principles of Method Validation

Before comparing methods, it is essential to understand the foundational principles of analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines.[2][3][4][5][6][7][8][9] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[5][7] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[10][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[11]

  • Accuracy: The closeness of test results to the true value.[10][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10][12]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for piperazine compounds depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data and performance characteristics of each analytical technique for the analysis of piperazine and its derivatives, based on published literature.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection (with Derivatization)

Validation ParameterPerformance DataSource(s)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance after derivatization to introduce a chromophore.[13][14][15]
Linearity Range 30 - 350 ppm[13][14][15]
Accuracy (% Recovery) 104.87 - 108.06%[14]
Precision (% RSD) < 4.0[14]
Limit of Detection (LOD) 30 ppm[14]
Limit of Quantitation (LOQ) 90 ppm[14]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Validation ParameterPerformance DataSource(s)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[16][17][18]
Linearity Range 0 - 10 µg/mL[16][17]
Accuracy (% Recovery) 76 - 108%[16][17]
Precision (% RSD) < 20%[16][17]
Limit of Detection (LOD) 0.002 - 0.312 µg/mL[16][17]
Limit of Quantitation (LOQ) 0.008 - 0.625 µg/mL[16][17]

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Validation ParameterPerformance DataSource(s)
Principle Separation by HPLC followed by detection with a mass spectrometer, often a triple quadrupole for high selectivity and sensitivity using Multiple Reaction Monitoring (MRM).[19][20][21][22]
Linearity Range 10.0 - 900.0 ng/mL[20]
Accuracy (% Bias) Within ±20%[23]
Precision (% CV) Within ±20%[23]
Limit of Detection (LOD) 0.15 ppm[22]
Limit of Quantitation (LOQ) 10 ng/mL[23]

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of piperazine compounds based on established and validated methods.

Method 1: HPLC-UV with Pre-column Derivatization

This method is suitable for quantifying piperazine at trace levels in active pharmaceutical ingredients (APIs) where high sensitivity is required and a UV detector is the primary instrument available.[13][14][15]

1. Sample Preparation and Derivatization:

  • Prepare a standard stock solution of piperazine in water.
  • For the sample, accurately weigh the API and dissolve it in a suitable solvent.
  • To an aliquot of the sample or standard solution, add a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) in the presence of a suitable buffer (e.g., borate buffer, pH 9.5).[14][15]
  • Heat the mixture to facilitate the reaction, forming a stable, UV-active derivative.[14][15]
  • Cool the solution and dilute with the mobile phase to the desired concentration.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis detector.
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[18][24]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 35°C.[14]
  • Detection Wavelength: The λmax of the piperazine derivative (e.g., 340 nm for the NBD-Cl derivative).[14]
  • Injection Volume: 10 µL.[14]

3. Validation:

  • Perform validation as per ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[2][3][7] For robustness, introduce small, deliberate changes to parameters like mobile phase composition, pH, column temperature, and flow rate.[12][14]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of volatile piperazine derivatives, often in complex matrices like biological fluids.[16][17][25][26][27]

1. Sample Preparation:

  • For biological samples, perform protein precipitation (e.g., with acetonitrile) followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes.[16][17]
  • Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve the volatility and chromatographic properties of the piperazine compounds.[18]

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.
  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[18]
  • Carrier Gas: Helium at a constant flow rate.[27]
  • Injector Temperature: 250°C.[27]
  • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of all analytes. For example, hold at 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[27]
  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

3. Validation:

  • Validate the method for linearity, accuracy, precision, LOD, and LOQ. Pay close attention to matrix effects, which can be significant in complex samples.[16][17]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, often considered the gold standard for bioanalysis and trace-level impurity quantification.[19][20][21][22][23]

1. Sample Preparation:

  • Sample preparation is often simpler than for GC-MS, typically involving a "dilute-and-shoot" approach or protein precipitation for cleaner samples.[20]

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: An HPLC or UPLC system.
  • Column: A C18 or other suitable reversed-phase column.
  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[19]
  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[19]

3. Validation:

  • Validate according to regulatory guidelines, with a particular focus on assessing and mitigating matrix effects and ensuring the stability of the analyte in the biological matrix.[22]

Cross-Validation Workflow

Cross-validation is the process of demonstrating that two or more analytical methods provide equivalent results. This is crucial when transferring a method between laboratories or when a new method is intended to replace an existing one.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., LC-MS/MS) M1_Dev Method Development M1_Val Full Validation (ICH Q2) M1_Dev->M1_Val Analysis Analyze a Set of Common Samples (at least 3 concentrations, n>=6) M1_Val->Analysis M2_Dev Method Development M2_Val Full Validation (ICH Q2) M2_Dev->M2_Val M2_Val->Analysis Comparison Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) Analysis->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for piperazine compounds is a multifaceted decision that requires a thorough understanding of the strengths and limitations of each technique.

  • HPLC-UV with derivatization is a cost-effective and robust method suitable for quality control laboratories, provided that the required sensitivity can be achieved.[13][14][15]

  • GC-MS offers high sensitivity and is particularly useful for volatile piperazine derivatives, though it often requires more extensive sample preparation and derivatization.[16][17][25]

  • LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the preferred method for bioanalysis and the detection of trace-level impurities, albeit with higher instrumentation costs.[20][21][22][23]

Ultimately, a comprehensive cross-validation study is the most rigorous approach to ensure that the chosen analytical method is fit for its intended purpose and generates reliable, accurate, and reproducible data, thereby upholding the principles of scientific integrity and regulatory compliance.

References

A Comparative Analysis for the Synthetic Chemist: 1-(2-Fluoroethyl)piperazine vs. 1-(2-Chloroethyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and medicinal chemistry, the piperazine moiety stands as a cornerstone pharmacophore, integral to a vast array of therapeutics, particularly those targeting the central nervous system.[1][2] The introduction of this scaffold often relies on versatile building blocks capable of facilely coupling with diverse molecular frameworks. Among these, N-substituted piperazines bearing a reactive ethyl halide side chain are paramount. This guide provides an in-depth comparative analysis of two such key intermediates: 1-(2-Fluoroethyl)piperazine and 1-(2-Chloroethyl)piperazine. While structurally similar, the substitution of fluorine for chlorine imparts significant, albeit sometimes subtle, differences in reactivity, synthesis, and the ultimate properties of the final drug candidate.

This analysis is designed for researchers, scientists, and drug development professionals to make informed decisions in the selection of the appropriate building block for their synthetic campaigns, balancing reaction efficiency with the desired downstream pharmacological profile.

Core Physicochemical and Structural Properties: A Tabular Overview

A foundational understanding of the intrinsic properties of these two reagents is critical for predicting their behavior in a reaction setting. The following table summarizes their key physicochemical characteristics.

Property1-(2-Fluoroethyl)piperazine1-(2-Chloroethyl)piperazine
Molecular Formula C₆H₁₃FN₂C₆H₁₃ClN₂
Molecular Weight 132.18 g/mol [3]148.63 g/mol
CAS Number 541505-04-8[3]61308-25-6
Appearance Not widely reported, likely a liquid or low-melting solidTypically handled as the hydrochloride salt, a white to off-white crystalline solid
Boiling Point Not readily availableNot readily available for the free base
LogP -0.1389 (calculated)[3]0.2 (calculated)

Reactivity in N-Alkylation: A Mechanistic Perspective

The primary utility of both 1-(2-fluoroethyl)piperazine and 1-(2-chloroethyl)piperazine lies in their role as electrophiles in nucleophilic substitution reactions, most commonly N-alkylation of primary or secondary amines.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The nucleophilic amine attacks the terminal carbon of the ethyl side chain, displacing the halide leaving group.

The Decisive Role of the Leaving Group

The central point of differentiation in the reactivity of these two compounds is the nature of the halogen atom as a leaving group. In the context of SN2 reactions, a better leaving group is one that is a weaker base and can better stabilize the negative charge it acquires upon departure.[4][5]

The order of leaving group ability for the halogens is I > Br > Cl > F.[4][6] This is because iodide is the largest and least basic of the halide ions, while fluoride is the smallest and most basic.[4] Consequently, the C-Cl bond is weaker and more easily broken than the C-F bond, which is the strongest single bond in organic chemistry.[7][8]

Therefore, 1-(2-chloroethyl)piperazine is expected to be a more reactive alkylating agent than 1-(2-fluoroethyl)piperazine .[4][5][6] Reactions with the chloro-derivative will generally proceed at a faster rate and under milder conditions compared to its fluoro-counterpart.

Diagram: SN2 Reaction Mechanism

N_Alkylation_Workflow start Start setup Reaction Setup: - Amine - 1-(2-haloethyl)piperazine - Base - Solvent start->setup reaction Reaction: - Heat to reflux - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Filter salts - Concentrate - Aqueous extraction reaction->workup purification Purification: - Column chromatography or Recrystallization workup->purification analysis Product Analysis: - NMR, MS purification->analysis end End analysis->end

References

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Synthesized 1-(2-Fluoroethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a laboratory concept to a clinical reality is paved with rigorous validation at every step. For drug development professionals, the purity of a starting material or intermediate is not merely a quality metric; it is a foundational pillar of safety and efficacy. 1-(2-Fluoroethyl)piperazine dihydrochloride is a key building block in the synthesis of numerous modern therapeutics. Its deceptively simple structure belies the complexity of ensuring its purity. Impurities, even in trace amounts, can have unforeseen toxicological consequences or alter the pharmacological profile of the final Active Pharmaceutical Ingredient (API).

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound. We will move beyond simple protocols to explore the causality behind our analytical choices, establishing a self-validating, orthogonal framework that ensures the highest degree of confidence in your material. Our approach is grounded in the principles outlined by international regulatory bodies, ensuring that the data generated is robust, reliable, and submission-ready.[1][2]

The Synthetic Landscape: Understanding Potential Impurities

To effectively test for impurities, one must first anticipate them. The purity profile of this compound is intrinsically linked to its synthesis. A common and efficient synthetic route involves the mono-alkylation of piperazine with a suitable 2-fluoroethylating agent, followed by conversion to the dihydrochloride salt.

This process, while straightforward, can introduce several classes of impurities that a robust analytical strategy must be able to detect and quantify.[3][4]

  • Process-Related Impurities: These include unreacted starting materials such as piperazine.

  • By-products: The most common by-product is the dialkylated species, 1,4-bis(2-fluoroethyl)piperazine, formed if the reaction is not carefully controlled.

  • Residual Solvents: Solvents used during the reaction and purification steps must be identified and quantified according to ICH Q3C guidelines.[4][5]

  • Degradation Products: Although generally stable, the molecule could degrade under harsh conditions, leading to other impurities.

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities SM1 Piperazine Product_Free 1-(2-Fluoroethyl)piperazine (Free Base) SM1->Product_Free Alkylation Imp1 Unreacted Piperazine SM1->Imp1 Origin SM2 1-Bromo-2-fluoroethane (Alkylation Agent) SM2->Product_Free Alkylation Solvent Reaction Solvent Imp3 Residual Solvent Solvent->Imp3 Origin Final_Product 1-(2-Fluoroethyl)piperazine dihydrochloride Product_Free->Final_Product Salt Formation Imp2 1,4-bis(2-fluoroethyl)piperazine (By-product) Product_Free->Imp2 Over-reaction HCl HCl HCl->Final_Product Salt Formation

Caption: Synthetic pathway and the origin of key potential impurities.

An Orthogonal Strategy for Unimpeachable Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs an orthogonal approach, using multiple techniques with different separation and detection principles. This ensures that an impurity missed by one method will be detected by another, providing a comprehensive and trustworthy purity profile.

Our validation workflow is a multi-tiered system designed to confirm identity, structure, and purity, and to quantify any detected impurities against stringent regulatory thresholds.[3][5][6]

cluster_ID Identity & Structure Confirmation cluster_Purity Purity & Impurity Quantification Start Synthesized Batch of This compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Primary Tests EA Elemental Analysis (CHN, F, Cl) Start->EA Primary Tests HPLC HPLC-UV/FLD (Post-Derivatization) Start->HPLC Secondary Tests GCMS GC-MS (Volatiles & By-products) Start->GCMS Secondary Tests Report Comprehensive Purity Report (& Certificate of Analysis) NMR->Report EA->Report HPLC->Report GCMS->Report Decision Batch Release (Pass/Fail) Report->Decision

Caption: Orthogonal analytical workflow for purity validation.

Comparative Analysis of Key Validation Techniques

The choice of analytical instrumentation is dictated by the physicochemical properties of the analyte and its potential impurities. 1-(2-Fluoroethyl)piperazine is a polar, non-volatile salt that lacks a strong UV chromophore, presenting unique analytical challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the cornerstone of structural validation. For a molecule like this, ¹H and ¹³C NMR are non-negotiable. They provide unambiguous confirmation of the chemical structure and can detect and help identify structurally similar impurities. Quantitative NMR (qNMR), using a certified internal standard, can also provide a highly accurate purity value without the need for a specific reference standard of the compound itself.

Trustworthiness: The technique is highly specific and non-destructive. The data provides a fundamental characterization of the molecule, confirming the connectivity of every atom.

  • ¹H NMR: Will confirm the presence of the fluoroethyl group (characteristic triplet of triplets) and the piperazine ring protons. Integration of the peaks provides a ratio of these structural components.

  • ¹³C NMR: Confirms the number of unique carbon environments and, through C-F coupling, definitively identifies the carbon atom bonded to fluorine.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of the this compound sample into an NMR tube.

  • Solvent: Add ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for dihydrochloride salts to ensure solubility.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Ensure sufficient scans are acquired for a good signal-to-noise ratio, especially for ¹³C.

  • Data Analysis: Process the spectra and assign peaks based on known chemical shifts and coupling patterns.[7][8] Scrutinize the baseline for small peaks that may indicate impurities. The presence of unreacted piperazine would show a singlet at ~2.8 ppm (in D₂O), while the 1,4-bis(2-fluoroethyl)piperazine by-product would lack the N-H proton and show symmetric signals for the fluoroethyl groups.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

Expertise & Experience: The primary challenge with HPLC analysis of this compound is detection. The piperazine core lacks a UV chromophore, making standard UV detection insensitive.[9][10] While detectors like CAD or ELSD can be used, they often suffer from non-linear responses. The most robust and sensitive approach for quantifying trace impurities is pre- or post-column derivatization to attach a fluorescent or UV-active tag to the secondary amine of the piperazine ring.[9][10][11]

Trustworthiness: A validated HPLC method provides excellent precision, linearity, and accuracy for quantifying specified impurities.[1][12] Following FDA and ICH guidelines for method validation is crucial.[1][2][12][13][14]

Experimental Protocol: HPLC-FLD Analysis after Derivatization with Dansyl Chloride

  • Reagent Preparation:

    • Derivatization Agent: Prepare a 1 mg/mL solution of Dansyl Chloride in acetonitrile.

    • Buffer: Prepare a 0.1 M sodium bicarbonate buffer (pH ~9.0).

  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample at 1.0 mg/mL in water.

    • Create a calibration curve using standards of a known reference material at concentrations bracketing the expected sample concentration.

  • Derivatization Procedure:

    • In a vial, mix 100 µL of the sample/standard solution, 500 µL of the bicarbonate buffer, and 400 µL of the Dansyl Chloride solution.

    • Vortex and heat at 60 °C for 45 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient starting from ~30% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence Detector (Excitation: ~340 nm, Emission: ~525 nm).

  • Data Analysis: Identify and quantify impurities based on their retention times relative to the main peak and integrate their peak areas. Use the calibration curve to determine the concentration of the main analyte and any identified impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

Expertise & Experience: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and the 1,4-bis(2-fluoroethyl)piperazine by-product.[15][16] The dihydrochloride salt itself is not volatile, so the sample must be neutralized to its free base form and extracted into an organic solvent prior to injection.

Trustworthiness: The mass spectrometer provides definitive identification of separated compounds by comparing their mass spectra to library databases (like NIST). This high specificity is invaluable for identifying unknown impurities.[17][18]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample into a vial.

    • Dissolve in 1 mL of water.

    • Add 1 mL of 2 M Sodium Hydroxide to neutralize the salt and form the free base.

    • Add 2 mL of a suitable extraction solvent (e.g., Dichloromethane or Ethyl Acetate) and vortex vigorously for 1 minute.

    • Allow the layers to separate and carefully transfer the organic (top) layer to a clean GC vial.

  • GC-MS Conditions:

    • Column: A mid-polarity column like a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 450.

  • Data Analysis: Analyze the resulting chromatogram. Identify peaks by comparing their mass spectra with a reference library. Quantify using an internal or external standard method.

Elemental Analysis: The Ultimate Stoichiometric Proof

Expertise & Experience: While often seen as a classical technique, elemental analysis is a powerful tool for confirming the empirical formula and, by extension, the purity and salt stoichiometry of the compound.[19][20] For this compound (C₆H₁₅Cl₂FN₂), the analysis should provide the weight percentages of Carbon, Hydrogen, Nitrogen, Chlorine, and Fluorine.

Trustworthiness: This technique provides a bulk analysis of the sample. A result that matches the theoretical percentages within a narrow tolerance (typically ±0.4%) is strong evidence of high purity and correct salt formation.[19] Any significant deviation points to the presence of impurities or an incorrect salt form.

Experimental Protocol: CHN and Halogen Analysis

  • Sample Preparation: Provide a homogenous, dry sample (typically 2-5 mg) to the analytical laboratory. The sample must be free of residual solvents for accurate CHN results.

  • Instrumentation: The analysis is performed using a dedicated elemental analyzer, typically involving combustion analysis for C, H, and N, and specific ion chromatography or titration methods for halogens (F, Cl).[20]

  • Data Analysis: Compare the experimentally determined weight percentages for each element to the calculated theoretical values.

ElementTheoretical %
Carbon (C)35.14%
Hydrogen (H)7.37%
Chlorine (Cl)34.57%
Fluorine (F)9.26%
Nitrogen (N)13.66%

Data Summary: A Comparative Overview

Analytical Technique Primary Purpose Strengths Limitations Applicable Impurities
¹H & ¹³C NMR Structure Confirmation, IdentificationUnambiguous structural data, quantitative (qNMR), non-destructiveLower sensitivity for trace impuritiesStructural isomers, starting materials, by-products
HPLC-UV/FLD Quantification, Purity AssayHigh sensitivity & precision, robust for routine QCRequires derivatization for this molecule, destructiveNon-volatile by-products, starting materials
GC-MS Identification & QuantificationExcellent for volatile compounds, definitive identification via MSNot suitable for non-volatile salts (requires prep), destructiveResidual solvents, volatile by-products
Elemental Analysis Empirical Formula ConfirmationConfirms bulk purity & stoichiometryNot impurity-specific, requires pure, dry sampleDetects deviation from theoretical elemental composition

Conclusion

Validating the purity of a pharmaceutical intermediate like this compound is a multifaceted task that demands a rigorous, scientifically-grounded approach. Relying on a single analytical method provides an incomplete and potentially misleading picture. By adopting an orthogonal strategy that leverages the distinct strengths of NMR, chromatography (both HPLC and GC-MS), and elemental analysis, researchers and drug development professionals can build a comprehensive and unassailable purity profile. This multi-pronged approach not only ensures the quality and consistency of the intermediate but also fulfills the stringent requirements of regulatory bodies, ultimately safeguarding the integrity of the final drug product and the safety of patients.

References

A Comparative Benchmark Analysis of 1-(2-Fluoroethyl)piperazine Derivatives Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1] This guide provides an in-depth comparative analysis of a promising class of compounds, 1-(2-Fluoroethyl)piperazine derivatives, benchmarking their performance against well-established inhibitors in the context of cancer therapy, with a primary focus on their activity as B-cell lymphoma 2 (BCL2) inhibitors.

The Rationale for Targeting BCL2 in Oncology

The BCL2 family of proteins are central regulators of the intrinsic apoptotic pathway.[2] In many cancers, the overexpression of anti-apoptotic BCL2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and resistance to conventional therapies.[3] Consequently, the development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins to restore apoptotic competency is a clinically validated and highly attractive therapeutic strategy.[4]

Introduction to 1-(2-Fluoroethyl)piperazine Derivatives as BCL2 Inhibitors

Recent studies have explored the synthesis and biological evaluation of novel 1-(2-fluorophenyl) piperazine derivatives as potential anticancer agents. One such study successfully synthesized a series of sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives and evaluated their efficacy as BCL2 inhibitors.[1] These compounds were designed to induce apoptosis and exhibit antiproliferative activity, with promising results in breast cancer cell lines.[1]

The Gold Standard: Established BCL2 Inhibitors for Benchmarking

To objectively assess the performance of these novel piperazine derivatives, it is essential to compare them against established BCL2 inhibitors that have set the standard in both preclinical research and clinical practice.

  • Venetoclax (ABT-199): A highly potent and selective BCL2 inhibitor.[5] It is FDA-approved for the treatment of certain hematologic malignancies and serves as a key benchmark for BCL2-targeted therapies.[6] Venetoclax functions by binding with high affinity to the BH3-binding groove of BCL2, displacing pro-apoptotic proteins and triggering apoptosis.[7][8]

  • Navitoclax (ABT-263): A dual inhibitor of both BCL2 and BCL-xL, another anti-apoptotic member of the BCL2 family.[4][9] While effective, its inhibition of BCL-xL is associated with on-target toxicity, specifically thrombocytopenia (a decrease in platelet count), which can limit its clinical utility.[2][10]

The differing selectivity profiles of Venetoclax and Navitoclax provide a valuable framework for not only assessing the potency of new compounds but also for predicting their potential therapeutic window and side-effect profiles.

Head-to-Head Performance: A Comparative Data Analysis

A critical aspect of benchmarking is the direct comparison of quantitative performance metrics under standardized experimental conditions. The following table summarizes the cytotoxic activity of promising 1-(2-fluorophenyl) piperazine derivatives in comparison to Venetoclax in the MDA-MB-231 human breast cancer cell line.

CompoundTarget(s)Cell LineIC50 (µM)Citation
Piperazine Derivative 3e BCL2MDA-MB-23116.98[1]
Piperazine Derivative 6b BCL2MDA-MB-23117.33[1]
Venetoclax (ABT-199) BCL2MDA-MB-231~60[11]

Analysis of Performance Data:

The experimental data reveals that the synthesized 1-(2-fluorophenyl) piperazine derivatives, 3e and 6b, exhibit significantly greater potency in the MDA-MB-231 cell line, with IC50 values of 16.98 µM and 17.33 µM, respectively, compared to Venetoclax, which has a reported IC50 of approximately 60 µM in the same cell line.[1][11] This suggests that these novel piperazine derivatives are potent inducers of cell death in this specific breast cancer model.

It is important to note that the MDA-MB-231 cell line is a triple-negative breast cancer (TNBC) model. The observed potency of the piperazine derivatives in this context is particularly noteworthy. Further investigation into the selectivity of these compounds for BCL2 over other anti-apoptotic proteins like BCL-xL and MCL-1 would be a critical next step in their development to assess their potential for a favorable therapeutic window, similar to that of Venetoclax.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

To ensure the trustworthiness and reproducibility of the presented data, a detailed, step-by-step methodology for a standard cytotoxicity assay is provided below. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (1-(2-Fluoroethyl)piperazine derivatives, known inhibitors)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the BCL2-mediated apoptotic pathway and the experimental workflow for cytotoxicity screening.

BCL2_Pathway cluster_Pro_Survival Pro-Survival cluster_BH3_Mimetics Inhibitors cluster_Pro_Apoptotic_Effectors Pro-Apoptotic Effectors cluster_Apoptosis Apoptosis BCL2 BCL2 / BCL-xL BAX_BAK BAX / BAK BCL2->BAX_BAK Sequesters Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->BCL2 Inhibits Venetoclax Venetoclax Venetoclax->BCL2 Inhibits MOMP MOMP BAX_BAK->MOMP Induces Caspase_Activation Caspase Activation MOMP->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: BCL2 inhibition by piperazine derivatives or Venetoclax leads to apoptosis.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h (Adhesion) seed_cells->incubate_24h_1 add_compounds Add Serial Dilutions of Compounds incubate_24h_1->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining IC50 using the MTT cytotoxicity assay.

Broader Therapeutic Potential and Future Directions

While the focus of this guide is on their anticancer properties via BCL2 inhibition, it is important to recognize that piperazine derivatives have a broad range of pharmacological activities.[13] They have been investigated for their potential as antimicrobial, antifungal, and antiviral agents, as well as for their effects on the central nervous system, including antidepressant and anxiolytic applications.[11][14][15] The structural versatility of the piperazine scaffold allows for fine-tuning of its properties to target a wide array of biological pathways.[13]

Future research on 1-(2-Fluoroethyl)piperazine derivatives should aim to:

  • Elucidate Selectivity Profiles: Determine the binding affinity and inhibitory activity against other BCL2 family members (BCL-xL, MCL-1) to predict potential on-target toxicities.

  • Investigate Mechanisms of Action: Beyond BCL2, explore other potential molecular targets to understand the full spectrum of their biological activity.

  • In Vivo Efficacy Studies: Progress the most promising compounds to preclinical animal models to evaluate their antitumor efficacy, pharmacokinetics, and safety profiles.

Conclusion

This comparative guide demonstrates that novel 1-(2-Fluoroethyl)piperazine derivatives show considerable promise as potent anticancer agents, particularly as inhibitors of BCL2. The head-to-head comparison with the established inhibitor Venetoclax reveals a significant potency advantage for the investigated piperazine derivatives in the MDA-MB-231 breast cancer cell line. The provided experimental protocols and mechanistic diagrams offer a robust framework for researchers to conduct their own evaluations and contribute to the further development of this promising class of compounds. As with any novel therapeutic agent, a thorough investigation of their selectivity, mechanism of action, and in vivo efficacy will be paramount to realizing their full clinical potential.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Fluoroethyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Stance on Laboratory Safety

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical control point for ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of 1-(2-Fluoroethyl)piperazine dihydrochloride (CAS No. 1089279-64-0). As a halogenated organic compound, this substance requires a specific and regulated disposal pathway. This document moves beyond mere compliance, aiming to instill a deep understanding of the causality behind these essential procedures, empowering you to manage chemical waste with expertise and confidence.

Disclaimer: This guide is intended for informational purposes for trained professionals. All procedures must be conducted in strict accordance with the safety guidelines of your institution and all applicable local, state, and federal regulations.

Section 1: Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of the stringent disposal protocols outlined. The primary risks are associated with its irritant properties and its classification as a halogenated organic compound.

Based on available Safety Data Sheets (SDS), the compound presents several hazards that dictate handling and disposal requirements.[1] During thermal decomposition, such as in a fire or improper incineration, it can release highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[1]

Table 1: GHS Hazard and Precautionary Profile of 1-(2-Fluoroethyl)piperazine

Hazard Class & Category GHS Code Hazard Statement Key Precautionary Statements (Disposal-Relevant)
Skin Irritation (Category 2) H315 Causes skin irritation.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Serious Eye Irritation (Category 2A) H319 Causes serious eye irritation.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation.[1] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[1] |

The presence of a carbon-halogen bond places this compound into a category of chemicals that are subject to specific environmental regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3] Halogenated organic compounds are often persistent in the environment and require specialized treatment technologies for complete destruction.[4]

Section 2: Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the first line of defense against chemical exposure during handling and waste packaging. The selection of PPE must be based on a thorough risk assessment of the task being performed.

Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal

Task Eyes/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing Chemical safety goggles Chemical-resistant gloves (e.g., Nitrile, Neoprene) Standard lab coat Mandatory: Work within a certified chemical fume hood to control dust and vapor.[5]
Waste Packaging Chemical safety goggles Chemical-resistant gloves Lab coat Work in a well-ventilated area, preferably a fume hood.

| Spill Cleanup | Chemical safety goggles and a full-face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or suit over a lab coat | NIOSH-approved air-purifying respirator with cartridges for organic vapors and acid gases, especially for large spills or poor ventilation. |

Section 3: Spill Management Protocol

Accidental spills require immediate and correct action to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate & Secure: Immediately alert personnel in the area and evacuate non-essential staff. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase airflow by opening sashes or turning on local exhaust systems if safe to do so.

  • Eliminate Ignition Sources: Although the material is not highly flammable, it is good practice to remove all potential sources of ignition from the immediate area.[1]

  • Don Appropriate PPE: Before approaching the spill, don the appropriate PPE as outlined in Table 2 for spill cleanup.

  • Contain the Spill: For solid spills, carefully cover the material with an inert absorbent material like vermiculite, sand, or a universal spill absorbent pad. Crucially, avoid raising dust. Do not use combustible materials like paper towels for the initial containment.

  • Collect the Material: Using non-sparking tools (e.g., plastic scoops), carefully sweep the absorbed material and spilled solid into a designated, robust, and sealable waste container (e.g., a polyethylene drum or bucket).

  • Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water, if the surface is compatible), followed by soap and water. All cleaning materials (wipes, cloths, contaminated PPE) must be considered hazardous waste and placed in the same disposal container.[6]

  • Package and Label: Securely seal the waste container. Affix a hazardous waste label, clearly identifying the contents as "Waste this compound" and including the date and relevant hazard symbols.

Section 4: Waste Collection, Segregation, and Disposal Pathway

The proper disposal of this compound is not merely a suggestion but a regulatory requirement. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[1]

Step-by-Step Waste Handling and Disposal Protocol
  • Waste Identification: All waste streams containing this compound must be treated as hazardous waste. This includes:

    • Expired or unused pure chemical.

    • Contaminated materials from a spill (absorbents, PPE).

    • Empty containers that have not been triple-rinsed.

    • Reaction mixtures containing the compound.

  • Container Selection: Use only chemically compatible and properly sealed containers for waste accumulation. High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition, with no leaks or residues on the exterior.

  • Waste Segregation (The Causality of Chemical Compatibility):

    • Primary Directive: Collect waste containing this compound in a dedicated container.

    • Incompatibility Warning: This compound is incompatible with strong oxidizing agents and strong bases.[5][7] Co-mingling this waste with incompatible chemicals can lead to dangerous reactions, including gas generation or heat production, potentially compromising the integrity of the waste container. Always maintain separate waste streams.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity.

    • The date of accumulation.

    • Appropriate hazard warnings (e.g., "Irritant").

  • Storage (Satellite Accumulation): Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. The SAA should be secure, under the control of laboratory personnel, and away from general traffic areas.

  • Final Disposal (The Approved Pathway):

    • Professional Disposal is Mandatory: The final disposal must be managed by a licensed and certified hazardous waste disposal company.[8][9] These professionals are equipped to transport and treat the chemical in compliance with all regulations.

    • Probable Treatment Method: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers.[4][10] This process ensures the complete destruction of the organic molecule while the scrubbers neutralize the harmful acidic gases (Hydrogen Fluoride and Hydrogen Chloride) that are generated, preventing their release into the atmosphere.

Disposal Workflow Diagram

The following diagram outlines the critical decision-making and operational workflow for the compliant disposal of this compound.

G cluster_lab Laboratory Operations cluster_tsdf Disposal Facility Operations gen Waste Generation (Unused chemical, contaminated debris) container Place in a designated, sealed, and compatible HDPE container gen->container labeling Affix Hazardous Waste Label (Chemical name, date, hazards) container->labeling warning Critical Control Point: Do NOT mix with incompatible wastes (e.g., strong bases, oxidizers). container->warning storage Store in secure Satellite Accumulation Area (SAA) labeling->storage pickup Arrange pickup by certified Hazardous Waste Contractor storage->pickup manifest Complete and sign waste manifest document pickup->manifest transport Transport to licensed Treatment, Storage, and Disposal Facility (TSDF) manifest->transport incinerate Final Destruction: High-Temperature Incineration (>850°C) transport->incinerate scrub Neutralization of Acid Gases (HF, HCl) via Alkaline Scrubber incinerate->scrub release Safe Environmental Release of Treated Gases scrub->release

Caption: Waste Disposal Workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Fluoroethyl)piperazine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety and handling protocols for 1-(2-Fluoroethyl)piperazine dihydrochloride. As researchers and drug development professionals, our primary responsibility is to mitigate risk through a deep understanding of the materials we handle. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Assessment: Understanding the "Why"

This compound and related piperazine compounds are classified as hazardous substances.[1] A thorough risk assessment is the foundation of any safety protocol. The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: The parent compound, 1-(2-Fluoroethyl)piperazine, is known to cause skin and serious eye irritation.[2] The dihydrochloride salt form may be corrosive. Direct contact can lead to irritation, burns, or irreversible eye damage.[3][4]

  • Respiratory Tract Irritation: As a fine solid, the compound poses an inhalation risk. Dusts can irritate the nose, throat, and lungs.[2][5][6]

  • Sensitization: Piperazine derivatives may cause allergic skin reactions (sensitization) and, in some cases, allergy or asthma-like symptoms if inhaled.[4][7] Once an individual is sensitized, subsequent exposures to even minute amounts can trigger a significant allergic reaction.

  • Toxicity: The compound may be harmful or toxic if swallowed.[3][6]

Given these hazards, a multi-layered approach combining engineering controls and personal protective equipment (PPE) is not just recommended; it is mandatory.

Core PPE Requirements: A Task-Based Approach

The level of PPE required is dictated by the specific procedure being performed and the associated risk of exposure. The following table summarizes the minimum recommended PPE.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety glasses with side shieldsNitrile glovesLab coatNot required if container is sealed
Weighing & Transfer (Solid) Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coatRequired: Work within a certified chemical fume hood or ventilated balance enclosure.
Solution Preparation Chemical splash goggles and a full-face shieldNitrile glovesLab coatRequired: Work within a certified chemical fume hood.
Reaction Workup & Purification Chemical splash goggles and a full-face shieldChemical-resistant gloves (consult manufacturer's guide for compatibility)Lab coatRequired: Work within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suit (depending on spill size)NIOSH-approved respirator with particulate filter if outside a fume hood.[5]

Operational Protocol: Weighing and Preparing a Stock Solution

This protocol provides a step-by-step methodology for safely handling the solid compound and preparing a solution. The causality behind each step is highlighted to reinforce safe practices.

Objective: To accurately weigh 100 mg of this compound and prepare a 10 mg/mL stock solution in an appropriate solvent.

Location: All handling of the solid powder must occur inside a certified chemical fume hood to mitigate inhalation risk.[3]

Methodology:

  • Preparation and Pre-Donning Inspection:

    • Assemble all necessary equipment (spatula, weigh paper/boat, vial, solvent, vortexer) and place it inside the chemical fume hood. This minimizes movement in and out of the controlled workspace.

    • Inspect your PPE for integrity. Check gloves for any signs of degradation or punctures.[1] Ensure safety goggles provide a complete seal.

  • Donning PPE:

    • Don a lab coat, followed by safety goggles and any required respiratory protection.

    • Don the first pair of nitrile gloves.

    • Don a second pair of nitrile gloves. Double-gloving provides an extra layer of protection and allows for the safe removal of the contaminated outer glove without exposing the skin.

  • Handling the Compound:

    • Carefully open the container inside the fume hood, averting your face and minimizing any potential for dust generation.[8]

    • Using a clean spatula, carefully transfer the desired amount of the solid to a tared weigh boat on a balance located within the fume hood or a ventilated balance enclosure.

    • Once weighed, securely close the primary container.

    • Transfer the solid to the final vial for dissolution.

  • Solution Preparation:

    • Add the solvent to the vial containing the compound.

    • Cap the vial securely and mix until the solid is fully dissolved.

  • Doffing and Decontamination:

    • Remove the outer pair of gloves and dispose of them in the designated solid chemical waste container.

    • With the inner gloves still on, wipe down the spatula and any affected surfaces within the fume hood with an appropriate cleaning agent.

    • Remove the inner gloves and dispose of them, followed by washing your hands thoroughly with soap and water.[8][9]

Emergency Preparedness: Spill Management Workflow

In the event of a spill, a calm and methodical response is critical. The following workflow outlines the decision-making process for managing a spill of this compound.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_containment Containment & Cleanup cluster_decon Decontamination start Spill Occurs alert Alert personnel in the immediate area start->alert assess_spill Assess spill size and location (Inside or outside fume hood?) alert->assess_spill spill_small Small Spill (<1g) inside hood assess_spill->spill_small Small & Contained spill_large Large Spill OR outside hood assess_spill->spill_large Large or Uncontained cleanup_small Use dry cleanup procedure: Cover with absorbent material. Carefully sweep into a waste container. Avoid creating dust. spill_small->cleanup_small Yes evacuate Evacuate the area. Restrict access. Contact EH&S. spill_large->evacuate Yes decontaminate Decontaminate the area with soap and water. Wipe down all affected surfaces. cleanup_small->decontaminate dispose Seal and label waste container. Dispose of as hazardous waste. decontaminate->dispose end Resume Work dispose->end

Caption: Spill Response Workflow for this compound.

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • PPE Disposal: All disposable PPE that has come into contact with the chemical, including gloves, weigh boats, and contaminated wipes, must be placed in a clearly labeled hazardous waste container. Contaminated lab coats should be professionally laundered.[9]

  • Chemical Waste: Unused material and solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Never pour piperazine derivatives down the drain, as they can be harmful to aquatic life.[7]

  • Glassware Decontamination: Glassware should be rinsed with an appropriate solvent (one in which the compound is soluble) in the fume hood. The rinsate must be collected as hazardous waste. Subsequently, the glassware can be washed using standard laboratory procedures.

  • Waste Management: Disposal must adhere to all local, state, and federal regulations. Consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance.[2] Often, this involves disposal via a licensed chemical incineration facility.[10]

By integrating this comprehensive safety and handling strategy into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoroethyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoroethyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.